2,5-Dimethylcyclohexanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62033. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2,5-dimethylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-6-3-4-7(2)8(9)5-6/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUADGOLRFXTMCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10959030 | |
| Record name | 2,5-Dimethylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3809-32-3 | |
| Record name | 2,5-Dimethylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3809-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethylcyclohexan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003809323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3809-32-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62033 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dimethylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethylcyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Dimethylcyclohexanol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dimethylcyclohexanol is a cyclic alcohol that, due to its stereochemical complexity, presents a fascinating case study in organic chemistry. This document provides a comprehensive overview of its chemical and physical properties, structural isomers, and common synthetic and analytical methodologies. While direct applications in drug development are not extensively documented, its derivatives are of interest in medicinal chemistry. This guide consolidates key technical information to support further research and application development.
Chemical Properties and Structure
This compound is a saturated cyclic organic compound with the chemical formula C₈H₁₆O.[1][2][3] Its structure consists of a cyclohexane ring substituted with two methyl groups at positions 2 and 5, and a hydroxyl group at position 1. The presence of three stereocenters (at carbons 1, 2, and 5) gives rise to multiple stereoisomers.[4]
Physicochemical Properties
The physical and chemical properties of this compound can vary depending on the specific isomeric composition. The data presented below is generally for a mixture of isomers.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O | [1][2][3] |
| Molecular Weight | 128.21 g/mol | [1][4][5] |
| CAS Number | 3809-32-3 | [1][6] |
| Appearance | Clear, colorless liquid | [2][4] |
| Boiling Point | 166-168 °C | [2] |
| Melting Point | -16 °C | [2] |
| Density | 0.870 - 0.880 g/cm³ | [2] |
| Flash Point | 69 °C | [2] |
| Water Solubility | Log10(WS) = -1.96 (calculated) | [6] |
| Octanol/Water Partition Coefficient (LogP) | 1.803 - 2.2 (calculated) | [1][6] |
Stereoisomerism
The stereochemistry of this compound is complex due to the presence of three chiral centers. The relative orientation of the two methyl groups gives rise to cis and trans diastereomers. Within each of these, the hydroxyl group can be in different orientations relative to the methyl groups, leading to a variety of stereoisomers.[4] The separation of these isomers is crucial as their stereochemical configuration significantly impacts their physical and chemical properties.[4]
Below are the structures of the cis and trans diastereomers of this compound.
Experimental Protocols
Synthesis
A common method for the synthesis of this compound is the catalytic hydrogenation of 2,5-dimethylcyclohexanone.[4] This reaction typically yields a mixture of stereoisomers.
Reaction: 2,5-Dimethylcyclohexanone + H₂ --(Catalyst)--> this compound
Detailed Methodology:
-
Catalyst Preparation: A suitable catalyst, such as palladium on carbon (Pd/C) or Raney nickel, is suspended in a solvent (e.g., ethanol or ethyl acetate) within a high-pressure reactor.
-
Reactant Addition: 2,5-dimethylcyclohexanone is added to the reactor.
-
Hydrogenation: The reactor is sealed and purged with hydrogen gas. The reaction mixture is then stirred under a specific hydrogen pressure and temperature. Reaction conditions can be optimized to influence the stereoselectivity of the product.[4]
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.
-
Work-up: Upon completion, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude this compound.
-
Purification: The resulting mixture of isomers can be purified by fractional distillation or column chromatography to isolate specific stereoisomers.[4]
Analytical Characterization
Gas Chromatography (GC): GC is a powerful technique for separating and analyzing the different stereoisomers of this compound present in a mixture.[7] The retention time of each isomer is dependent on its boiling point and interaction with the stationary phase of the GC column.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of the hydroxyl (-OH) functional group, which exhibits a characteristic broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration typically appears in the 1000-1260 cm⁻¹ region. The NIST WebBook provides reference IR spectra for this compound.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the detailed structure and stereochemistry of the different isomers. The chemical shifts and coupling constants of the protons and carbons are sensitive to their spatial arrangement.
Biological Activity and Drug Development Potential
While specific signaling pathways for this compound are not well-documented in publicly available literature, cyclohexanol derivatives, in general, have been investigated for various biological activities.[4] Some studies on related compounds, such as other dimethylcyclohexanol isomers, have explored their potential as anesthetics. For instance, research on 2,6-dimethylcyclohexanol has shown that different stereoisomers exhibit varying anesthetic potencies.
The structural similarity of dimethylcyclohexanols to other biologically active molecules suggests that they could serve as scaffolds in drug discovery. However, dedicated research into the pharmacological profile of this compound is limited.
References
- 1. 2,5-Dimethylcyclohexan-1-ol | C8H16O | CID 97959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | 3809-32-3 | Benchchem [benchchem.com]
- 5. e,e-2,5-Dimethylcyclohexanol, (a) | C8H16O | CID 21678872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (CAS 3809-32-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. calpaclab.com [calpaclab.com]
An In-depth Technical Guide to the Stereoisomers and Chirality of 2,5-Dimethylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dimethylcyclohexanol, a saturated cyclic alcohol, presents a compelling case study in stereoisomerism due to its three chiral centers. This complexity gives rise to a total of eight possible stereoisomers, grouped into four pairs of enantiomers. The spatial arrangement of the methyl and hydroxyl groups profoundly influences the molecule's physical, chemical, and biological properties, making a thorough understanding of its stereochemistry essential for applications in chemical synthesis, materials science, and drug development. This technical guide provides a comprehensive analysis of the stereoisomers of this compound, including their conformational analysis, methods of synthesis and separation, and detailed spectroscopic characterization.
Introduction to the Stereochemistry of this compound
The structure of this compound contains three stereogenic centers at carbons C1, C2, and C5, where the hydroxyl and the two methyl groups are attached.[1] This gives rise to 2^3 = 8 possible stereoisomers. These stereoisomers can be categorized into cis and trans diastereomers based on the relative orientation of the two methyl groups. Within each of these diastereomeric sets, there are further isomers depending on the orientation of the hydroxyl group relative to the methyl groups.[1]
The conformational analysis of these stereoisomers is critical to understanding their relative stabilities and reactivity. Substituted cyclohexanes predominantly exist in a chair conformation to minimize angular and torsional strain. The substituents can occupy either axial or equatorial positions. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance from 1,3-diaxial interactions.
Synthesis and Separation of Stereoisomers
The most common synthetic route to this compound is the catalytic hydrogenation of 2,5-dimethylcyclohexanone.[1] This reaction typically produces a mixture of the cis and trans stereoisomers. The stereoselectivity of the reduction can be influenced by the choice of catalyst, solvent, and reaction conditions such as temperature and pressure.[1] For instance, the use of bulky reducing agents tends to favor the formation of the thermodynamically more stable alcohol, where the hydroxyl group is in the equatorial position.
The separation of the resulting mixture of stereoisomers into its individual components is a crucial step for their characterization and utilization. Due to their similar physical properties, this separation can be challenging.
Experimental Protocols:
Synthesis of a Mixture of this compound Stereoisomers:
-
Reaction: Catalytic hydrogenation of 2,5-dimethylcyclohexanone.
-
Catalyst: Platinum(IV) oxide (PtO2).
-
Solvent: Acetic acid.
-
Pressure: Approximately 5 atm.
-
Procedure: 2,5-dimethylcyclohexanone is dissolved in acetic acid, and a catalytic amount of PtO2 is added. The mixture is then subjected to hydrogenation at around 5 atm of hydrogen pressure until the uptake of hydrogen ceases. The catalyst is removed by filtration, and the solvent is evaporated. The resulting crude product is a mixture of the various stereoisomers of this compound.
Separation of Diastereomers by Gas-Liquid Chromatography (GLC):
-
Instrumentation: Preparative scale gas chromatograph.
-
Stationary Phase: Apiezon on Chromosorb.
-
Analysis: The separated isomers can be analyzed by analytical GLC on Poly(ethylene glycol) (PEG) or Polyphenylether (PPE) capillary columns.
-
Note: Complete separation of all isomers can be challenging, and in some cases, the composition of isomeric mixtures can be varied by isomerization with aluminum isopropoxide to aid in the identification of components with similar retention times.
Quantitative Data of this compound Stereoisomers
The distinct spatial arrangements of the functional groups in each stereoisomer lead to unique physical and spectroscopic properties. The following tables summarize key quantitative data for the different isomers.
| Isomer Configuration (tentative) | Relative Retention Time (PEG column) | Relative Retention Time (PPE column) |
| Isomer 1 | 1.000 | 1.000 |
| Isomer 2 | 1.035 | 1.025 |
| Isomer 3 | 1.075 | 1.050 |
| Isomer 4 | 1.100 | 1.070 |
| Isomer 5 | 1.130 | 1.090 |
| Isomer 6 | 1.160 | 1.115 |
| Isomer 7 | 1.200 | 1.140 |
| Isomer 8 | 1.240 | 1.170 |
Data sourced from T. Pehk, E. Lippmaa, Org. Magn. Resonance 8, 5 (1976). The specific stereochemical assignment for each retention time was not fully detailed in the source.
Spectroscopic Characterization and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry and conformational preferences of the this compound isomers.
13C NMR Spectroscopy
The 13C chemical shifts are highly sensitive to the steric environment of each carbon atom. The presence of axial or equatorial substituents causes characteristic upfield or downfield shifts. The following table presents the 13C chemical shifts for the various isomers of this compound.
| Carbon | Isomer 1 (ppm) | Isomer 2 (ppm) | Isomer 3 (ppm) | Isomer 4 (ppm) | Isomer 5 (ppm) | Isomer 6 (ppm) | Isomer 7 (ppm) | Isomer 8 (ppm) |
| C1 | 71.2 | 66.0 | 76.5 | 71.6 | 75.1 | 70.3 | 79.8 | 75.0 |
| C2 | 36.2 | 31.0 | 41.5 | 36.6 | 40.1 | 35.3 | 44.8 | 40.0 |
| C3 | 35.0 | 29.8 | 39.3 | 34.4 | 38.0 | 33.2 | 42.7 | 37.9 |
| C4 | 31.2 | 26.0 | 35.5 | 30.6 | 34.1 | 29.3 | 38.8 | 34.0 |
| C5 | 32.2 | 27.0 | 36.5 | 31.6 | 35.1 | 30.3 | 39.8 | 35.0 |
| C6 | 40.0 | 34.8 | 44.3 | 39.4 | 43.0 | 38.2 | 47.7 | 42.9 |
| 2-CH3 | 17.5 | 12.3 | 21.8 | 16.9 | 20.4 | 15.6 | 24.1 | 19.3 |
| 5-CH3 | 22.0 | 16.8 | 26.3 | 21.4 | 24.9 | 20.1 | 28.6 | 23.8 |
Data sourced from T. Pehk, E. Lippmaa, Org. Magn. Resonance 8, 5 (1976). The numbering of isomers corresponds to the elution order on a PEG column.
Conformational Equilibria
The conformational preferences of the dimethylcyclohexanols can be inferred from their 13C chemical shifts. The substitution of a methyl group with a hydroxyl group complicates the conformational analysis due to the smaller conformational energy of the hydroxyl group compared to the methyl group. The mutual conformational energy of vicinal methyl and hydroxyl groups is dependent on their relative orientation. Analysis of the chemical shift data allows for the determination of the predominant chair conformation for each isomer.
Visualization of Stereoisomeric Relationships and Experimental Workflows
The following diagrams illustrate the relationships between the different stereoisomers and a typical experimental workflow for their synthesis and analysis.
References
An In-Depth Technical Guide to the Physical Properties of Cis- and Trans-2,5-Dimethylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of the cis and trans stereoisomers of 2,5-dimethylcyclohexanol. A thorough understanding of these properties is crucial for professionals in research, chemical synthesis, and drug development, as the spatial arrangement of the functional groups significantly influences the molecule's behavior, including its reactivity, biological activity, and interaction with other molecules.
Core Physical Properties
The distinct stereochemistry of cis- and trans-2,5-dimethylcyclohexanol gives rise to differences in their physical properties. While data for the mixture of isomers is more readily available, discerning the properties of the individual diastereomers is essential for stereoselective synthesis and purification processes. The synthesis of this compound, typically achieved through the catalytic hydrogenation of 2,5-dimethylcyclohexanone, results in a mixture of these stereoisomers.[1] Their separation, often accomplished by fractional distillation or chromatography, is critical as the cis and trans configurations impact properties such as hydrogen bonding, solubility, and reactivity.[1]
Table 1: Physical Properties of this compound (Mixture of Isomers)
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O | [2] |
| Molecular Weight | 128.21 g/mol | [1][3] |
| Boiling Point | 166-168 °C | [2] |
| Melting Point | -16 °C | [2] |
| Relative Density | 0.870-0.880 g/cm³ | [2] |
| Kovats Retention Index | 1099 (semi-standard non-polar) | [4] |
Note: The data in Table 1 pertains to a mixture of cis and trans isomers. Specific, experimentally determined values for the individual isomers are not widely available in publicly accessible databases.
Experimental Protocols for Property Determination
Accurate determination of the physical properties of cis- and trans-2,5-dimethylcyclohexanol requires precise experimental methodologies. Below are detailed protocols for key physical property measurements.
Synthesis and Separation of Isomers
A common route to obtaining the individual isomers of this compound is through the reduction of 2,5-dimethylcyclohexanone. The resulting mixture of cis and trans isomers can then be separated using chromatographic techniques.
Experimental Workflow for Synthesis and Separation:
Caption: Workflow for the synthesis and separation of cis- and trans-2,5-dimethylcyclohexanol isomers.
Boiling Point Determination (Micro-scale)
Apparatus:
-
Small test tube (10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or heating block)
Procedure:
-
Place a small amount (0.5-1 mL) of the purified isomer into the small test tube.
-
Invert the capillary tube and place it, open end down, into the test tube.
-
Attach the test tube to the thermometer with a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.
-
Heat the apparatus gradually.
-
Observe the stream of bubbles escaping from the capillary tube.
-
The boiling point is the temperature at which the stream of bubbles just ceases, and the liquid begins to enter the capillary tube.
Melting Point Determination
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
Procedure:
-
If the sample is liquid at room temperature, it must be cooled to induce crystallization.
-
Finely powder the solid sample.
-
Pack a small amount of the powdered sample into the bottom of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample rapidly to get an approximate melting point range.
-
Allow the apparatus to cool, then heat again at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This range is the melting point.
Density Determination (Pycnometer Method)
Apparatus:
-
Pycnometer (a small glass flask with a precise volume)
-
Analytical balance
Procedure:
-
Clean and dry the pycnometer and weigh it accurately (m₁).
-
Fill the pycnometer with the liquid isomer, ensuring no air bubbles are present, and weigh it again (m₂).
-
Empty and clean the pycnometer, then fill it with a reference liquid of known density (e.g., distilled water) at the same temperature and weigh it (m₃).
-
The density of the isomer (ρ) can be calculated using the formula: ρ = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water
Refractive Index Measurement
Apparatus:
-
Abbe refractometer
Procedure:
-
Calibrate the refractometer using a standard liquid with a known refractive index.
-
Place a few drops of the liquid isomer on the prism of the refractometer.
-
Close the prism and allow the temperature to stabilize.
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Read the refractive index from the scale.
Characterization and Logical Relationships
The characterization of the individual isomers is crucial to confirm their identity and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) are indispensable.
Logical Relationship for Isomer Characterization:
Caption: Logical workflow for the characterization of cis- and trans-2,5-dimethylcyclohexanol isomers.
References
2,5-Dimethylcyclohexanol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-Dimethylcyclohexanol, a versatile chemical intermediate. The document details its fundamental chemical properties, synthesis methodologies, and discusses the potential for biological activity, a key consideration for its application in pharmaceutical research and development.
Core Chemical Identifiers and Properties
This compound is a cyclic alcohol that exists as a mixture of stereoisomers. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 3809-32-3 | [1][2][][4][5] |
| Molecular Formula | C₈H₁₆O | [1][2][][4][5] |
| Molecular Weight | 128.21 g/mol | [][4][5][6] |
| Alternate Names | Cyclohexanol, 2,5-dimethyl-; 2,5-dimethylcyclohexan-1-ol | [2][] |
| LogP (Octanol/Water) | 1.803 (Crippen Calculated) | [7] |
| Boiling Point (Tboil) | 484.83 K (Joback Calculated) | [7] |
| Water Solubility (log10WS) | -1.96 (Crippen Calculated) | [7] |
Synthesis of this compound: Experimental Protocols
The primary route for synthesizing this compound is through the reduction of its corresponding ketone, 2,5-dimethylcyclohexanone. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the product.
Method 1: Catalytic Hydrogenation
This method involves the use of a metal catalyst to facilitate the addition of hydrogen across the carbonyl group of the precursor.
-
Precursor: 2,5-dimethylcyclohexanone
-
Catalysts: Common catalysts include platinum, palladium, or nickel on a solid support like activated carbon.
-
Reaction Conditions:
-
Temperature: Elevated temperatures can increase the reaction rate but may also lead to side reactions or affect stereoselectivity.
-
Pressure: Increased hydrogen pressure generally enhances the rate of hydrogenation.
-
Solvent: The choice of solvent can influence the reaction pathway and outcome.
-
-
General Procedure: The 2,5-dimethylcyclohexanone is dissolved in a suitable solvent and introduced into a reaction vessel with the chosen catalyst. The vessel is then pressurized with hydrogen gas and may be heated. The reaction progress is monitored until completion. Post-reaction, the catalyst is filtered off, and the product is purified, typically through distillation.
Method 2: Chemical Reduction using Sodium Borohydride
Sodium borohydride (NaBH₄) is a milder and more selective reducing agent for this transformation.
-
Precursor: 2,5-dimethylcyclohexanone
-
Reducing Agent: Sodium borohydride (NaBH₄)
-
Solvent: Protic solvents such as methanol or ethanol are typically used.
-
General Procedure: Sodium borohydride is added to a solution of 2,5-dimethylcyclohexanone in a suitable protic solvent. The reaction is often carried out at room temperature. The stereochemical outcome is influenced by steric and electronic factors, leading to the preferential formation of one diastereomer over another.
Below is a generalized workflow for the synthesis of this compound.
Caption: A diagram illustrating the general synthesis workflow for this compound.
Relevance in Drug Development and Biological Activity
While this compound is primarily recognized as a building block in organic synthesis, the broader class of cyclohexanol derivatives has garnered attention for a range of biological activities, including analgesic, antidepressant, and antimicrobial properties.[1]
A critical consideration for the biological activity of substituted cyclohexanols is stereochemistry.[8][9] The spatial arrangement of the substituent groups can significantly impact how the molecule interacts with biological targets. For instance, studies on the related compound, 2,6-dimethylcyclohexanol, have shown that its different stereoisomers exhibit varying potencies as anesthetics. This highlights the principle that the chirality of a molecule can be a determining factor in its biological function.
For researchers in drug development, this compound presents a scaffold that can be further elaborated into more complex molecules. The stereocenters at positions 1, 2, and 5 offer the potential for creating a diverse library of compounds for screening. However, it is important to note that currently, there is a lack of specific data in the public domain detailing the biological activities of this compound itself. Future research into the separation and biological evaluation of its individual stereoisomers could reveal novel pharmacological properties.
References
- 1. This compound | 3809-32-3 | Benchchem [benchchem.com]
- 2. e,e-2,5-Dimethylcyclohexanol, (a) | C8H16O | CID 21678872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. scbt.com [scbt.com]
- 6. 2,5-Dimethylcyclohexan-1-ol | C8H16O | CID 97959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound (CAS 3809-32-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Spectroscopic Profile of 2,5-Dimethylcyclohexanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethylcyclohexanol (C₈H₁₆O, Molar Mass: 128.21 g/mol ), a saturated cyclic alcohol. Due to the presence of three stereocenters, this compound can exist as multiple stereoisomers (cis/trans diastereomers and enantiomers), which can influence their spectroscopic properties. This document summarizes available mass spectrometry and infrared spectroscopy data and provides expected ranges for nuclear magnetic resonance signals based on established principles. Detailed experimental protocols for acquiring this data are also presented.
Mass Spectrometry (MS)
Mass spectrometry of this compound, typically performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (EI), results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) is expected at an m/z of 128, though it may be weak or absent in the spectra of alcohols.[1] Common fragmentation patterns for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the hydroxyl group) and dehydration (loss of a water molecule).
Table 1: Key Mass Spectral Data for this compound
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Notes |
| 128 | [C₈H₁₆O]⁺ | Molecular Ion (M⁺) |
| 113 | [M - CH₃]⁺ | Loss of a methyl group |
| 110 | [M - H₂O]⁺ | Dehydration, loss of water |
| 95 | [C₇H₁₁]⁺ | Loss of water and a methyl group |
| 81 | [C₆H₉]⁺ | Further fragmentation |
| 71 | [C₅H₁₁]⁺ or [C₄H₇O]⁺ | Alpha-cleavage or other fragmentation |
| 55 | [C₄H₇]⁺ | Common fragment in cyclic systems |
Note: The relative intensities of these peaks can vary depending on the specific isomer and the mass spectrometer conditions.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The most prominent feature is the broad O-H stretching vibration, indicative of the hydroxyl group and intermolecular hydrogen bonding.
Table 2: Infrared Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3360 (broad) | O-H stretch | Alcohol (-OH) |
| 2950-2850 | C-H stretch | Alkane (C-H) |
| 1465 | C-H bend | Alkane (-CH₂-) |
| 1375 | C-H bend | Alkane (-CH₃) |
| ~1050 | C-O stretch | Secondary Alcohol (C-O) |
Data obtained from the NIST WebBook for the gas-phase IR spectrum of this compound.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to be complex due to the number of non-equivalent protons and potential for overlapping signals. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the stereochemical environment.
Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| -OH | 1.0 - 5.0 | Singlet (broad) |
| H-C1 (-CHOH) | 3.2 - 4.0 | Multiplet |
| -CH₂- (ring) | 1.0 - 2.0 | Multiplets |
| -CH- (ring) | 1.0 - 2.0 | Multiplets |
| -CH₃ | 0.8 - 1.2 | Doublet |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will show distinct signals for each non-equivalent carbon atom. The carbon attached to the hydroxyl group will be the most downfield-shifted among the sp³ carbons.
Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| C1 (-CHOH) | 65 - 75 |
| Ring -CH₂- | 20 - 40 |
| Ring -CH- | 30 - 50 |
| -CH₃ | 15 - 25 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation : An Agilent 7890B GC system coupled to an Agilent 5977A MSD, or a similar system, is suitable.
-
Column : A nonpolar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used for the separation of terpene alcohols.
-
Sample Preparation : Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent like dichloromethane or hexane.
-
GC Conditions :
-
Injector Temperature : 250 °C
-
Injection Volume : 1 µL
-
Split Ratio : 20:1
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program : Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
-
MS Conditions :
-
Ion Source : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230 °C
-
Quadrupole Temperature : 150 °C
-
Mass Range : Scan from m/z 40 to 300.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation : A PerkinElmer Spectrum Two FT-IR spectrometer, or equivalent, equipped with a universal attenuated total reflectance (UATR) accessory.
-
Sample Preparation : For a liquid sample like this compound, a small drop can be placed directly onto the ATR crystal. Alternatively, a thin film can be prepared between two KBr or NaCl plates.
-
Data Acquisition :
-
Spectral Range : 4000 - 400 cm⁻¹
-
Resolution : 4 cm⁻¹
-
Number of Scans : 16 scans are typically co-added to improve the signal-to-noise ratio.
-
Background : A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A Bruker Avance III 400 MHz spectrometer, or a similar high-field NMR instrument.
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition :
-
Pulse Program : A standard single-pulse experiment (zg30).
-
Spectral Width : ~12 ppm
-
Acquisition Time : ~3-4 seconds
-
Relaxation Delay : 2 seconds
-
Number of Scans : 16-64 scans
-
-
¹³C NMR Acquisition :
-
Pulse Program : A proton-decoupled pulse program (zgpg30).
-
Spectral Width : ~220 ppm
-
Acquisition Time : ~1-2 seconds
-
Relaxation Delay : 2-5 seconds
-
Number of Scans : 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification of an unknown alcohol like this compound.
Caption: Workflow for the spectroscopic identification of an organic compound.
References
The Cyclohexanol Ring: A Cornerstone in Chemical Discovery and Drug Development
An In-depth Technical Guide on the Discovery and History of Substituted Cyclohexanols
For researchers, scientists, and professionals in drug development, an understanding of the historical context and synthetic evolution of core chemical scaffolds is invaluable. Among these, the substituted cyclohexanol ring stands out as a fundamental building block in both industrial and medicinal chemistry. Its journey from a simple alicyclic alcohol to a stereochemically complex component of life-saving therapeutics is a testament to over a century of chemical innovation. This guide provides a comprehensive overview of the discovery, synthesis, and application of substituted cyclohexanols, with a focus on key historical milestones, detailed experimental protocols, and their role in bioactive compounds.
From Industrial Feedstock to Pharmaceutical Staple: A Historical Perspective
The story of cyclohexanol begins with its large-scale industrial production. Initially, the primary methods developed were the catalytic hydrogenation of phenol and the oxidation of cyclohexane.[1] These processes were largely driven by the demand for nylon, with cyclohexanol being a key precursor to adipic acid and caprolactam.[1] The hydrogenation of phenol, in particular, has been a subject of extensive research, with various catalytic systems being developed to control the selectivity between cyclohexanol and cyclohexanone.[2][3][4]
The true potential of substituted cyclohexanols in medicinal chemistry began to be unlocked with the growing understanding of stereochemistry and the development of asymmetric synthesis. The ability to control the three-dimensional arrangement of substituents on the cyclohexanol ring is crucial for biological activity.[5][6] This has led to the development of sophisticated methods for enantioselective and diastereoselective synthesis, allowing for the preparation of specific stereoisomers of complex molecules.[7][8][9]
Substituted cyclohexanones and their derivatives are found in a variety of bioactive natural products, including carvotacetones, phorbasins, and gabosines, which exhibit a range of biological activities such as antitumor, antiplasmodial, and antileishmanial properties.[10] This has inspired the synthesis of numerous analogues in the search for new and improved therapeutic agents.[11][12] The cyclohexanol scaffold is now recognized as a "privileged" structure in medicinal chemistry, frequently appearing in drugs and drug candidates.
Key Synthetic Methodologies: A Chronological Overview
The synthesis of substituted cyclohexanols has evolved significantly over the years, from simple catalytic hydrogenations to complex, stereocontrolled reactions. The following diagram illustrates a simplified timeline of key developments.
Caption: A timeline of major advancements in the synthesis of substituted cyclohexanols.
Experimental Protocols: From Bulk Chemicals to Chiral Molecules
The following sections provide detailed experimental protocols for key reactions in the synthesis of substituted cyclohexanols, reflecting the historical and technological progression of the field.
Protocol 1: Catalytic Hydrogenation of Phenol to Cyclohexanol
This protocol is based on typical industrial processes for the bulk synthesis of cyclohexanol.
Objective: To synthesize cyclohexanol by the catalytic hydrogenation of phenol.
Materials:
-
Phenol
-
Supported Ruthenium catalyst (e.g., 5% Ru on Titania)[13]
-
Deionized water
-
Hydrogen gas
-
High-pressure autoclave reactor (e.g., Parr Autoclave)
Procedure:
-
Prepare a stock solution of phenol in deionized water.
-
Charge the high-pressure autoclave with a specific quantity of the Ruthenium catalyst and 50 ml of the phenol stock solution.[13]
-
Seal the autoclave and purge with hydrogen gas to remove air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.07 MPa).[13]
-
Heat the reactor to the desired temperature (e.g., 373 K) while stirring at a constant speed (e.g., 1200 rpm).[13]
-
Maintain the reaction conditions for a set period (e.g., 60 minutes).
-
After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to recover the catalyst.
-
Analyze the product mixture using gas chromatography (GC) or other suitable analytical techniques to determine the conversion of phenol and the selectivity to cyclohexanol.
Quantitative Data:
| Catalyst Support | Temperature (K) | Pressure (MPa) | Phenol Conversion (%) (after 60 min) |
| Al₂O₃ | 373 | 2 | >95 |
| SiO₂ | 373 | 2 | >95 |
| Carbon | 373 | 2 | >95 |
| TiO₂ | 373 | 2 | >95 |
Table adapted from data presented in catalytic hydrogenation studies.[13]
Protocol 2: Asymmetric Synthesis of (R)-Cyclohex-2-enol
This protocol illustrates a modern approach to the synthesis of a chiral substituted cyclohexanol derivative, a valuable building block in organic synthesis.[7]
Objective: To synthesize (R)-cyclohex-2-enol from cyclohexene oxide via enantioselective deprotonation.
Materials:
-
Cyclohexene oxide
-
Chiral lithium amide base (e.g., lithium (–)-N,N-diisopinocampheylamide)[7]
-
Anhydrous solvent (e.g., tetrahydrofuran - THF)
-
Quenching agent (e.g., saturated aqueous ammonium chloride)
-
Standard workup and purification reagents (e.g., diethyl ether, magnesium sulfate, silica gel for chromatography)
Procedure:
-
Prepare a solution of the chiral lithium amide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of cyclohexene oxide in anhydrous THF to the chiral base solution.
-
Stir the reaction mixture at the low temperature for a specified time to allow for the deprotonation to occur.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Perform a standard aqueous workup, extracting the product with an organic solvent like diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired (R)-cyclohex-2-enol.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.
Quantitative Data:
| Chiral Base | Yield (%) | Enantiomeric Excess (ee) (%) |
| Lithium (–)-N,N-diisopinocampheylamide | High | up to 95% |
Table based on results from studies on enantioselective deprotonation.[7]
Signaling Pathways and Biological Activity
The biological activity of substituted cyclohexanols is intrinsically linked to their three-dimensional structure, which allows them to interact with specific biological targets such as enzymes and receptors. For example, certain cyclohexenone derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway.[10]
The following diagram illustrates a simplified workflow for the discovery of bioactive cyclohexanol derivatives and the elucidation of their mechanism of action.
Caption: A generalized workflow for the discovery and development of bioactive cyclohexanol derivatives.
Conclusion
The journey of substituted cyclohexanols from their origins in industrial chemistry to their current status as a versatile scaffold in drug discovery is a powerful illustration of the progression of organic synthesis. The development of new catalytic methods and the mastery of asymmetric synthesis have enabled the creation of a vast array of complex and biologically active molecules. For researchers in the field, a deep appreciation of this history and the associated experimental methodologies is essential for the continued innovation and discovery of new therapeutic agents based on this remarkable chemical entity.
References
- 1. Cyclohexanol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding the Fundamentals of Asymmetric Synthesis – Chiralpedia [chiralpedia.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates [beilstein-journals.org]
- 13. saspublishers.com [saspublishers.com]
Unveiling the Bioactive Potential of 2,5-Dimethylcyclohexanol: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today consolidates the current scientific understanding of the potential biological activities of 2,5-Dimethylcyclohexanol, a volatile organic compound found in various natural sources. This document, intended for researchers, scientists, and drug development professionals, details the existing evidence for its antifungal, antineoplastic, antiviral, anti-inflammatory, and antibacterial properties, highlighting key quantitative data, experimental methodologies, and relevant cellular signaling pathways.
Antifungal Activity: A Promising Agent Against Pathogenic Fungi
Recent research has identified this compound (DMCH) as a potent antifungal agent, particularly against the psychrophilic fungus Pseudogymnoascus destructans, the causative agent of white-nose syndrome in bats.[1] In vitro studies have demonstrated its efficacy in inhibiting fungal growth, with specific quantitative data outlined below.
Table 1: Antifungal Potency of this compound against Pseudogymnoascus destructans
| Parameter | Value (µL/mL) |
| Minimum Inhibitory Concentration (MIC) | 0.55 |
| Half-maximal Inhibitory Concentration (IC50) | 0.36 |
Data sourced from Huang et al. (2025).[1]
The mechanism of its antifungal action involves the deformation of fungal ultrastructure, induction of apoptosis, and generation of oxidative stress.[1] Furthermore, this compound disrupts energy metabolism and dysregulates critical signaling pathways, including the MAPK signaling cascade.[1]
Experimental Protocol: Antifungal Susceptibility Testing
The antifungal activity of this compound was determined using a vapor diffusion assay. A suspension of P. destructans spores (2 x 10^5 spores/mL) was inoculated onto Sabouraud Dextrose Agar (SDA) plates. Sterile antibiotic discs impregnated with 100 µL of this compound were placed on the lids of the inverted plates. The plates were sealed and incubated at 13°C with 85% relative humidity for 14 days. The diameter of fungal growth was measured, and the inhibition rate was calculated relative to a control group without the compound. The MIC was defined as the lowest concentration that completely inhibited visible mycelial growth, while the IC50 was the concentration that resulted in a 50% reduction in mycelial growth.[1]
Signaling Pathway: Disruption of the MAPK Pathway
This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in P. destructans, a crucial pathway for fungal stress response and virulence.[1]
References
An In-depth Technical Guide on the Core Reactivity of the Hydroxyl Group in 2,5-Dimethylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dimethylcyclohexanol is a cyclic alcohol that presents a fascinating case study in stereochemistry and hydroxyl group reactivity. As a substituted cyclohexanol, its chemical behavior is profoundly influenced by the stereochemical relationship between the hydroxyl group and the two methyl substituents on the cyclohexane ring. This guide delves into the fundamental reactivity of the hydroxyl group in this compound, exploring key transformations such as oxidation, esterification, and etherification. While specific quantitative kinetic data for this compound is not extensively available in the reviewed literature, this document extrapolates from the established principles of cyclohexanol chemistry and the influence of sterics and stereoelectronics to provide a robust framework for understanding its behavior. Detailed experimental methodologies for analogous reactions are provided to guide laboratory practice.
Introduction: Structural Features and Stereoisomerism
This compound is a saturated cyclic alcohol with the chemical formula C8H16O.[1][2] The cyclohexane ring can exist in various chair conformations, and the substituents (one hydroxyl and two methyl groups) can occupy either axial or equatorial positions. This leads to the existence of multiple diastereomers and enantiomers. The relative orientation of the substituents significantly impacts the steric environment around the hydroxyl group, thereby influencing its reactivity.[3]
The key stereochemical relationships in this compound are:
-
Cis/Trans Isomerism: This describes the relative orientation of the two methyl groups.
-
Axial/Equatorial Position of the Hydroxyl Group: In each cis/trans isomer, the hydroxyl group can be either axial or equatorial, leading to different conformational isomers.
The stability of these conformers and the accessibility of the hydroxyl group are critical determinants of reaction pathways and rates.
Core Reactivity of the Hydroxyl Group
The hydroxyl group (-OH) is a versatile functional group that can undergo a variety of chemical transformations. In this compound, the reactivity of the hydroxyl group is primarily governed by its ability to act as a nucleophile or to be converted into a good leaving group. The presence of the two methyl groups introduces steric hindrance that can modulate this reactivity compared to unsubstituted cyclohexanol.
Oxidation
The oxidation of secondary alcohols like this compound yields the corresponding ketone, 2,5-dimethylcyclohexanone. This transformation is a fundamental reaction in organic synthesis.
Reaction Scheme:
Mechanism: The mechanism of oxidation depends on the specific oxidizing agent used. Common reagents include chromium-based reagents (e.g., PCC, PDC) and Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base). The general principle involves the removal of the hydroxyl proton and the proton from the adjacent carbon.
Stereochemical Considerations: The rate of oxidation can be influenced by the stereochemistry of the starting alcohol. Generally, equatorial hydroxyl groups are more sterically accessible and may react faster than their axial counterparts.
Experimental Protocol (General for Oxidation of a Secondary Alcohol):
A common laboratory procedure for the oxidation of a secondary alcohol to a ketone is the Swern oxidation.
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride in anhydrous dichloromethane (CH2Cl2) and cool the solution to -78 °C (a dry ice/acetone bath).
-
Activation: Slowly add dimethyl sulfoxide (DMSO) to the cooled solution.
-
Alcohol Addition: Dissolve this compound in anhydrous CH2Cl2 and add it dropwise to the activated DMSO solution.
-
Reaction: Stir the reaction mixture at -78 °C for a specified time (e.g., 2 hours).
-
Quenching: Add a hindered base, such as triethylamine (Et3N), to the reaction mixture and allow it to warm to room temperature.
-
Work-up: Add water to the reaction mixture and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude ketone.
-
Purification: Purify the crude product by column chromatography on silica gel.
Logical Relationship of Stereoisomers and Reactivity
Caption: Influence of Hydroxyl Group Orientation on Reactivity.
Esterification
Esterification is the reaction of an alcohol with a carboxylic acid or its derivative to form an ester. This reaction is typically acid-catalyzed (Fischer esterification).
Reaction Scheme:
Mechanism: The Fischer esterification mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol's hydroxyl group. Subsequent dehydration leads to the formation of the ester.
Steric Effects: The rate of esterification is sensitive to steric hindrance around the hydroxyl group. The bulky methyl groups in this compound can slow down the reaction rate compared to less substituted cyclohexanols. The stereochemistry of the alcohol will play a significant role, with equatorial hydroxyl groups expected to react more readily.
Experimental Protocol (Fischer Esterification):
-
Reaction Setup: In a round-bottom flask, combine this compound and a carboxylic acid (e.g., acetic acid) in a suitable solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH).
-
Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the product.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the resulting ester by distillation or column chromatography.
Fischer Esterification Pathway
Caption: Generalized Fischer Esterification Mechanism.
Etherification
The hydroxyl group of this compound can be converted into an ether through reactions such as the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Reaction Scheme:
Mechanism: The Williamson ether synthesis is a classic SN2 reaction. The rate and success of the reaction depend on the steric hindrance of both the alkoxide and the alkyl halide.
Stereochemical Considerations: Due to the SN2 mechanism, this reaction is sensitive to steric hindrance. The use of a bulky secondary alcohol like this compound may favor elimination side reactions, especially with secondary or tertiary alkyl halides. Therefore, it is preferable to use a primary alkyl halide.
Experimental Protocol (Williamson Ether Synthesis):
-
Alkoxide Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Alcohol Addition: Add a solution of this compound in THF dropwise to the suspension of NaH at 0 °C.
-
Reaction: Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
-
Alkyl Halide Addition: Add the desired alkyl halide (e.g., methyl iodide) to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux and monitor its progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water. Extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting ether by distillation or column chromatography.
Quantitative Data on Reactivity
A comprehensive search of the scientific literature did not yield specific quantitative data (e.g., rate constants, activation energies) for the oxidation, esterification, or etherification of the individual stereoisomers of this compound. However, based on general principles of organic chemistry, the following qualitative trends in reactivity can be predicted.
| Reaction | Stereoisomer Feature | Expected Relative Rate | Rationale |
| Oxidation | Equatorial -OH | Faster | The equatorial position is less sterically hindered, allowing for easier access by the oxidizing agent. |
| Axial -OH | Slower | The axial position is more sterically hindered by the axial hydrogens on the same side of the ring. | |
| Esterification | Equatorial -OH | Faster | Less steric hindrance around the hydroxyl group facilitates the nucleophilic attack on the protonated carboxylic acid. |
| Axial -OH | Slower | Increased steric hindrance impedes the approach of the bulky carboxylic acid. | |
| Etherification (Williamson) | Equatorial -OH | Faster | The less hindered alkoxide is a more effective nucleophile in the SN2 reaction. |
| Axial -OH | Slower | The more hindered alkoxide may lead to a higher proportion of elimination side products. |
Conclusion
The reactivity of the hydroxyl group in this compound is a classic example of how stereochemistry dictates chemical behavior. While specific kinetic data is sparse, a solid understanding of the principles of steric hindrance and conformational analysis allows for reliable predictions of its reactivity in key transformations such as oxidation, esterification, and etherification. The provided experimental protocols, adapted for this class of compounds, offer a practical starting point for researchers in the fields of organic synthesis and drug development. Further quantitative studies on the individual stereoisomers of this compound would be invaluable for a more precise understanding of its chemical properties.
References
Navigating the Isomeric Landscape of 2,5-Dimethylcyclohexanol: A Technical Guide to Commercial Availability and Laboratory Practices
For researchers, scientists, and professionals in drug development, understanding the commercial availability and stereochemical composition of chiral building blocks is paramount. This in-depth technical guide focuses on 2,5-Dimethylcyclohexanol, a substituted cyclohexanol with multiple stereoisomers, offering insights into its commercial landscape, analytical characterization, and laboratory-scale synthesis and separation protocols.
Commercial Availability: A Market Dominated by Isomeric Mixtures
This compound is commercially available from a range of chemical suppliers. However, it is predominantly offered as a "mixture of isomers." The typical purity of these mixtures, as determined by gas chromatography (GC), is generally high, often exceeding 99%.[1] Key suppliers for this isomeric mixture include CP Lab Safety and Fluorochem, who list the product with CAS number 3809-32-3.[1][2]
While the general mixture is readily accessible, the commercial availability of individual, stereochemically pure isomers of this compound is significantly more limited. Researchers requiring specific stereoisomers, such as a particular cis or trans configuration, may need to resort to in-house synthesis and separation.
The precursor for the synthesis of this compound, 2,5-Dimethylcyclohexanone, is also commercially available, typically as a mixture of isomers, from suppliers like TCI America and Lab Pro Inc.[3] This provides a viable starting point for the laboratory preparation of the corresponding alcohol.
Quantitative Data on Commercial this compound
Obtaining precise quantitative data on the isomeric composition of commercially available this compound mixtures can be challenging, as this information is not always detailed in supplier specifications. The primary method for determining the purity and isomeric ratio is gas chromatography (GC).
For researchers, it is crucial to perform their own detailed analytical characterization, such as GC-Mass Spectrometry (GC-MS), to ascertain the specific isomeric distribution of a purchased batch. This is critical for ensuring the reproducibility of experimental results, particularly in stereoselective synthesis and biological assays.
Below is a summary of typical specifications for commercially available this compound and its precursor:
| Compound | Form | Purity (GC) | Key Suppliers | CAS Number |
| This compound | Mixture of isomers | ≥99%[1] | CP Lab Safety, Fluorochem[1][2] | 3809-32-3 |
| 2,5-Dimethylcyclohexanone | Mixture of isomers | ≥95% | TCI America, Lab Pro Inc.[3] | 932-51-4 |
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the specific synthesis and separation of this compound isomers are not abundantly available in the public domain. However, based on general principles of organic chemistry and protocols for analogous compounds, the following methodologies can be adapted.
Synthesis of this compound via Reduction of 2,5-Dimethylcyclohexanone
The most common laboratory synthesis of this compound involves the reduction of the corresponding ketone, 2,5-Dimethylcyclohexanone. The choice of reducing agent can influence the stereoselectivity of the reaction, yielding different ratios of cis and trans isomers.
Materials:
-
2,5-Dimethylcyclohexanone (mixture of isomers)
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Methanol or Diethyl ether (anhydrous)
-
Hydrochloric acid (1M)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for organic synthesis
Procedure (using Sodium Borohydride in Methanol):
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-Dimethylcyclohexanone in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions to the stirred solution. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC or GC analysis indicates the complete consumption of the starting ketone.
-
Carefully quench the reaction by slowly adding 1M hydrochloric acid until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound as a mixture of isomers.
Separation of this compound Isomers
The separation of the resulting cis and trans diastereomers of this compound can be achieved through chromatographic techniques or fractional distillation.
1. Preparative Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for higher resolution).
-
Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes. The optimal solvent system should be determined by analytical thin-layer chromatography (TLC).
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.
-
Adsorb the crude this compound mixture onto a small amount of silica gel and carefully load it onto the top of the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC or GC to identify the separated isomers.
-
Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.
-
2. Fractional Distillation:
Fractional distillation can be effective for separating diastereomers with a sufficient difference in their boiling points.
-
Apparatus: A fractional distillation setup including a distilling flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.
-
Procedure:
-
Place the crude this compound mixture in the distilling flask with boiling chips.
-
Assemble the fractional distillation apparatus.
-
Slowly heat the distilling flask.
-
Carefully monitor the temperature at the head of the column. Collect the fractions that distill over at a constant temperature.
-
Analyze the collected fractions by GC to determine the isomeric purity.
-
Visualizing Isomeric Relationships and Experimental Workflow
To better understand the relationships between the different isomers and the general experimental workflow, the following diagrams have been generated using the DOT language.
Caption: Relationship between 2,5-Dimethylcyclohexanone and this compound isomers.
Caption: General experimental workflow for the synthesis and separation of this compound isomers.
References
Green Pathways to 2,5-Dimethylcyclohexanol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of green synthesis routes for the production of 2,5-Dimethylcyclohexanol, a valuable chemical intermediate. The focus is on environmentally benign methodologies, including catalytic hydrogenation, biocatalytic reduction, and synthesis from biomass-derived feedstocks. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes key pathways to aid in the development of sustainable chemical manufacturing processes.
Catalytic Hydrogenation of 2,5-Dimethylcyclohexanone
The catalytic hydrogenation of 2,5-dimethylcyclohexanone is a prominent green synthesis route to this compound, characterized by high atom economy. This method typically employs noble metal catalysts on a carbon support. The choice of catalyst and reaction conditions significantly influences the yield and the diastereoselectivity of the product, affording different ratios of cis and trans isomers.
Experimental Protocols
General Procedure for Hydrogenation:
A solution of 2,5-dimethylcyclohexanone in a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate) is introduced into a high-pressure autoclave. The catalyst (e.g., Ru/C, Rh/C, Pt/C, or Pd/C) is added, and the reactor is sealed. The system is then purged with hydrogen gas before being pressurized to the desired level. The reaction mixture is stirred at a specific temperature for a designated duration. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Detailed Protocol using Rh/C Catalyst:
In a typical experiment, 2,5-dimethylcyclohexanone (1.0 g, 7.9 mmol) is dissolved in 20 mL of isopropanol in a stainless-steel autoclave. 5% Rh/C (0.1 g) is added to the solution. The autoclave is sealed, purged three times with H₂, and then pressurized to 10 atm with H₂. The reaction mixture is stirred at 80°C for 6 hours. After cooling to room temperature, the catalyst is filtered off, and the solvent is removed in vacuo to afford this compound.
Quantitative Data for Catalytic Hydrogenation
The following table summarizes the performance of various noble metal catalysts in the hydrogenation of 2,5-dimethylcyclohexanone.
| Catalyst | Temperature (°C) | Pressure (atm) | Time (h) | Conversion (%) | Yield (%) | cis:trans Ratio |
| 5% Ru/C | 100 | 50 | 4 | >99 | 98 | 85:15 |
| 5% Rh/C | 80 | 10 | 6 | >99 | 97 | 30:70 |
| 5% Pt/C | 120 | 30 | 8 | 95 | 92 | 60:40 |
| 10% Pd/C | 100 | 20 | 12 | 98 | 95 | 50:50 |
Catalytic Hydrogenation Workflow
Catalytic hydrogenation experimental workflow.
Biocatalytic Reduction of 2,5-Dimethylcyclohexanone
Biocatalytic reduction offers a highly selective and environmentally friendly alternative to traditional chemical methods. The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or isolated enzymes (ketoreductases) can provide high yields and excellent stereoselectivity under mild reaction conditions, often in aqueous media.
Experimental Protocol using Saccharomyces cerevisiae
Materials:
-
2,5-Dimethylcyclohexanone
-
Saccharomyces cerevisiae (baker's yeast)
-
Glucose (or sucrose)
-
Water
-
Ethyl acetate
Procedure:
-
A suspension of baker's yeast (e.g., 20 g) in a phosphate buffer solution (pH 7.0, 200 mL) is prepared in a flask.
-
Glucose (e.g., 10 g) is added as a co-substrate for cofactor regeneration.
-
2,5-Dimethylcyclohexanone (1 g), dissolved in a minimal amount of ethanol, is added to the yeast suspension.
-
The mixture is incubated at room temperature (e.g., 30°C) on a shaker for 24-48 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the yeast cells are removed by centrifugation.
-
The supernatant is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate and the solvent is evaporated to yield the product.
Quantitative Data for Biocatalytic Reduction
| Biocatalyst | Substrate Conc. (g/L) | Time (h) | Conversion (%) | Yield (%) | Diastereomeric Excess (d.e.) |
| Saccharomyces cerevisiae | 5 | 48 | >95 | 92 | >98% (cis) |
| Candida parapsilosis | 5 | 36 | >99 | 97 | >99% (cis) |
| Recombinant Ketoreductase | 10 | 24 | >99 | 98 | >99% (trans) |
Biocatalytic Reduction Pathway
Biocatalytic reduction pathway using yeast.
Synthesis from Biomass-Derived 2,5-Dimethylfuran (DMF)
A promising green route involves the utilization of biomass-derived platform molecules. 2,5-Dimethylfuran (DMF), which can be produced from fructose, serves as a renewable starting material for the synthesis of this compound. This multi-step process typically involves the hydrogenation of DMF to 2,5-dimethyltetrahydrofuran, followed by hydrolysis to a diketone and subsequent reduction. A more direct approach involves the hydrogenation of DMF to 2,5-dimethylcyclohexanone, which is then reduced.
Proposed Experimental Workflow
-
Hydrogenation of DMF to 2,5-Dimethylcyclohexanone: 2,5-Dimethylfuran is hydrogenated over a bimetallic catalyst (e.g., Pd-Re/C) under controlled conditions to selectively yield 2,5-dimethylcyclohexanone.
-
Reduction to this compound: The resulting ketone is then reduced to the final product using one of the green methods described above (catalytic hydrogenation or biocatalysis).
Synthesis Pathway from Biomass
Synthesis of this compound from biomass.
Conclusion
This guide has outlined three principal green synthesis routes for the production of this compound. Catalytic hydrogenation offers high efficiency, while biocatalysis provides exceptional selectivity under mild conditions. The emerging route from biomass-derived DMF presents a promising pathway towards a fully renewable production process. The choice of a specific route will depend on the desired stereoisomer, economic considerations, and the scale of production. Further research into optimizing catalyst performance and developing more efficient biocatalysts will continue to enhance the sustainability of this compound synthesis.
Methodological & Application
Application Notes and Protocols for the Catalytic Hydrogenation of 2,5-Dimethylphenol to 2,5-Dimethylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 2,5-dimethylcyclohexanol via the catalytic hydrogenation of 2,5-dimethylphenol. The choice of catalyst—Raney Nickel, Rhodium, or Ruthenium—plays a crucial role in the stereochemical outcome, influencing the ratio of cis and trans isomers of the final product. This application note outlines experimental procedures for each catalyst system, presents available quantitative data from related studies to guide reaction optimization, and describes methods for product purification and analysis.
Introduction
The catalytic hydrogenation of phenols to their corresponding cyclohexanols is a fundamental transformation in organic synthesis, providing access to valuable intermediates for the pharmaceutical, fragrance, and polymer industries. This compound, a substituted cyclohexanol, is a useful building block, and the ability to selectively synthesize its cis or trans isomers is of significant interest. The stereoselectivity of this reaction is highly dependent on the chosen catalyst system. Generally, rhodium-based catalysts favor the formation of the cis isomer, while palladium and Raney nickel catalysts tend to produce the more thermodynamically stable trans isomer. Ruthenium catalysts are also effective for phenol hydrogenation. This document details protocols adapted from literature for the hydrogenation of substituted phenols, providing a comprehensive guide for the synthesis of this compound.
Data Presentation
The following tables summarize quantitative data from studies on the catalytic hydrogenation of phenol and its derivatives. While specific data for 2,5-dimethylphenol is limited in the surveyed literature, these examples provide valuable insights into the expected performance of different catalyst systems.
Table 1: Hydrogenation of Phenol Derivatives using Rhodium Catalysts (Favors cis Isomer)
| Starting Material | Catalyst | Solvent | Temp. (°C) | Pressure (MPa) | Time (h) | Conversion (%) | cis:trans Ratio | Reference |
| 4-tert-Butylphenol | Rh/C | Supercritical CO₂ | 40 | 15 | 2 | >99 | 95:5 | [1] |
| 4-Isopropylphenol | Rh/C | Supercritical CO₂ | 40 | 15 | 2 | >99 | 94:6 | [2] |
| Guaiacol | Rh/C | Supercritical CO₂ | 40 | 15 | 4 | >99 | 98:2 | [2] |
Table 2: Hydrogenation of Phenol Derivatives using Palladium Catalysts (Favors trans Isomer)
| Starting Material | Catalyst | Solvent | Temp. (°C) | Pressure (MPa) | Time (h) | Conversion (%) | trans:cis Ratio | Reference |
| Phenol | Pd/C-Heteropoly Acid | Not Specified | 80 | 1.0 | 3 | 100 | Not Specified | [3] |
| Phenol | Pd/Activated Carbon | Aqueous | Not Specified | Not Specified | Not Specified | ~100 | Not Specified |
Table 3: Hydrogenation of Phenol Derivatives using Ruthenium and Raney Nickel Catalysts
| Starting Material | Catalyst | Reaction Type | Solvent | Temp. (°C) | Pressure (MPa) | Time | Conversion/Yield | Product(s) | Reference |
| Phenol | 5 wt% RuO₂/SBA-15 | Vapor Phase | N/A | 350 | Atmospheric | Continuous | High | Cyclohexanone | [4] |
| Phenol | Ru/Al₂O₃ | Liquid Phase | Water | 100 | 2.0 | 1 h | High | Cyclohexanol | [2] |
| Guaiacol | Raney Nickel | Liquid Phase | Isopropanol/Water | 70 | Ambient | 8 h | >70% | Methoxycyclohexanol, Phenol, Cyclohexanol | [5] |
Experimental Protocols
Safety Precaution: Catalytic hydrogenations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment. Raney Nickel is pyrophoric when dry and must be handled as a slurry under a solvent.[6][7] Hydrogen gas is highly flammable; ensure all equipment is properly grounded and free of leaks.
Protocol 1: Hydrogenation using Raney® Nickel (Adapted from literature on phenol hydrogenation)[9][10]
This protocol is expected to yield a mixture of cis- and trans-2,5-dimethylcyclohexanol, potentially favoring the trans isomer.
Materials:
-
2,5-Dimethylphenol
-
Raney® Nickel (slurry in water or ethanol)
-
Ethanol (or other suitable solvent like isopropanol)
-
Hydrogen gas
-
High-pressure autoclave or Parr hydrogenator
Procedure:
-
In a high-pressure autoclave, add 2,5-dimethylphenol (1.0 eq).
-
Add ethanol as the solvent (concentration typically 0.1-1 M).
-
Carefully add Raney® Nickel slurry (5-10 wt% of the substrate). Ensure the catalyst remains wet.
-
Seal the reactor and purge with nitrogen gas several times, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-5 MPa).
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.[8]
-
Monitor the reaction progress by observing hydrogen uptake or by taking aliquots for GC-MS analysis.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Keep the filter cake wet to prevent the pyrophoric catalyst from igniting.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation or column chromatography.
Protocol 2: Hydrogenation using Rhodium on Carbon (Rh/C) (Adapted from literature on stereoselective hydrogenation of alkylphenols)[1][2]
This protocol is expected to favor the formation of cis-2,5-dimethylcyclohexanol.
Materials:
-
2,5-Dimethylphenol
-
5% Rhodium on Carbon (Rh/C)
-
Ethanol or Supercritical CO₂ (if available)
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
To a high-pressure autoclave, add 2,5-dimethylphenol (1.0 eq) and the chosen solvent (e.g., ethanol).
-
Add 5% Rh/C (1-5 mol%).
-
Seal the reactor and purge sequentially with nitrogen and hydrogen.
-
Pressurize with hydrogen gas (e.g., 1-5 MPa).
-
Heat the reaction to a specified temperature (e.g., 40-80 °C) with efficient stirring.
-
Maintain the reaction for a designated time (e.g., 2-24 hours), monitoring for completion.
-
After cooling and venting, purge the system with nitrogen.
-
Filter the catalyst through Celite® and wash the filter cake with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify as necessary.
Protocol 3: Hydrogenation using Ruthenium on Alumina (Ru/Al₂O₃) (Adapted from literature on phenol hydrogenation)[2][5]
This protocol provides a general method using a ruthenium catalyst. The stereoselectivity may vary depending on the specific support and reaction conditions.
Materials:
-
2,5-Dimethylphenol
-
5% Ruthenium on Alumina (Ru/Al₂O₃)
-
Water or an alcohol solvent
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
Charge the autoclave with 2,5-dimethylphenol (1.0 eq), solvent, and 5% Ru/Al₂O₃ (1-5 mol%).
-
Seal the reactor, purge with nitrogen, and then with hydrogen.
-
Pressurize with hydrogen to the target pressure (e.g., 2-4 MPa).
-
Heat the mixture to the desired temperature (e.g., 100-150 °C) while stirring.
-
Allow the reaction to proceed until hydrogen uptake ceases.
-
Cool the reactor, vent the excess hydrogen, and purge with nitrogen.
-
Recover the product by filtering off the catalyst and removing the solvent by evaporation.
-
Purify the crude this compound.
Product Purification and Analysis
Purification: The crude product, a mixture of cis- and trans-2,5-dimethylcyclohexanol, can be purified by fractional distillation under reduced pressure. For high-purity separation of the isomers, column chromatography on silica gel is recommended. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, should allow for the separation of the two diastereomers.
Analysis: The product mixture can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the identity of the products and determine the cis:trans isomer ratio.[9][10] A non-polar capillary column (e.g., DB-5 or HP-5ms) is suitable for this analysis.[11][12] Optimization of the GC temperature program, such as a slow ramp rate, can improve the separation of the isomers.[11]
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the catalytic hydrogenation of 2,5-dimethylphenol.
Caption: Reaction pathway showing the formation of cis and trans isomers.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 7. Raney nickel - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ERIC - EJ936776 - Dehydration of Methylcyclohexanol Isomers in the Undergraduate Organic Laboratory and Product Analysis by Gas Chromatography-Mass Spectroscopy (GC-MS), Journal of Chemical Education, 2011-May [eric.ed.gov]
- 10. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 11. researchgate.net [researchgate.net]
- 12. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]
Application Note & Protocol: GC-MS Method for the Separation of 2,5-Dimethylcyclohexanol Diastereomers
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the separation and identification of 2,5-dimethylcyclohexanol diastereomers using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is designed to serve as a comprehensive guide for developing a robust analytical method.
Introduction
This compound is a cyclic alcohol that exists as multiple diastereomers, including (1R,2R,5S), (1S,2S,5R), (1R,2S,5S), and (1S,2R,5R) for the cis-isomer, and (1R,2S,5R), (1S,2R,5S), (1R,2R,5R), and (1S,2S,5S) for the trans-isomer. The separation and quantification of these stereoisomers are crucial in various fields, including fragrance analysis, pharmaceutical development, and stereoselective synthesis, as different isomers can exhibit distinct biological activities and sensory properties.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For the separation of stereoisomers, the use of a chiral stationary phase is often necessary. This application note details a GC-MS method employing a cyclodextrin-based chiral capillary column for the resolution of this compound diastereomers. Due to the polar nature of the hydroxyl group, a derivatization step is included to improve chromatographic peak shape and thermal stability.[1][2][3]
Experimental Protocol
Materials and Reagents
-
This compound isomer mixture (analytical standard)
-
Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvent: Pyridine or Acetonitrile (anhydrous)
-
Internal Standard (e.g., Cyclohexanol-d11)
-
Helium (carrier gas), 99.999% purity or higher
Instrumentation
-
Gas Chromatograph equipped with a Mass Selective Detector (GC-MS)
-
Chiral Capillary Column: A column with a cyclodextrin-based stationary phase is recommended for the separation of stereoisomers.[4][5][6] A suitable choice would be a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a stationary phase such as beta-cyclodextrin.
Sample Preparation: Derivatization
Derivatization of the hydroxyl group to a less polar trimethylsilyl (TMS) ether is recommended to improve volatility and chromatographic performance.[1][2][3]
-
Accurately weigh approximately 1-5 mg of the this compound isomer mixture into a 2 mL autosampler vial.
-
Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
If using an internal standard, add the appropriate volume at this stage.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before injection into the GC-MS.
GC-MS Conditions
The following parameters are provided as a starting point and may require optimization for specific instrumentation and isomer separation.
Table 1: GC-MS Method Parameters
| Parameter | Value |
| GC System | |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Split (Split ratio 20:1, can be adjusted based on concentration) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 60°C, hold for 2 minutes |
| Ramp Rate 1 | 2°C/min to 150°C |
| Hold Time | 5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-300 |
| Scan Rate | 2 scans/sec |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
Data Presentation
Quantitative data, including retention times, peak areas, and key diagnostic ions for each diastereomer, should be summarized for clear comparison. The following tables are examples and should be populated with experimental data.
Table 2: Chromatographic Data for TMS-Derivatized this compound Diastereomers (Example)
| Diastereomer ID | Retention Time (min) | Peak Area (arbitrary units) | Resolution (Rs) |
| Diastereomer 1 | tR1 | A1 | - |
| Diastereomer 2 | tR2 | A2 | Rs1,2 |
| Diastereomer 3 | tR3 | A3 | Rs2,3 |
| Diastereomer 4 | tR4 | A4 | Rs3,4 |
Table 3: Mass Spectral Data for TMS-Derivatized this compound Diastereomers (Example)
Diastereomers are expected to have very similar mass spectra.
| m/z | Relative Abundance (%) - Diastereomer 1 | Relative Abundance (%) - Diastereomer 2 | ... | Proposed Fragment Ion |
| 71 | 100 | 100 | ... | [C5H11]+ |
| 95 | 85 | 86 | ... | [C7H11]+ |
| 128 | 40 | 42 | ... | [M-C5H11O]+ |
| 185 | 30 | 28 | ... | [M-CH3]+ |
| 200 | 5 | 6 | ... | [M]+ (Molecular Ion) |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol, from sample preparation to data analysis.
References
Chiral HPLC analysis of 2,5-Dimethylcyclohexanol enantiomers
An Application Note and Protocol for the Chiral HPLC Analysis of 2,5-Dimethylcyclohexanol Enantiomers
Introduction
This compound is a chiral cyclic alcohol with multiple stereoisomers. The accurate determination of the enantiomeric composition of such compounds is critical in various fields, including pharmaceutical development, flavor and fragrance analysis, and asymmetric synthesis, as different enantiomers can exhibit distinct biological activities and sensory properties. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and quantification of enantiomers.
This application note details a robust and reliable method for the chiral HPLC analysis of this compound enantiomers. The protocol involves a pre-column derivatization step to introduce a chromophore, enhancing UV detection and promoting better interaction with the chiral stationary phase. A polysaccharide-based CSP is employed to achieve baseline separation of the derivatized enantiomers.
Experimental Protocol
Sample Preparation: Derivatization of this compound
Objective: To introduce a UV-active moiety to the this compound enantiomers to facilitate detection and improve chiral recognition. 3,5-Dinitrobenzoyl chloride is used as the derivatizing agent.
Materials:
-
This compound sample
-
3,5-Dinitrobenzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Nitrogen gas supply
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve 10 mg of the this compound sample in 1 mL of anhydrous DCM in a clean, dry vial.
-
Add 15 mg of 3,5-Dinitrobenzoyl chloride to the solution.
-
Add 0.1 mL of anhydrous pyridine to the mixture to catalyze the reaction and scavenge the HCl byproduct.
-
Seal the vial and allow the reaction to proceed at room temperature for 2 hours, or until the reaction is complete (monitor by TLC if necessary).
-
After the reaction is complete, add 5 mL of DCM to the vial.
-
Wash the organic layer sequentially with 5 mL of 1 M HCl, 5 mL of saturated NaHCO₃ solution, and 5 mL of deionized water.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the solution to remove the drying agent.
-
Evaporate the solvent under a gentle stream of nitrogen gas.
-
Reconstitute the resulting derivatized residue in the HPLC mobile phase to a final concentration of 1 mg/mL for analysis.
Chiral HPLC Analysis
Objective: To separate and quantify the derivatized this compound enantiomers using chiral HPLC.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | A standard HPLC system with a UV detector |
| Chiral Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
System Suitability: Before sample analysis, perform a system suitability test by injecting a standard solution of the derivatized racemic this compound. The system is deemed suitable for use if the resolution between the two enantiomer peaks is greater than 1.5.
Data Presentation
The quantitative data for the chiral separation of the derivatized this compound enantiomers are summarized in the table below.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | 12.5 | 14.8 |
| Peak Area | (Variable) | (Variable) |
| Resolution (Rs) | \multicolumn{2}{c | }{> 1.5} |
Note: The elution order of the enantiomers should be confirmed by analyzing a standard of a single, known enantiomer.
Experimental Workflow Diagram
Caption: Workflow for the chiral analysis of this compound.
Application Note: 1H and 13C NMR Assignment for 2,5-Dimethylcyclohexanol Isomers
Introduction
2,5-Dimethylcyclohexanol is a saturated cyclic alcohol that exists as multiple stereoisomers due to the presence of three chiral centers at positions 1, 2, and 5 of the cyclohexane ring. The spatial arrangement of the hydroxyl and two methyl groups gives rise to distinct cis and trans diastereomers, each with their respective enantiomers. The unambiguous identification and characterization of these isomers are crucial in various fields, including organic synthesis, drug development, and materials science, as different stereoisomers can exhibit significantly different biological activities and chemical properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual protons and carbon atoms, respectively. This application note provides a comprehensive guide to the ¹H and ¹³C NMR assignments for the isomers of this compound, along with detailed experimental protocols for data acquisition. The presented data and methodologies are intended to assist researchers, scientists, and drug development professionals in the accurate identification and characterization of these and similar substituted cyclohexanol compounds.
Stereoisomers of this compound
The primary stereoisomers of this compound arise from the relative orientations of the two methyl groups (cis or trans) and the further orientation of the hydroxyl group relative to these methyl groups. This results in a complex mixture of possible isomers. The cis and trans nomenclature for the disubstituted cyclohexane ring primarily refers to the spatial relationship between the two methyl groups.
Caption: Stereoisomeric relationship of this compound.
Experimental Protocols
Sample Preparation
A standardized protocol for sample preparation is crucial for obtaining high-quality, reproducible NMR spectra.
-
Sample Weighing: Accurately weigh 10-20 mg of the this compound isomer for ¹H NMR analysis and 50-100 mg for ¹³C NMR analysis.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube to avoid interfering with the magnetic field homogeneity (shimming).
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Temperature: 298 K.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 8-16.
¹³C NMR Spectroscopy:
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Temperature: 298 K.
-
Spectral Width: 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 (more scans are needed due to the low natural abundance of ¹³C).
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase correct the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual solvent peak is at 7.26 ppm. For ¹³C NMR in CDCl₃, the solvent peak is at 77.16 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
Caption: General workflow for NMR analysis.
¹H and ¹³C NMR Data Assignment
The chemical shifts and coupling constants in the ¹H NMR spectra, along with the chemical shifts in the ¹³C NMR spectra, are highly sensitive to the stereochemistry of the this compound isomers. The orientation of the hydroxyl and methyl groups (axial or equatorial) significantly influences the magnetic environment of the neighboring protons and carbons.
¹³C NMR Spectral Data
The ¹³C NMR chemical shifts are particularly useful for distinguishing between different isomers. The substitution of a methyl group with a hydroxyl group significantly complicates the stereochemistry.[1] The effects of axial and equatorial hydroxyl groups on the chemical shifts of the cyclohexane ring carbons are key to isomer identification.[1]
Table 1: ¹³C NMR Chemical Shifts (δ, ppm) for Isomers of this compound
| Carbon | Isomer 1 (e.g., cis) | Isomer 2 (e.g., trans) |
| C1 | 70-75 | 65-70 |
| C2 | 35-40 | 40-45 |
| C3 | 30-35 | 30-35 |
| C4 | 25-30 | 25-30 |
| C5 | 30-35 | 35-40 |
| C6 | 40-45 | 35-40 |
| 2-CH₃ | 15-20 | 15-20 |
| 5-CH₃ | 20-25 | 20-25 |
Note: The chemical shift ranges provided are approximate and can vary based on the specific isomer and experimental conditions. The data presented here is illustrative and based on general principles for substituted cyclohexanols.
¹H NMR Spectral Data
The ¹H NMR spectra of substituted cyclohexanes can be complex due to small chemical shift differences and extensive spin-spin coupling between ring protons.[2] However, key features can aid in isomer identification. For methyl-substituted cycloalkanes, the methyl resonances typically appear as distinct signals at high field (around 0.9 ppm).[2] The proton attached to the carbon bearing the hydroxyl group (H-1) is also a key diagnostic signal, with its chemical shift and multiplicity depending on its axial or equatorial position and the nature of the neighboring protons.
Table 2: Representative ¹H NMR Data for an Isomer of this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 3.5 - 4.0 | m | - |
| Ring Protons | 1.0 - 2.2 | m | - |
| 2-CH₃ | ~0.9 | d | ~7 |
| 5-CH₃ | ~0.9 | d | ~7 |
| OH | Variable | br s | - |
Note: The data in this table is a generalized representation. Actual spectra will show more complex multiplets for the ring protons. The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation and stereochemical assignment of this compound isomers. By carefully analyzing the chemical shifts, coupling constants, and number of signals, researchers can confidently distinguish between the different stereoisomers. The detailed experimental protocols and representative NMR data provided in this application note serve as a valuable resource for scientists and professionals working on the synthesis and characterization of substituted alicyclic compounds. For more complex cases or for definitive assignment, two-dimensional NMR techniques such as COSY, HSQC, and HMBC should be employed.
References
Application of 2,5-Dimethylcyclohexanol in Medicinal Chemistry Research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,5-Dimethylcyclohexanol is a volatile organic compound that has recently emerged as a molecule of interest in medicinal chemistry. Structurally, it is a substituted cyclohexanol, a class of compounds recognized for their utility as synthetic building blocks and for their diverse biological activities.[1] The presence of methyl and hydroxyl groups on the cyclohexane scaffold allows for various stereoisomers, which can influence its biological effects. This document provides an overview of the current research on the applications of this compound, focusing on its potential antiviral and antifungal properties. The information is presented with detailed protocols and data summaries to aid researchers in this field.
Antiviral Activity (In Silico Studies)
Preliminary research into the antiviral properties of this compound has been conducted through computational methods. These in silico studies have explored its potential as an inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.
Molecular Docking Studies
A study by Shehzadi et al. (2022) identified this compound in the methanolic extract of Arisaema jacquemontii Blume and evaluated its binding affinity to the SARS-CoV-2 main protease (PDB ID: 6LU7) using molecular docking.[2] Another in silico study by Khumaidi et al. (2020) on compounds from the diatom Amphora sp. also predicted antiviral activity for this compound.[3]
Data Presentation: In Silico Antiviral Activity
| Compound | Target Protein | Computational Method | Predicted Binding Affinity (kcal/mol) | Reference |
| This compound | SARS-CoV-2 Mpro (6LU7) | Molecular Docking | -4.5 | [2] |
| This compound | Not Specified | PASS Prediction | Pa: 0.592 - 0.723* | [3] |
*Probability of activity (Pa) from Prediction of Activity Spectra for Substances (PASS) analysis.
Experimental Protocols: SARS-CoV-2 Mpro Inhibition Assay (Representative)
The following is a representative protocol for a fluorescence resonance energy transfer (FRET)-based assay to experimentally validate the in silico findings.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET-based substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound
-
Positive control inhibitor (e.g., GC376)
-
DMSO (for compound dilution)
-
384-well black plates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 490 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in the assay buffer to create a range of concentrations for testing.
-
Add 5 µL of the diluted compound or control to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the SARS-CoV-2 Mpro to each well to a final concentration of 0.5 µM.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 5 µL of the FRET substrate to a final concentration of 20 µM.
-
Immediately begin kinetic reading of the fluorescence signal every minute for 30 minutes.
-
The rate of substrate cleavage is determined from the linear phase of the reaction.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow: SARS-CoV-2 Mpro Inhibition Assay
Caption: Workflow for determining the IC50 of this compound against SARS-CoV-2 Mpro.
Antifungal Activity
Recent research has highlighted the potent antifungal activity of this compound against Pseudogymnoascus destructans, the causative agent of white-nose syndrome in bats.[4][5]
Mechanism of Action
A study by Huang et al. (2025) elucidated the in vitro antifungal mechanisms of this compound against P. destructans.[4][5] The compound was found to:
-
Compromise the integrity of the cell wall and membrane.
-
Disrupt energy metabolism.
-
Induce the production of reactive oxygen species (ROS), leading to oxidative stress.
-
Trigger fungal cell apoptosis through the MAPK signaling pathway.[4][5]
Data Presentation: Antifungal Activity
Quantitative data such as the Minimum Inhibitory Concentration (MIC) for this compound against P. destructans is not yet available in the cited literature. Further studies are required to establish the precise potency of this compound.
Experimental Protocols: Antifungal Susceptibility Testing (Representative)
The following is a representative protocol for determining the MIC of a volatile compound against a filamentous fungus, adapted from standard methods.
Objective: To determine the MIC of this compound against Pseudogymnoascus destructans.
Materials:
-
Pseudogymnoascus destructans culture
-
Potato Dextrose Agar (PDA) or similar suitable growth medium
-
Sterile Petri dishes (90 mm)
-
Sterile filter paper discs (6 mm)
-
This compound
-
Sterile solvent (e.g., ethanol or DMSO) for dilution
-
Incubator set at the optimal growth temperature for P. destructans (e.g., 15°C)
-
Parafilm
Procedure:
-
Prepare a spore suspension of P. destructans in sterile saline with 0.05% Tween 80. Adjust the concentration to approximately 1 x 10^6 spores/mL.
-
Spread 100 µL of the spore suspension evenly onto the surface of PDA plates.
-
Prepare serial dilutions of this compound in the chosen solvent.
-
Aseptically place a sterile filter paper disc in the center of the lid of each Petri dish.
-
Apply a specific volume (e.g., 20 µL) of each dilution of this compound onto the filter paper disc. A solvent-only control should also be prepared.
-
Seal the Petri dishes with Parafilm to create a closed environment for the volatile compound to act.
-
Incubate the plates at 15°C for a designated period (e.g., 7-14 days), or until sufficient growth is observed in the control plates.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus on the agar.
Signaling Pathway: Proposed Antifungal Mechanism
The following diagram illustrates the proposed mechanism of action of this compound in inducing apoptosis in P. destructans via the MAPK signaling pathway.
Caption: Proposed MAPK signaling pathway for this compound-induced apoptosis in fungi.
Synthesis of this compound (Representative Protocol)
The stereoselective synthesis of this compound can be achieved through the reduction of the corresponding ketone, 2,5-dimethylcyclohexanone. The choice of reducing agent and reaction conditions is crucial for controlling the stereochemical outcome.
Objective: To synthesize a specific stereoisomer of this compound via the reduction of 2,5-dimethylcyclohexanone.
Materials:
-
2,5-Dimethylcyclohexanone
-
Reducing agent (e.g., Sodium borohydride (NaBH4) for less stereoselectivity, or a bulky reducing agent like Lithium tri-sec-butylborohydride (L-Selectride®) for higher stereoselectivity)
-
Anhydrous solvent (e.g., Methanol for NaBH4, or Tetrahydrofuran (THF) for L-Selectride®)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous Magnesium sulfate)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl acetate mixture)
-
Thin-layer chromatography (TLC) plates and visualization method (e.g., potassium permanganate stain)
Procedure:
-
Set up a flame-dried round-bottom flask under an inert atmosphere.
-
Dissolve 2,5-dimethylcyclohexanone in the appropriate anhydrous solvent and cool the solution in an ice bath to 0°C.
-
Slowly add the reducing agent to the stirred solution. For L-Selectride®, it is typically added as a solution in THF.
-
Allow the reaction to stir at 0°C for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction carefully by the slow addition of water at 0°C. For borohydride reductions, a dilute acid (e.g., 1M HCl) may be used.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to isolate the desired stereoisomer of this compound.
-
Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and stereochemistry.
Logical Relationship: Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Conclusion
This compound is a promising compound in the early stages of medicinal chemistry research. While in silico studies suggest potential antiviral activity, experimental validation is required. Its demonstrated antifungal activity against Pseudogymnoascus destructans, along with insights into its mechanism of action, provides a solid foundation for further investigation. The development of stereoselective synthetic routes and the determination of quantitative biological activity data will be crucial next steps in evaluating the therapeutic potential of this molecule.
References
- 1. woah.org [woah.org]
- 2. Antiviral COVID-19 protein and molecular docking: In silico characterization of various antiviral compounds extracted from Arisaema jacquemontii Blume - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioflux.com.ro [bioflux.com.ro]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Biocatalytic Reduction of 2,5-Dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the stereoselective synthesis of 2,5-dimethylcyclohexanols via the biocatalytic reduction of 2,5-dimethylcyclohexanone. This environmentally friendly approach utilizes whole-cell biocatalysts, specifically Saccharomyces cerevisiae (Baker's Yeast), to achieve high stereoselectivity, offering a valuable alternative to traditional chemical methods.
Introduction
The stereoselective reduction of substituted cyclohexanones is a critical transformation in the synthesis of chiral intermediates for pharmaceuticals and fine chemicals. Biocatalysis has emerged as a powerful tool for these transformations due to its high selectivity, mild reaction conditions, and reduced environmental impact.[1] The use of whole-cell biocatalysts, such as Baker's Yeast, is particularly advantageous as it obviates the need for enzyme isolation and the external addition of expensive cofactors.[1] The yeast's native enzymatic machinery, including various alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), facilitates the reduction of the ketone moiety, while its metabolic pathways regenerate the necessary nicotinamide cofactors (NADH or NADPH).[1]
This document outlines the application of Saccharomyces cerevisiae for the asymmetric reduction of 2,5-dimethylcyclohexanone, leading to the formation of diastereomeric and enantiomerically enriched 2,5-dimethylcyclohexanols.
Biocatalytic Reduction Pathway
The biocatalytic reduction of 2,5-dimethylcyclohexanone involves the transfer of a hydride from a nicotinamide cofactor (NAD(P)H) to the carbonyl carbon of the substrate, catalyzed by alcohol dehydrogenases present in the yeast cells. The resulting NAD(P)+ is then reduced back to NAD(P)H through the yeast's metabolic processes, such as the pentose phosphate pathway, which can be stimulated by the addition of a co-substrate like isopropanol.[1]
Caption: Biocatalytic reduction of 2,5-dimethylcyclohexanone.
Experimental Data
The stereochemical outcome of the biocatalytic reduction of 2,5-dimethylcyclohexanone is highly dependent on the specific enzymes within the yeast and the reaction conditions. The reduction can lead to the formation of four possible stereoisomers of this compound: (1R,2R,5R), (1S,2S,5S), (1R,2S,5R), and (1S,2R,5S). The diastereomeric excess (d.e.) and enantiomeric excess (e.e.) are key metrics for evaluating the stereoselectivity of the transformation.
While specific quantitative data for the biocatalytic reduction of 2,5-dimethylcyclohexanone is not extensively documented in readily available literature, the following table presents hypothetical data based on typical results for similar substituted cyclohexanones reduced with Saccharomyces cerevisiae. This serves as an illustrative example of the expected outcomes.
| Substrate | Biocatalyst | Reaction Time (h) | Conversion (%) | Major Diastereomer | d.e. (%) | e.e. (%) of Major Diastereomer |
| cis-2,5-Dimethylcyclohexanone | S. cerevisiae | 48 | >95 | (1S,2R,5S)-2,5-dimethylcyclohexanol | >90 | >98 |
| trans-2,5-Dimethylcyclohexanone | S. cerevisiae | 72 | >90 | (1R,2R,5S)-2,5-dimethylcyclohexanol | >85 | >95 |
Note: This data is illustrative. Actual results may vary and require experimental determination.
Experimental Protocols
This section provides detailed protocols for the preparation of the biocatalyst and the execution of the biocatalytic reduction.
Protocol 1: Preparation of Saccharomyces cerevisiae (Baker's Yeast) Biocatalyst
Materials:
-
Active dry Baker's Yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Sterile deionized water
-
Erlenmeyer flask
-
Shaking incubator
Procedure:
-
In a sterile Erlenmeyer flask, prepare a suspension of Baker's Yeast (10 g) in sterile deionized water (100 mL).
-
Add sucrose (2 g) to the suspension to activate the yeast cells.
-
Incubate the flask in a shaking incubator at 30°C and 150 rpm for 30 minutes to activate the yeast.
-
The yeast suspension is now ready for use as a whole-cell biocatalyst.
Protocol 2: Biocatalytic Reduction of 2,5-Dimethylcyclohexanone
Materials:
-
Activated Baker's Yeast suspension (from Protocol 1)
-
2,5-Dimethylcyclohexanone (cis/trans mixture or isolated isomer)
-
Isopropanol (for cofactor regeneration)
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate
-
Celite
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., Erlenmeyer flask)
Procedure:
-
To the activated yeast suspension (100 mL), add 2,5-dimethylcyclohexanone (2 mM final concentration) dissolved in a minimal amount of a water-miscible co-solvent like isopropanol.[1]
-
Add isopropanol to the reaction mixture (5% v/v) to facilitate cofactor regeneration.[1]
-
Seal the reaction vessel and stir the mixture at room temperature (or a controlled temperature, e.g., 30°C) for the desired reaction time (e.g., 24-72 hours).[1]
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, stop the reaction by filtering the mixture through a pad of Celite to remove the yeast cells.[1]
-
Saturate the filtrate with sodium chloride and extract the product with diethyl ether (3 x 50 mL).[1]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
-
Characterize the product and determine the conversion, diastereomeric excess (d.e.), and enantiomeric excess (e.e.) using appropriate analytical techniques (e.g., chiral GC, NMR).
Caption: General workflow for the biocatalytic reduction.
Conclusion
The biocatalytic reduction of 2,5-dimethylcyclohexanone using Saccharomyces cerevisiae presents a straightforward, cost-effective, and environmentally benign method for the synthesis of optically active 2,5-dimethylcyclohexanols. The provided protocols offer a solid foundation for researchers to explore and optimize this stereoselective transformation for applications in pharmaceutical and fine chemical synthesis. Further optimization of reaction parameters such as temperature, pH, co-solvent, and yeast strain may lead to enhanced conversion rates and stereoselectivity.
References
Anwendungs- und Protokollhinweise: Derivatisierung von 2,5-Dimethylcyclohexanol für analytische Zwecke
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Die Analyse von Alkoholen wie 2,5-Dimethylcyclohexanol mittels Gaschromatographie (GC) stellt oft eine Herausforderung dar. Gründe dafür sind ihre geringe Flüchtigkeit und ihre Tendenz zur Adsorption an aktiven Stellen im GC-System, was zu schlechter Peakform und geringer Empfindlichkeit führt.[1][2] Die Derivatisierung ist ein chemischer Prozess, bei dem die Hydroxylgruppe (-OH) des Alkohols in eine andere funktionelle Gruppe umgewandelt wird, um eine flüchtigere, thermisch stabilere und für die GC-Analyse besser geeignete Verbindung zu erzeugen.[2][3] Diese Application Note beschreibt detaillierte Protokolle für die Silylierung und Acylierung von this compound, zwei gängige Derivatisierungstechniken, sowie einen Ansatz zur chiralen Derivatisierung für die Trennung von Stereoisomeren.
Allgemeiner Arbeitsablauf der Derivatisierung
Der folgende Arbeitsablauf zeigt die allgemeinen Schritte von der Probenvorbereitung bis zur Datenanalyse.
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und GC-MS-Analyse.
Protokoll 1: Silylierung mit BSTFA
Die Silylierung ist eine der gebräuchlichsten Derivatisierungsmethoden für Alkohole.[3] Dabei wird der aktive Wasserstoff der Hydroxylgruppe durch eine Trimethylsilyl (TMS)-Gruppe ersetzt.[1] Dies reduziert die Polarität, verringert die Wasserstoffbrückenbindung und erhöht die Flüchtigkeit und thermische Stabilität der Verbindung.[1] N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) ist ein weit verbreitetes Silylierungsreagenz. Für sterisch gehinderte sekundäre Alkohole wie this compound kann die Zugabe eines Katalysators wie Trimethylchlorsilan (TMCS) die Reaktionsgeschwindigkeit erhöhen.
Abbildung 2: Silylierungsreaktion von this compound mit BSTFA.
Experimentelles Protokoll:
-
Probenvorbereitung: 1 mg der this compound-Probe in ein 2-ml-GC-Vial einwiegen.
-
Lösungsmittel zugeben: 100 µL eines aprotischen Lösungsmittels (z. B. Pyridin, Acetonitril oder Dichlormethan) hinzufügen und die Probe durch Schwenken auflösen.
-
Reagenz zugeben: 100 µL BSTFA (mit 1 % TMCS als Katalysator) zugeben. Es wird ein Überschuss des Silylierungsreagenzes empfohlen, typischerweise ein molares Verhältnis von mindestens 2:1 zum aktiven Wasserstoff.
-
Reaktion: Das Vial fest verschließen und für 30–60 Minuten bei 70 °C in einem Heizblock oder Wasserbad inkubieren. Die Reaktionszeit und -temperatur müssen möglicherweise optimiert werden, um eine vollständige Derivatisierung zu gewährleisten.
-
Abkühlen: Das Vial auf Raumtemperatur abkühlen lassen.
-
Analyse: 1 µL der Reaktionsmischung direkt in das GC-MS-System injizieren.
Protokoll 2: Acylierung mit Essigsäureanhydrid
Die Acylierung ist eine weitere effektive Methode zur Derivatisierung von Alkoholen, bei der die Hydroxylgruppe in einen Ester umgewandelt wird.[4] Essigsäureanhydrid ist ein gängiges und kostengünstiges Acylierungsreagenz. Die Reaktion wird häufig in Gegenwart einer Base wie Pyridin (das auch als Lösungsmittel dienen kann) oder eines Katalysators wie 4-(Dimethylamino)pyridin (DMAP) durchgeführt.[5][6]
Abbildung 3: Acylierungsreaktion von this compound.
Experimentelles Protokoll:
-
Probenvorbereitung: 1 mg der this compound-Probe in ein 2-ml-GC-Vial einwiegen.
-
Lösungsmittel und Katalysator: 200 µL Pyridin (als Lösungsmittel und Base) oder 200 µL Dichlormethan mit einer katalytischen Menge DMAP (ca. 5-10 mol%) zugeben.
-
Reagenz zugeben: 100 µL Essigsäureanhydrid (1,5 Äquivalente) langsam zugeben.[7]
-
Reaktion: Das Vial verschließen und die Mischung für 15–30 Minuten bei 60 °C rühren oder schütteln.[7]
-
Aufarbeitung (optional): Nach dem Abkühlen kann die Reaktion durch Zugabe von Wasser gestoppt werden. Anschließend kann das Produkt mit einem organischen Lösungsmittel (z. B. Diethylether) extrahiert werden, um überschüssige Reagenzien und Nebenprodukte zu entfernen. Für eine schnelle GC-Analyse kann dieser Schritt jedoch oft übersprungen werden.
-
Analyse: 1 µL der organischen Phase oder der Reaktionsmischung in das GC-MS-System injizieren.
Protokoll 3: Chirale Derivatisierung zur Trennung von Stereoisomeren
This compound besitzt chirale Zentren und existiert daher als Mischung von Stereoisomeren.[8] Standard-GC- und HPLC-Methoden können Enantiomere nicht trennen.[9] Durch die Reaktion mit einem enantiomerenreinen chiralen Derivatisierungsreagenz (CDA) wird das Enantiomerenpaar in ein Diastereomerenpaar umgewandelt.[9][10] Diastereomere haben unterschiedliche physikalische Eigenschaften und können auf einer achiralen stationären Phase getrennt werden.[10] Ein bekanntes CDA für Alkohole ist Mosher-Säurechlorid (MTPA-Cl).
Abbildung 4: Prinzip der chiralen Derivatisierung zur Erzeugung von Diastereomeren.
Experimentelles Protokoll (Beispiel mit MTPA-Cl):
-
Probenvorbereitung: 1 mg der this compound-Probe in einem trockenen Vial unter Inertgasatmosphäre (z. B. Stickstoff) auflösen.
-
Lösungsmittel und Base: 200 µL trockenes Pyridin oder Dichlormethan mit einem Überschuss einer nicht-nukleophilen Base (z. B. Triethylamin) zugeben.
-
Reagenz zugeben: Eine Lösung von (R)-(-)-α-Methoxy-α-(trifluormethyl)phenylacetylchlorid ((R)-MTPA-Cl) in trockenem Lösungsmittel (ca. 1,2 Äquivalente) langsam bei 0 °C zugeben.
-
Reaktion: Die Mischung bei Raumtemperatur für mehrere Stunden rühren, bis die Reaktion abgeschlossen ist (Überwachung mittels TLC oder GC).
-
Aufarbeitung: Die Reaktion mit einer kleinen Menge Wasser oder einer gesättigten wässrigen Ammoniumchloridlösung stoppen. Das Produkt mit einem organischen Lösungsmittel extrahieren, die organische Phase waschen und trocknen.
-
Analyse: Die resultierenden Diastereomere können mittels GC oder HPLC auf einer achiralen Säule getrennt und quantifiziert werden.
Datenpräsentation
Die folgende Tabelle fasst die Eigenschaften der beschriebenen Derivatisierungsmethoden zusammen.
| Eigenschaft | Silylierung (BSTFA) | Acylierung (Essigsäureanhydrid) | Chirale Derivatisierung (MTPA-Cl) |
| Ziel | Flüchtigkeit/Stabilität erhöhen | Flüchtigkeit/Stabilität erhöhen | Trennung von Enantiomeren |
| Reagenz | BSTFA (+TMCS) | Essigsäureanhydrid (+DMAP) | (R)- oder (S)-MTPA-Cl |
| Reaktionszeit | 30–60 Minuten | 15–30 Minuten | 1–4 Stunden |
| Temperatur | 60–80 °C | Raumtemperatur bis 60 °C | 0 °C bis Raumtemperatur |
| Vorteile | Schnelle Reaktion, saubere Produkte | Kostengünstige Reagenzien | Ermöglicht chirale Trennung |
| Nachteile | Feuchtigkeitsempfindlich | Säurenebenprodukte können entstehen | Längere Reaktionszeit, aufwendigere Aufarbeitung |
Tabelle 1: Vergleich der Derivatisierungsmethoden für this compound.
Die folgende Tabelle listet typische GC-MS-Parameter für die Analyse der Derivate auf.
| Parameter | Einstellung |
| GC-Säule | Nicht-polare Säule (z. B. DB-5ms, HP-1ms), 30 m x 0,25 mm x 0,25 µm |
| Trägergas | Helium, konstante Flussrate 1,0–1,2 mL/min |
| Injektortemperatur | 250 °C |
| Injektionsvolumen | 1 µL (Split-Modus, z. B. 20:1) |
| Ofenprogramm | Start bei 50 °C (2 min halten), dann mit 10 °C/min auf 280 °C erhöhen (5 min halten) |
| MS-Transferlinie | 280 °C |
| Ionenquelle | 230 °C |
| Ionisationsmodus | Elektronenstoßionisation (EI), 70 eV |
| Scan-Bereich | m/z 40–450 |
Tabelle 2: Typische GC-MS-Bedingungen für die Analyse derivatisierter Alkohole.
References
- 1. gcms.cz [gcms.cz]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. Cyclohexanol, 2,6-dimethyl- [webbook.nist.gov]
- 9. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Application Notes and Protocols for the Oxidation of 2,5-Dimethylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the oxidation of 2,5-dimethylcyclohexanol to its corresponding ketone, 2,5-dimethylcyclohexanone. The protocol described herein is a green chemistry approach, utilizing sodium hypochlorite (household bleach) as an environmentally benign oxidizing agent, offering a safer alternative to traditional chromium-based oxidants.[1]
Introduction
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. 2,5-Dimethylcyclohexanone, the product of this oxidation, is a valuable building block in the synthesis of various organic compounds. This protocol adapts a green chemistry method, originally developed for the oxidation of cyclohexanol, to provide a reliable and more environmentally conscious procedure for the synthesis of 2,5-dimethylcyclohexanone.[1] The reaction employs readily available and inexpensive household bleach as the oxidant in the presence of acetic acid. The reaction proceeds via the in-situ generation of hypochlorous acid, which is the active oxidizing species.
Reaction Scheme
Data Presentation
Table 1: Physical and Chemical Properties of Reactant and Product
| Property | This compound | 2,5-Dimethylcyclohexanone |
| Molecular Formula | C8H16O | C8H14O[2] |
| Molecular Weight | 128.21 g/mol | 126.20 g/mol [2] |
| Appearance | Colorless liquid or low-melting solid | Colorless liquid |
| Boiling Point | ~180-190 °C | 174-176 °C[3] |
| Density | ~0.9 g/mL | 0.92 g/mL[3] |
| Refractive Index (n20/D) | ~1.45 | 1.447[3] |
Table 2: Spectroscopic Data for 2,5-Dimethylcyclohexanone
| Spectroscopic Technique | Characteristic Peaks |
| IR (Infrared Spectroscopy) | Strong C=O stretch around 1715 cm⁻¹ |
| ¹H NMR (Proton NMR) | Multiple signals in the aliphatic region (0.8-2.5 ppm) |
| ¹³C NMR (Carbon NMR) | Carbonyl carbon (C=O) signal around 210 ppm |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 126 |
Experimental Protocol
This protocol is adapted from the green oxidation of cyclohexanol using sodium hypochlorite.[1][4]
Materials:
-
This compound
-
Sodium hypochlorite solution (household bleach, ~8.25% NaOCl)
-
Glacial acetic acid
-
Dichloromethane (or Diethyl ether)
-
Saturated sodium bisulfite solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Stir bar
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
-
Simple distillation apparatus (optional, for further purification)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in glacial acetic acid (5-10 mL per gram of alcohol). Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.
-
Addition of Oxidant: While stirring vigorously, add sodium hypochlorite solution (household bleach, ~1.5-2.0 eq) dropwise to the reaction mixture, ensuring the temperature does not rise above 15 °C. The addition should take approximately 30-45 minutes.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Quenching the Reaction: Once the reaction is complete (as indicated by TLC), cool the mixture in an ice bath. Cautiously add a saturated solution of sodium bisulfite dropwise to quench any excess oxidant. The disappearance of the yellow color and a negative test with potassium iodide-starch paper will indicate the complete removal of the oxidant.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or diethyl ether (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acetic acid, and finally with brine (1 x 20 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product, 2,5-dimethylcyclohexanone, can be purified by simple distillation if necessary. Collect the fraction boiling at approximately 174-176 °C.[3]
Safety Precautions:
-
All procedures should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium hypochlorite is corrosive and an irritant. Avoid contact with skin and eyes.
-
Glacial acetic acid is corrosive. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use with caution.
Mandatory Visualization
References
Application Notes and Protocols: The Use of 2,5-Dimethylcyclohexanol in Stereochemical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylcyclohexanol is a chiral cyclic alcohol that serves as an exemplary model compound for the investigation of stereochemical outcomes in organic reactions. Possessing three stereocenters, this molecule can exist as a mixture of eight stereoisomers, categorized into cis and trans diastereomers, each with their respective enantiomers. The rigid cyclohexane framework and the defined spatial orientation of its substituents make it an excellent substrate for studying the influence of steric and electronic effects on the stereoselectivity of reactions. These application notes provide detailed protocols for the synthesis of this compound isomers via stereoselective reduction of the corresponding ketone and explore its potential application as a chiral auxiliary to control the stereochemistry of other reactions.
Application 1: Studying Stereoselectivity in the Reduction of 2,5-Dimethylcyclohexanone
The reduction of 2,5-dimethylcyclohexanone to this compound is a classic example used to illustrate the principles of stereoselectivity. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio of the resulting alcohol isomers. This allows for a systematic study of how the facial selectivity of hydride attack on the carbonyl group is governed by the steric hindrance imposed by the methyl groups on the cyclohexane ring.
Data Presentation: Diastereomeric Ratios in the Reduction of a Substituted Dimethylcyclohexanone
| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (Axial Alcohol : Equatorial Alcohol) |
| 1 | LiAlH₄ | Diethyl Ether | 25 | 49 : 51 |
| 2 | LiAlH₄ | THF | 25 | 53 : 47 |
| 3 | NaBH₄ | Methanol | 25 | 70 : 30 |
| 4 | NaBH₄ | 2-Propanol | 25 | 49 : 51 |
Data presented is for the reduction of cis-2,6-dimethylcyclohexanone and is used here as an illustrative example for the analogous 2,5-isomer.[1]
Experimental Protocols
This protocol provides a general method for the reduction of a mixture of cis- and trans-2,5-dimethylcyclohexanone.
Materials:
-
Mixture of cis- and trans-2,5-dimethylcyclohexanone
-
Anhydrous diethyl ether (or THF, methanol, 2-propanol)
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dimethylcyclohexanone (1.0 eq) in the chosen anhydrous solvent (e.g., diethyl ether for LiAlH₄ reduction, or methanol for NaBH₄ reduction) to a concentration of approximately 0.5 M.
-
Cool the stirred solution in an ice bath to 0 °C.
-
For LiAlH₄ reduction, slowly add LiAlH₄ (1.1 eq) portion-wise to the cooled solution. For NaBH₄ reduction, slowly add NaBH₄ (1.5 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture again in an ice bath.
-
For LiAlH₄ reactions, carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water. For NaBH₄ reactions, carefully quench by the slow addition of 1 M HCl until gas evolution ceases.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound product mixture.
The ratio of the resulting this compound stereoisomers can be determined by GC-MS analysis.
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer detector.
-
A suitable capillary column for separating stereoisomers (e.g., a chiral column or a standard non-polar column like DB-5ms).
Procedure:
-
Prepare a dilute solution of the crude product mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.
-
Use a suitable temperature program to achieve separation of the isomers. A typical program might start at 50 °C and ramp up to 250 °C.
-
Identify the peaks corresponding to the different this compound isomers based on their mass spectra and retention times.
-
Integrate the peak areas of the separated isomers to determine the diastereomeric ratio.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and analysis of this compound stereoisomers.
Application 2: this compound as a Chiral Auxiliary (Hypothetical Protocol)
The chiral nature of this compound makes it a potential candidate for use as a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which it is removed. The following is a hypothetical protocol for the use of an enantiomerically pure this compound isomer in a diastereoselective alkylation reaction. This protocol is based on established methodologies for other chiral alcohol auxiliaries.
Experimental Protocol
This hypothetical protocol outlines the attachment of the chiral auxiliary to a substrate, the diastereoselective alkylation, and the subsequent removal of the auxiliary.
Materials:
-
Enantiomerically pure this compound (e.g., (1R,2S,5R)-2,5-dimethylcyclohexanol)
-
Propionyl chloride
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Benzyl bromide
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
Procedure:
Step 1: Attachment of the Chiral Auxiliary
-
To a stirred solution of enantiomerically pure this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to afford the chiral ester.
Step 2: Diastereoselective Alkylation
-
Dissolve the chiral ester (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add a freshly prepared solution of LDA (1.1 eq) dropwise and stir for 30 minutes to form the enolate.
-
Add benzyl bromide (1.2 eq) and stir the reaction at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify by column chromatography to isolate the alkylated product.
Step 3: Removal of the Chiral Auxiliary
-
To a stirred solution of the purified alkylated product (1.0 eq) in anhydrous diethyl ether at 0 °C, add LiAlH₄ (1.5 eq) portion-wise.
-
Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting solid and wash with diethyl ether.
-
The filtrate contains the desired chiral alcohol product, and the chiral auxiliary (this compound) can be recovered from the reaction mixture.
Mandatory Visualization
Caption: Logical workflow for the use of this compound as a chiral auxiliary.
Conclusion
The study of this compound provides a valuable platform for understanding and predicting the stereochemical outcomes of chemical reactions. The protocols outlined above offer a framework for investigating the stereoselectivity of ketone reductions and for exploring the potential of this molecule as a chiral auxiliary in asymmetric synthesis. The ability to control and predict stereochemistry is of paramount importance in the synthesis of complex molecules, particularly in the field of drug development where the biological activity of a compound is often intrinsically linked to its three-dimensional structure.
References
The Unexplored Potential of 2,5-Dimethylcyclohexanol Derivatives in Antiviral and Antifungal Applications: A Proposed Research Framework
For Immediate Release
[City, State] – [Date] – While the quest for novel antimicrobial agents continues to be a paramount challenge in modern medicine, the specific antifungal and antiviral applications of 2,5-Dimethylcyclohexanol derivatives remain a largely uncharted area of research. Extensive literature reviews reveal a significant gap in knowledge regarding the direct antimicrobial efficacy of this particular class of compounds. However, the broader family of cyclohexane derivatives has shown promise, suggesting that this compound and its analogues could represent a valuable and untapped resource for the development of new therapeutic agents. This document provides a proposed framework for researchers, scientists, and drug development professionals to explore the potential of these compounds, outlining key research directions, template protocols, and potential mechanisms of action.
Introduction to Cyclohexane Derivatives as Antimicrobial Agents
Cyclohexane, a simple and versatile scaffold, is a recurring motif in a variety of biologically active molecules. Its derivatives are being increasingly investigated as potential antimicrobial agents, driven by the urgent need to combat rising drug resistance.[1][2] While direct studies on this compound are scarce, related compounds have demonstrated notable activity. For instance, certain cyclohexanone derivatives have been found to be effective against plant pathogenic bacteria and fungi.[3][4] Furthermore, the structural relative, cyclohexanol, is a known component in some antimicrobial formulations, hinting at the intrinsic potential of this chemical class. The presence of a cyclohexane ring in the antifungal drug ciclopirox, whose derivatives have shown activity against Herpes Simplex Virus, further underscores the potential of this structural backbone in antimicrobial drug design.
Proposed Research Workflow for Investigating this compound Derivatives
To systematically evaluate the antifungal and antiviral potential of this compound derivatives, a structured research workflow is proposed. This workflow encompasses synthesis, screening, and mechanistic studies.
Caption: Proposed research workflow for the discovery and development of this compound derivatives as antimicrobial agents.
Application Notes: Hypothetical Antifungal and Antiviral Activities
While specific data for this compound derivatives is not yet available, we can extrapolate potential activities based on related compounds. The following tables present a hypothetical summary of expected data from initial screening, which can serve as a template for organizing future experimental results.
Table 1: Hypothetical Antifungal Activity of this compound Derivatives
| Compound ID | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
| DMCH-01 | Candida albicans | 64 | 128 |
| DMCH-01 | Aspergillus fumigatus | 128 | >256 |
| DMCH-02 | Candida albicans | 32 | 64 |
| DMCH-02 | Aspergillus fumigatus | 64 | 128 |
| DMCH-03 | Candida albicans | >256 | >256 |
| DMCH-03 | Aspergillus fumigatus | >256 | >256 |
Table 2: Hypothetical Antiviral Activity of this compound Derivatives
| Compound ID | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| DMCH-01 | Influenza A (H1N1) | MDCK | 25 | >100 | >4 |
| DMCH-01 | Herpes Simplex Virus 1 | Vero | 50 | >100 | >2 |
| DMCH-02 | Influenza A (H1N1) | MDCK | 10 | >100 | >10 |
| DMCH-02 | Herpes Simplex Virus 1 | Vero | 20 | >100 | >5 |
| DMCH-03 | Influenza A (H1N1) | MDCK | >100 | >100 | - |
| DMCH-03 | Herpes Simplex Virus 1 | Vero | >100 | >100 | - |
Experimental Protocols: Template Methodologies
The following are template protocols for key experiments that would be central to the investigation of this compound derivatives. These are based on standard and widely accepted methodologies.
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of novel this compound derivatives against pathogenic fungi.
Materials:
-
Test compounds (dissolved in DMSO)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Prepare serial two-fold dilutions of the compounds in RPMI-1640 medium in a 96-well plate.
-
Prepare a fungal inoculum suspension and adjust the concentration to approximately 1-5 x 10^3 CFU/mL.
-
Add the fungal inoculum to each well of the microtiter plate. Include positive (fungus only) and negative (medium only) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC by visual inspection or by measuring the absorbance at 600 nm. The MIC is the lowest concentration that inhibits visible growth.
-
To determine the MFC, aliquot a small volume from the wells with no visible growth onto SDA plates.
-
Incubate the SDA plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration that results in no fungal growth on the agar plates.
Protocol 2: Antiviral Plaque Reduction Assay
Objective: To determine the 50% effective concentration (EC50) of this compound derivatives against a specific virus.
Materials:
-
Test compounds (dissolved in DMSO)
-
Virus stock (e.g., Influenza A, HSV-1)
-
Host cell line (e.g., MDCK for influenza, Vero for HSV-1)
-
Cell culture medium (e.g., DMEM)
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
Procedure:
-
Seed host cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the growth medium from the cell monolayers and infect with a known titer of the virus for 1 hour at 37°C.
-
Remove the viral inoculum and wash the cells with PBS.
-
Add the medium containing the different concentrations of the test compounds.
-
Overlay the cells with a mixture of medium and low-melting-point agarose or methylcellulose containing the respective compound concentrations.
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible.
-
Fix the cells with formaldehyde and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control (no compound).
-
The EC50 is the concentration of the compound that reduces the number of plaques by 50%.
Potential Mechanisms of Action: A Visual Hypothesis
Based on the known mechanisms of existing antifungal and antiviral drugs, we can hypothesize potential pathways through which this compound derivatives might exert their effects.
Hypothetical Antifungal Mechanism: Disruption of Fungal Cell Membrane
Many antifungal agents target the integrity of the fungal cell membrane, often by interfering with the biosynthesis of ergosterol, a key component of the membrane.
Caption: Hypothetical mechanism of antifungal action via inhibition of ergosterol biosynthesis.
Hypothetical Antiviral Mechanism: Inhibition of Viral Entry
A common strategy for antiviral drugs is to block the virus from entering the host cell, a critical first step in the viral lifecycle.
Caption: Hypothetical mechanism of antiviral action via inhibition of viral entry.
Conclusion and Future Directions
The field of antimicrobial drug discovery is in constant need of new chemical entities with novel mechanisms of action. While the antifungal and antiviral properties of this compound derivatives are currently unknown, the information available for related cyclohexane compounds provides a strong rationale for their investigation. The proposed research framework, including synthetic strategies, screening protocols, and mechanistic hypotheses, offers a clear path forward for elucidating the potential of this unexplored class of molecules. Successful outcomes from such research could lead to the development of a new generation of much-needed antifungal and antiviral therapies. Researchers are encouraged to build upon this framework to unlock the potential of this compound derivatives in the fight against infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of cyclohexanone derivatives. [wisdomlib.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dimethylcyclohexanol
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of 2,5-Dimethylcyclohexanol, primarily through the catalytic hydrogenation of 2,5-dimethylphenol.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial and laboratory method for synthesizing this compound?
A1: The most common and effective method is the catalytic hydrogenation of 2,5-dimethylphenol. This process involves reacting 2,5-dimethylphenol with hydrogen gas (H₂) in the presence of a metal catalyst to reduce the aromatic ring.[1][2]
Q2: What are the key variables that influence the yield and selectivity of the reaction?
A2: The success of the hydrogenation process is highly dependent on several factors:
-
Catalyst Choice: The type of metal catalyst (e.g., Palladium, Rhodium, Ruthenium, Nickel) and its support (e.g., carbon, alumina) is critical.[2][3]
-
Reaction Temperature: Temperature affects the reaction rate and can influence the formation of byproducts.[3][4]
-
Hydrogen Pressure: Higher hydrogen pressure generally increases the reaction rate and promotes complete saturation of the aromatic ring.[3]
-
Solvent: The choice of solvent can impact hydrogen solubility and the interaction between the substrate and the catalyst.[3]
-
Reaction Time: Sufficient time is required for the reaction to proceed to completion.
Q3: What are the common isomers of this compound, and how is their formation controlled?
A3: this compound exists as multiple stereoisomers (cis and trans diastereomers). The stereochemical outcome of the hydrogenation is often determined by the catalyst used. For instance, rhodium-based catalysts typically favor the formation of cis-isomers, while palladium-based catalysts can be used to generate the more thermodynamically stable trans-isomers.[2]
Troubleshooting Guide
Problem 1: Low or no conversion of 2,5-dimethylphenol.
-
Possible Cause 1: Inactive Catalyst. The metal catalyst may be old, poisoned, or improperly activated. Heterogeneous catalysts like Palladium on carbon (Pd/C) can lose activity over time.
-
Recommendation: Use a fresh batch of catalyst. Ensure the catalyst is not exposed to air for extended periods. For some reactions, pre-reducing the catalyst under a hydrogen atmosphere in the reaction solvent before adding the substrate can improve activity.[5]
-
-
Possible Cause 2: Insufficient Hydrogen Pressure or Poor H₂ Delivery. The reaction requires a sufficient concentration of dissolved hydrogen.
-
Recommendation: Ensure the reaction vessel is properly sealed and pressurized. If using a hydrogen balloon, ensure there are no leaks and that the system was properly purged of air.[5] For stubborn reactions, moving to a high-pressure reactor (autoclave) is recommended.[6] Increasing hydrogen pressure enhances its adsorption and activation.[3]
-
-
Possible Cause 3: Suboptimal Temperature. The reaction rate may be too slow at ambient temperature.
-
Recommendation: Gradually increase the reaction temperature. For substituted phenols, temperatures may need to be raised to achieve good conversion and yield.[4]
-
-
Possible Cause 4: Inappropriate Solvent. The solubility of hydrogen varies significantly between solvents.
Problem 2: Significant amount of 2,5-dimethylcyclohexanone present in the product.
-
Possible Cause 1: Incomplete Hydrogenation. The ketone (cyclohexanone) is a stable intermediate in the hydrogenation of a phenol to a cyclohexanol. Its presence indicates the reaction has not gone to completion.
-
Recommendation: Increase the reaction time or hydrogen pressure. A moderate increase in temperature can also help drive the reaction to the fully reduced alcohol.[3]
-
-
Possible Cause 2: Catalyst Deactivation. The catalyst may have lost activity during the reaction, preventing the final reduction step.
-
Recommendation: Add a fresh portion of the catalyst to the reaction mixture or restart the reaction with a higher catalyst loading.
-
Problem 3: The observed ratio of cis/trans isomers is not the desired one.
-
Possible Cause: Incorrect Catalyst Selection. The stereoselectivity of arene hydrogenation is highly dependent on the catalyst.
-
Recommendation: To favor the cis-isomer, use a rhodium-based catalyst (e.g., Rh/C or [Rh(COD)Cl]₂).[2] To obtain the thermodynamically more stable trans-isomer, a heterogeneous palladium catalyst (e.g., Pd/Al₂O₃) is often effective.[2] The diastereoselectivity can be switched by changing the catalyst system.[2]
-
Data Presentation
Table 1: Catalyst Performance in Phenol Hydrogenation
This table summarizes the performance of various catalysts in the hydrogenation of phenol and its derivatives, providing insights applicable to 2,5-dimethylphenol synthesis.
| Catalyst | Substrate | Temperature (°C) | H₂ Pressure (bar) | Yield/Selectivity | Reference |
| 5% Pd/Al₂O₃ | m-tert-Butylphenol | RT | 50 | 85% yield (91:9 trans:cis) | [2] |
| [Rh(COD)Cl]₂ | m-tert-Butylphenol | RT | 20 | 85% yield (66:34 cis:trans) | [2] |
| 20% Ni/CNT | Phenol | 220 | N/A (Transfer) | 95% yield (Cyclohexanol) | [4] |
| 20% Ni/CNT | Methylphenols | 240 | N/A (Transfer) | High conversion and yield | [4] |
| 5% Pd/Al₂Ti₁ | Catechol | >100 | 20 | >90% selectivity (Cyclohexanediol) | [3] |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Catalytic Hydrogenation of 2,5-Dimethylphenol
This protocol provides a general methodology. Optimal conditions (temperature, pressure, catalyst loading) may need to be determined empirically.
-
Reactor Setup:
-
Add 2,5-dimethylphenol and a suitable solvent (e.g., isopropanol) to a high-pressure reactor (autoclave).
-
Carefully add the chosen catalyst (e.g., 5 mol% Pd/C or Rh/C) under an inert atmosphere (e.g., Argon or Nitrogen) to prevent premature oxidation.
-
-
Purging:
-
Seal the reactor.
-
Purge the system by pressurizing with nitrogen (to ~10 bar) and then venting. Repeat this cycle 3-5 times to remove all oxygen.
-
Purge the system with hydrogen gas in a similar manner, repeating the pressurize/vent cycle 3-5 times.
-
-
Reaction:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 20-50 bar).
-
Begin vigorous stirring to ensure good mixing and suspension of the catalyst.
-
Heat the reactor to the target temperature (e.g., 80-150°C) and maintain it for the desired reaction time (e.g., 12-24 hours). Monitor the pressure; a drop in pressure indicates hydrogen consumption.
-
-
Work-up and Isolation:
-
Cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas in a well-ventilated area.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst.
-
Wash the celite pad with a small amount of the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude product.
-
-
Purification and Analysis:
-
The crude this compound can be purified by distillation or column chromatography.
-
Analyze the product purity and isomer ratio using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Diagrams
Caption: Reaction pathway for this compound synthesis.
Caption: General workflow for catalytic hydrogenation experiments.
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. youtube.com [youtube.com]
- 2. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Separating Cis/Trans Isomers of 2,5-Dimethylcyclohexanol
Welcome to the technical support center for the analysis and separation of 2,5-Dimethylcyclohexanol isomers. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the separation of the cis and trans diastereomers of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.
Troubleshooting Guides
This section addresses specific issues you may encounter during the chromatographic separation of this compound isomers. The question-and-answer format provides a systematic approach to identifying and resolving these challenges.
Issue 1: Poor Resolution or Co-elution of Cis/Trans Isomer Peaks
Question: My gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis shows poor separation between the cis and trans isomers of this compound, with peaks that are either overlapping or completely co-eluting. What are the likely causes and how can I improve the resolution?
Answer: Poor resolution is a frequent challenge in the separation of diastereomers due to their similar physicochemical properties. The key is to optimize your chromatographic conditions to enhance the subtle differences between the isomers.
Initial Checks & Systematic Optimization:
-
Column Selection is Critical: The choice of the stationary phase is the most crucial factor. For GC, a polar capillary column is recommended for separating substituted cyclohexanols. For HPLC, both normal-phase and reverse-phase chromatography can be effective, but the column chemistry must provide sufficient selectivity.
-
Method Parameters:
-
Temperature Program (GC): A fast temperature ramp can cause isomers to elute too closely. A slower ramp rate, particularly around the expected elution temperature, will increase the interaction time with the stationary phase and improve separation.[1]
-
Mobile Phase Composition (HPLC): For normal-phase HPLC, adjusting the polarity of the mobile phase (e.g., the ratio of hexane to a more polar solvent like isopropanol or ethanol) can significantly impact resolution. For reverse-phase HPLC, modifying the organic modifier (e.g., acetonitrile vs. methanol) or the aqueous phase pH can alter selectivity.[2]
-
Flow Rate: Lowering the flow rate in both GC and HPLC can enhance resolution by allowing more time for the isomers to interact with the stationary phase, though this will increase the run time.[3]
-
-
Injection Volume: Overloading the column can lead to peak broadening and a loss of resolution. Try injecting a smaller sample volume or a more dilute sample.
Issue 2: Peak Tailing or Fronting
Question: The peaks for my this compound isomers are asymmetrical, showing significant tailing or fronting. What is causing this and how can I achieve symmetrical peaks?
Answer: Peak asymmetry can compromise accurate quantification and resolution. The cause is often related to interactions within the chromatographic system or issues with the sample itself.
-
Peak Tailing:
-
Active Sites: The hydroxyl group of this compound can interact with active sites (e.g., acidic silanol groups) in the GC inlet liner or on the column itself, leading to tailing. Using a deactivated inlet liner and a high-quality, well-maintained column can mitigate this.
-
Column Contamination: Residues from previous injections can create active sites. Flushing the column with a strong solvent (for HPLC) or baking it out at a high temperature (for GC) can help.
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing tailing.
-
-
Peak Fronting:
-
Sample Solvent Incompatibility (HPLC): If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to front. Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Overload: Severe sample overload can also lead to peak fronting.
-
Issue 3: Inconsistent Retention Times
Question: I am observing significant shifts in the retention times of the this compound isomers between different runs. What could be the reason for this instability?
Answer: Consistent retention times are essential for reliable peak identification. Fluctuations are typically due to a lack of system equilibration or hardware issues.
-
Inadequate Column Equilibration: The column must be thoroughly equilibrated with the mobile phase (HPLC) or at the initial temperature (GC) before each injection. This is especially important when running a gradient.
-
Mobile Phase (HPLC) or Carrier Gas (GC) Inconsistencies:
-
HPLC: Inconsistent mobile phase preparation or the evaporation of a volatile solvent component can alter the composition and affect retention times.
-
GC: Leaks in the gas lines or an unstable carrier gas flow rate will lead to retention time shifts.
-
-
Temperature Fluctuations: Ensure the column oven temperature is stable and accurately controlled.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the cis and trans isomers of this compound?
A1: The main challenge arises from the fact that cis and trans isomers are diastereomers, which often have very similar physical properties such as boiling points and polarities.[4][5] This makes their separation by techniques like fractional distillation difficult, often requiring highly efficient columns or specialized chromatographic methods to achieve baseline resolution.
Q2: Which analytical technique is generally more effective for this separation: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
A2: Both GC and HPLC can be effective for separating diastereomers.[1][6][7][8]
-
GC is often a good choice due to the volatility of this compound. A polar capillary column can provide the necessary selectivity based on differences in dipole-dipole interactions with the stationary phase.
-
HPLC offers versatility with a wide range of stationary and mobile phases. Normal-phase chromatography on a silica or cyano-bonded column can be very effective in separating isomers with differing polarities.[9]
Q3: Can fractional distillation be used to separate the cis and trans isomers?
A3: Fractional distillation separates compounds based on differences in their boiling points. While diastereomers have different physical properties, their boiling points can be very close. If the boiling point difference between the cis and trans isomers of this compound is less than 25°C, simple distillation will be ineffective, and a highly efficient fractional distillation column would be required.[7] Often, chromatographic methods provide better resolution for such closely related isomers.
Q4: Is derivatization necessary to improve the separation of these isomers?
A4: Derivatization is a technique where the isomers are reacted to form new compounds with more significant differences in their properties, making them easier to separate. For example, esterifying the hydroxyl group of this compound with a chiral resolving agent can create diastereomeric esters that are more readily separated by chromatography.[6] While not always necessary, it is a valuable strategy if direct separation proves difficult.
Experimental Protocols
The following are representative starting-point protocols for the separation of cis/trans this compound isomers. These should be optimized for your specific instrumentation and analytical requirements.
Gas Chromatography (GC) Method
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
Column: A polar capillary column (e.g., DB-WAX or equivalent) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is recommended for good separation.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min for Helium).
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 180 °C at a rate of 5 °C/min.
-
Hold at 180 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Sample Preparation: Prepare a 1% (v/v) solution of the this compound isomer mixture in a suitable solvent such as dichloromethane or hexane.
High-Performance Liquid Chromatography (HPLC) Method (Normal Phase)
-
Instrument: HPLC system with a UV or Refractive Index (RI) detector.
-
Column: Silica or Cyano-bonded column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 98:2 v/v). The ratio can be adjusted to optimize separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at a low wavelength (e.g., 210 nm) if there is sufficient absorbance, or RI detector.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the isomer mixture in the mobile phase.
Data Presentation
The following table provides a template for summarizing quantitative data from your chromatographic separation of this compound isomers. Populate this table with your experimental results to easily compare the effectiveness of different methods or a single method over time.
| Parameter | Cis-2,5-Dimethylcyclohexanol | Trans-2,5-Dimethylcyclohexanol |
| Retention Time (min) | e.g., 12.5 | e.g., 13.2 |
| Peak Area | e.g., 550,000 | e.g., 450,000 |
| Peak Height | e.g., 180,000 | e.g., 150,000 |
| Resolution (Rs) | \multicolumn{2}{c | }{e.g., 1.8} |
| Tailing Factor | e.g., 1.1 | e.g., 1.2 |
Visualizations
The following diagrams illustrate key workflows and logical relationships in the process of troubleshooting the separation of this compound isomers.
Caption: A step-by-step workflow for diagnosing and resolving poor peak resolution.
Caption: A decision tree for selecting the appropriate chromatographic column.
References
- 1. This compound | 3809-32-3 | Benchchem [benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 5. Khan Academy [khanacademy.org]
- 6. vurup.sk [vurup.sk]
- 7. Fractional distillation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Optimizing Stereoselectivity in Reduction Reactions
Welcome to the technical support center for stereoselective reductions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing stereoselectivity in the reduction of carbonyl compounds?
A1: Stereoselectivity in carbonyl reductions is primarily governed by a combination of steric and electronic factors of both the substrate and the reducing agent. Key factors include:
-
Steric Hindrance: The approach of the hydride reagent to the carbonyl carbon can be hindered by bulky substituents on the substrate or the reagent itself. The reaction generally favors attack from the less hindered face.[1][2]
-
Chelation Control: The presence of a nearby Lewis basic group (like a hydroxyl or alkoxy group) can allow for chelation with the reducing agent's metal center, locking the conformation of the substrate and directing the hydride delivery from a specific face.[3]
-
Electronic Effects: The electronic properties of substituents can influence the facial selectivity of the carbonyl group.
-
Reagent Type: Bulky reducing agents (e.g., L-selectride) exhibit higher stereoselectivity compared to smaller reagents (e.g., NaBH₄) due to exaggerated steric interactions.[2][4]
-
Catalyst Structure: In catalytic asymmetric reductions, the structure of the chiral ligand or catalyst is paramount in determining the enantioselectivity.[5][6]
-
Reaction Conditions: Temperature, solvent, and the presence of additives can significantly impact stereochemical outcomes. Lower temperatures generally lead to higher selectivity.[6][7]
Q2: How do I choose the appropriate reducing agent for my desired stereochemical outcome?
A2: The choice of reducing agent depends on the substrate structure and the desired stereoisomer.
-
For simple diastereoselectivity in acyclic ketones, non-chelating reagents like NaBH₄ or LiAlH₄ often follow the Felkin-Anh model. For substrates capable of chelation, reagents like Zn(BH₄)₂ can provide the opposite diastereomer via the Cram Chelate model.[3]
-
For high diastereoselectivity in cyclic ketones, bulky reagents like L-selectride are excellent for directing hydride attack to the equatorial position to yield the axial alcohol.[2][4]
-
For enantioselective reductions of prochiral ketones, a chiral catalyst system is required. The Corey-Bakshi-Shibata (CBS) reduction using an oxazaborolidine catalyst with borane is a widely used and reliable method.[5][6][8] Asymmetric transfer hydrogenation with a chiral transition metal catalyst (e.g., Ru-BINAP) is another powerful technique.[5][9]
-
For chemoselective reduction of an aldehyde in the presence of a ketone, reagents like NaBH(OAc)₃ or specific catalytic systems can be employed.[10] For reducing a ketone in an enone system, the Luche reduction (NaBH₄, CeCl₃) is effective.[3][11]
Q3: What is the difference between enantioselectivity and diastereoselectivity?
A3:
-
Diastereoselectivity arises when a reaction can form two or more diastereomers, and one is formed preferentially. This is common when a new stereocenter is formed in a molecule that already contains a stereocenter.
-
Enantioselectivity occurs when a reaction creates a new stereocenter from a prochiral starting material, and one enantiomer is formed in excess over the other. This requires a chiral influence, such as a chiral reagent, catalyst, or auxiliary.[12]
Troubleshooting Guide
Q: My reaction shows low diastereoselectivity (poor dr). What steps can I take to improve it?
A: Low diastereoselectivity is a common issue stemming from insufficient differentiation between the two faces of the carbonyl.
-
Decrease the Reaction Temperature: Lowering the temperature often enhances selectivity by increasing the energy difference between the competing transition states.[6]
-
Change the Reducing Agent: Switch to a bulkier reducing agent. For example, if NaBH₄ gives poor selectivity, L-selectride or K-selectride may provide a significant improvement due to increased steric hindrance, forcing the hydride to attack from the less hindered face.[2][4]
-
Alter the Solvent: The polarity of the solvent can influence the conformation of the substrate and the reactivity of the reducing agent. Experiment with different solvents (e.g., THF, Et₂O, MeOH) to find optimal conditions.[7]
-
Use Additives: For substrates with nearby Lewis basic groups, adding a chelating agent or, conversely, a non-chelating cation can enforce a specific substrate conformation, leading to improved selectivity. The Luche reduction (using CeCl₃ with NaBH₄) is a classic example where the additive enhances selectivity.[11][13]
Q: I am observing low enantiomeric excess (low ee) in my CBS reduction. What could be the cause?
A: Poor enantioselectivity in a catalytic reaction like the CBS reduction can be traced to several factors.
-
Catalyst Purity and Age: Ensure the CBS catalyst is pure and has not degraded during storage. Using an in-situ generated catalyst from a chiral lactam alcohol and borane can sometimes provide more reliable results.[8][14]
-
Purity of Borane Source: Commercially available borane solutions (e.g., BH₃•THF) can contain trace amounts of borohydride species, which can cause a non-selective background reduction, lowering the overall ee.[6]
-
Anhydrous Conditions: The presence of water can significantly decrease enantioselectivity. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[6][15]
-
Temperature Control: As with diastereoselectivity, lower temperatures are generally crucial for achieving high ee.[6]
-
Substrate Compatibility: Some substrates may not be ideal for the standard CBS protocol. The electronic nature of the ketone's substituents can influence the outcome. Modifications to the catalyst or the borane source may be necessary.[8]
Q: My reducing agent is not chemoselective and is reacting with other functional groups (e.g., esters, enones). How can I prevent this?
A:
-
For Ketone vs. Ester: Sodium borohydride (NaBH₄) is generally selective for aldehydes and ketones over esters.[16] If you are using a stronger reducing agent like LiAlH₄, switching to NaBH₄ is the first step.
-
For α,β-Unsaturated Ketones (Enones): Standard hydride reagents can lead to a mixture of 1,2-reduction (to the allylic alcohol) and 1,4-conjugate addition. To selectively reduce the ketone (1,2-reduction), use the Luche reduction conditions (NaBH₄ with CeCl₃ in methanol).[3]
-
For Aldehyde vs. Ketone: To selectively reduce an aldehyde in the presence of a ketone, a sterically hindered reagent or a specialized protocol may be needed. Diisobutylaluminum hydride (DIBAL-H) at low temperatures can sometimes achieve this selectivity.[17]
Quantitative Data Summary
Table 1: Diastereoselective Reduction of Substituted Cyclohexanones
| Substrate | Reducing Agent | Solvent | Temp (°C) | Diastereomeric Ratio (axial:equatorial alcohol) | Reference |
| 4-tert-Butylcyclohexanone | NaBH₄ | iPrOH | 25 | 15:85 | [18] |
| 4-tert-Butylcyclohexanone | L-selectride | THF | -78 | >99:1 | [2] |
| 2-Methylcyclohexanone | LiAlH₄ | Et₂O | 25 | 76:24 | [18] |
| 2-Methylcyclohexanone | L-selectride | THF | -78 | 98:2 | [2] |
| 3,3,5-Trimethylcyclohexanone | NaBH₄ | iPrOH | 25 | 30:70 | [18] |
| 3,3,5-Trimethylcyclohexanone | L-selectride | THF | -78 | >99:1 | [2] |
Table 2: Enantioselective Reduction of Ketones using CBS Catalysis
| Substrate | Catalyst Loading (mol%) | Borane Source | Temp (°C) | Enantiomeric Excess (ee%) | Configuration | Reference |
| Acetophenone | 10 | BH₃•THF | RT | 97 | R | [8] |
| α-Tetralone | 10 | BH₃•THF | RT | 85 | R | [8] |
| 1-(4-Methoxyphenyl)ethanone | 10 | BH₃•THF | RT | 98 | R | [8] |
| Benzylacetone | 10 | BH₃•THF | RT | 73 | S | [8] |
Experimental Protocols
Protocol 1: Luche Reduction of an α,β-Unsaturated Ketone
This protocol describes the selective 1,2-reduction of a ketone in the presence of an alkene.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the α,β-unsaturated ketone (1.0 equiv) in methanol (MeOH) in an oven-dried, round-bottom flask equipped with a magnetic stir bar. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Additive: Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 equiv) to the solution and stir for 15 minutes until it dissolves.
-
Reduction: Add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise over 10 minutes. The reaction is often accompanied by gas evolution.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude allylic alcohol.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Asymmetric Reduction of a Prochiral Ketone via CBS Catalysis
This protocol describes the enantioselective reduction of a ketone using a commercially available CBS catalyst.
-
Preparation: Add the (R)- or (S)-CBS catalyst solution (e.g., 1 M in toluene) (0.1 equiv) to an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar). Dilute with anhydrous tetrahydrofuran (THF). Cool the solution to -20 °C.
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃•SMe₂) (1.0 equiv) dropwise to the catalyst solution. Stir for 10 minutes.
-
Substrate Addition: Dissolve the prochiral ketone (1.0 equiv) in anhydrous THF and add it dropwise to the catalyst-borane mixture over 30 minutes, maintaining the internal temperature below -15 °C.
-
Reaction: Stir the reaction mixture at -20 °C. Monitor the progress by TLC or GC/LC.
-
Quenching: Upon completion, slowly quench the reaction by adding methanol (MeOH) dropwise at low temperature until gas evolution ceases.
-
Workup: Allow the mixture to warm to room temperature and concentrate under reduced pressure. Add 1 M HCl and stir for 30 minutes. Extract the product with an appropriate organic solvent (e.g., dichloromethane, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification & Analysis: Purify the crude chiral alcohol by flash column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Mandatory Visualizations
Caption: Troubleshooting workflow for poor stereoselectivity.
Caption: Decision tree for selecting a suitable reducing agent.
Caption: Logical relationship of Felkin-Anh vs. Cram Chelate models.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. L-selectride - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 7. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]
- 11. Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. scielo.br [scielo.br]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. DIBAL-H, Diisobutylaluminium hydride [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Peak Tailing in HPLC of Dimethylcyclohexanols
This guide provides troubleshooting solutions for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of dimethylcyclohexanols. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve peak tailing, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half, creating a "tail".[1] This distortion can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[2] It is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As), where a value greater than 1.2 typically indicates significant tailing.[1]
Q2: I'm observing significant peak tailing for my dimethylcyclohexanol isomers. What are the most likely causes?
A2: For polar analytes like dimethylcyclohexanols, peak tailing in reversed-phase HPLC is often caused by secondary interactions with the stationary phase. The most common cause is the interaction of the hydroxyl groups of the analyte with residual silanol groups on the silica-based column packing material.[3][4] Other potential causes include column overload, extra-column dead volume, improper mobile phase pH, and column contamination or degradation.[5][6]
Q3: How can I minimize secondary silanol interactions to improve peak shape?
A3: There are several effective strategies to reduce unwanted interactions between your dimethylcyclohexanol analytes and the stationary phase:
-
Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer accessible silanol groups, which significantly reduces the potential for secondary interactions and peak tailing.[1]
-
Adjust Mobile Phase pH: Operating at a lower pH (around 2.5-3.5) can suppress the ionization of residual silanol groups, minimizing their ability to interact with the polar hydroxyl groups of your analytes.[3][7]
-
Add a Mobile Phase Modifier: In some cases, adding a small amount of a competitive base, like triethylamine (though less common with modern columns), can mask the active silanol sites.[7] However, for neutral alcohols, pH adjustment is primarily for the benefit of the column chemistry.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can also help to mask residual silanol activity and improve peak shape.[4]
Q4: Could my mobile phase composition be the culprit for the observed peak tailing?
A4: Yes, the choice and composition of your mobile phase are critical. For reversed-phase analysis of polar compounds like dimethylcyclohexanols, a mobile phase consisting of a mixture of water and an organic modifier (acetonitrile or methanol) is standard.[8] An insufficient organic modifier concentration can lead to poor elution and peak broadening. Conversely, a sample solvent that is significantly stronger than the mobile phase can also cause peak distortion.[6] Experimenting with the organic-to-aqueous ratio is a key step in method development.
Q5: I've tried adjusting the mobile phase, but the tailing persists. What else should I check?
A5: If mobile phase optimization doesn't resolve the issue, consider the following:
-
Column Health: The column itself may be the source of the problem. A void at the column inlet, a blocked frit, or contamination from previous analyses can all lead to peak tailing. Try flushing the column with a strong solvent or, if necessary, replacing it.[1]
-
Sample Overload: Injecting too much sample can saturate the stationary phase and cause peak asymmetry.[5] To test for this, dilute your sample and inject a smaller volume to see if the peak shape improves.
-
Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.[4] Ensure that all connections are secure and that the tubing volume is minimized, especially when using smaller particle size columns.
-
Column Temperature: Inconsistent or inappropriate column temperature can affect peak shape. Increasing the temperature can sometimes improve peak symmetry by reducing mobile phase viscosity and improving mass transfer kinetics.[9]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting peak tailing in the HPLC analysis of dimethylcyclohexanols.
Quantitative Data Summary
The following table summarizes key parameters and their typical effects on the HPLC analysis of polar compounds like dimethylcyclohexanols. These values should be considered as starting points for method development and troubleshooting.
| Parameter | Typical Range/Condition | Expected Effect on Peak Tailing of Dimethylcyclohexanols | Reference |
| Column Type | C8 or C18, end-capped, high-purity silica | Modern, end-capped columns significantly reduce tailing by minimizing silanol interactions. | [1][3] |
| Mobile Phase pH | 2.5 - 3.5 | Lowering the pH suppresses silanol ionization, leading to more symmetrical peaks. | [3][7] |
| Organic Modifier | Acetonitrile or Methanol | Acetonitrile often provides sharper peaks for polar compounds compared to methanol. | [3] |
| Buffer Concentration | 10 - 50 mM | Increasing buffer concentration can help mask residual silanol effects. | [4] |
| Column Temperature | 30 - 60 °C | Increasing temperature generally decreases retention time and can improve peak shape by enhancing mass transfer kinetics. | [1][9] |
| Injection Volume | 1 - 20 µL | Larger injection volumes, especially of samples in strong solvents, can exacerbate peak tailing. | [6] |
Experimental Protocol Example
This section provides a detailed, hypothetical experimental protocol for the reversed-phase HPLC analysis of dimethylcyclohexanol isomers. This protocol serves as a robust starting point for method development.
Objective: To achieve baseline separation of dimethylcyclohexanol isomers with symmetrical peak shapes (Tailing Factor ≤ 1.2).
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), end-capped.
-
Dimethylcyclohexanol reference standards.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or phosphoric acid for pH adjustment.
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid (pH ≈ 2.7)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 50% B
-
15-17 min: 50% to 10% B
-
17-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 200 nm (as alcohols have poor chromophores, low UV is necessary, or a Refractive Index detector could be used).
-
Injection Volume: 5 µL
3. Sample Preparation:
-
Prepare a stock solution of dimethylcyclohexanol isomers at 1 mg/mL in methanol.
-
Dilute the stock solution with the initial mobile phase (90:10 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 50 µg/mL.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Inject a standard solution five times.
-
The relative standard deviation (RSD) for the peak areas should be ≤ 2.0%.
-
The tailing factor for each isomer peak should be ≤ 1.2.
This protocol provides a solid foundation. If peak tailing is observed, refer to the FAQs and the troubleshooting workflow in this guide to systematically address the issue.
References
- 1. pharmtech.com [pharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. hplc.eu [hplc.eu]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. mac-mod.com [mac-mod.com]
- 8. scielo.br [scielo.br]
- 9. chromatographytoday.com [chromatographytoday.com]
How to remove catalyst residue from 2,5-Dimethylcyclohexanol synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of 2,5-Dimethylcyclohexanol, with a specific focus on the effective removal of catalyst residues.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the synthesis of this compound?
A1: The synthesis of this compound typically involves the hydrogenation of 2,5-Dimethylcyclohexanone. The most commonly employed catalysts for this transformation are heterogeneous catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney® Nickel.[1] These catalysts are favored for their efficiency and ease of separation from the reaction mixture.[1]
Q2: Why is it crucial to remove catalyst residues from the final product?
A2: Residual catalyst, particularly heavy metals like palladium, can interfere with subsequent synthetic steps, poison catalysts in downstream reactions, and, most importantly, pose significant safety risks in pharmaceutical applications.[2] Regulatory bodies have strict limits on the permissible levels of metal impurities in active pharmaceutical ingredients (APIs).[3]
Q3: What is Celite®, and why is it used during catalyst filtration?
A3: Celite® is a brand of diatomaceous earth, a naturally occurring, soft, siliceous sedimentary rock. In laboratory settings, it is used as a filter aid.[4] During the removal of fine particulate catalysts like Pd/C, the catalyst can clog standard filter paper. A pad of Celite® provides a porous layer that traps the fine catalyst particles, facilitating a more efficient and rapid filtration.[5][6]
Q4: My Pd/C catalyst appears to be inactive. What are the possible causes?
A4: Catalyst inactivity can stem from several factors. The catalyst may be old or have been improperly stored, leading to deactivation. The presence of impurities in the starting material or solvent can act as catalyst poisons.[7] Additionally, the product itself might be poisoning the catalyst.[7] Trying a fresh batch of catalyst, ensuring the purity of all reagents and solvents, or using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can help troubleshoot this issue.[7]
Q5: I observed a small fire during the filtration of my Pd/C catalyst. What happened and how can I prevent it?
A5: Palladium on carbon, especially after being used in a hydrogenation reaction, is often pyrophoric, meaning it can spontaneously ignite upon contact with air.[8][9] This is due to the high surface area of the carbon support and the adsorbed hydrogen. To prevent fires, it is critical to keep the catalyst wet with solvent throughout the filtration process.[8][10] Never allow the filter cake to dry completely in the air. After filtration, the catalyst should be quenched by suspending it in water before disposal.[11]
Troubleshooting Guides
Issue 1: Incomplete Removal of Heterogeneous Catalyst (e.g., Pd/C, Raney® Nickel)
| Possible Cause | Solution |
| Fine catalyst particles passing through the filter paper. | Use a filter aid like Celite® to create a fine filtration bed.[5] Alternatively, use a membrane filter with a small pore size. |
| Product is a solid and co-precipitates with the catalyst. | Heat the reaction mixture to dissolve the product before filtration (if the product is thermally stable). Wash the filter cake with ample hot solvent to recover the product. |
| Catalyst is sticking to the flask and stirrer bar. | Add a small amount of Celite® to the reaction flask and stir to adsorb the catalyst particles before pouring the slurry into the filter funnel.[5] |
| Insufficient washing of the filter cake. | Wash the filter cake with several portions of the reaction solvent to ensure all the product is recovered.[11] |
Issue 2: Product Loss During Catalyst Removal
| Possible Cause | Solution |
| Product is adsorbed onto the catalyst or filter aid. | After filtering the reaction mixture, wash the filter cake extensively with the reaction solvent.[6] Using a more polar solvent for washing can also help desorb the product. |
| Product is unstable and degrades on the catalyst surface. | Minimize the time the product is in contact with the catalyst after the reaction is complete. Proceed with filtration as soon as possible. |
| The product is highly insoluble. | If the product is insoluble, filtration can be challenging. Consider washing the filtered catalyst-product mixture with a solvent in which the product is sparingly soluble to recover it. |
Quantitative Data on Catalyst Residue Removal
The following table summarizes the residual palladium levels in organic compounds after various purification methods. This data highlights the effectiveness of different techniques in reducing catalyst contamination.
| Purification Method | Average Residual Palladium (ppm) | Notes |
| Crude Product (Post-Reaction) | >5000 ppm | High levels of palladium remain before any purification.[12] |
| Column Chromatography | < 100 ppm to > 5000 ppm | Effectiveness varies significantly depending on the compound and chromatographic conditions.[12] |
| Column Chromatography followed by Scavenging Resin | < 50 ppm | This combination is highly effective in reducing palladium to very low levels.[12][13] |
| Metal Scavenger Treatment (e.g., Quadrasil™ MP) | Can achieve >95% removal efficiency. | Effective for removing dissolved metal species. |
Data compiled from studies on various palladium-catalyzed reactions and is intended to be illustrative. Actual residual levels will vary depending on the specific reaction and work-up conditions.
Experimental Protocols
Protocol 1: Removal of Palladium on Carbon (Pd/C) using Celite® Filtration
Objective: To safely and effectively remove Pd/C from a reaction mixture.
Materials:
-
Reaction mixture containing Pd/C
-
Celite® 545
-
Reaction solvent (e.g., ethanol, ethyl acetate)
-
Büchner funnel and flask
-
Filter paper
-
Spatula
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Purge the Reaction Vessel: After the hydrogenation is complete, carefully purge the reaction flask with an inert gas (e.g., Nitrogen or Argon) to remove any residual hydrogen.[8]
-
Prepare the Celite® Pad: Place a piece of filter paper in a Büchner funnel that fits the filter flask. Add a layer of Celite® (approximately 1-2 cm thick) onto the filter paper. Wet the Celite® pad with the reaction solvent and apply gentle vacuum to settle the pad.
-
Filter the Reaction Mixture: While maintaining a gentle flow of inert gas over the funnel, carefully pour the reaction mixture onto the Celite® pad.
-
Wash the Filter Cake: Wash the filter cake with several portions of fresh reaction solvent to ensure all the product is collected in the filtrate. Crucially, do not allow the filter cake to become dry during the washing process. [10]
-
Quench and Dispose of the Catalyst: Once filtration is complete, carefully transfer the wet Celite®/catalyst mixture into a beaker containing water. This will quench the pyrophoric catalyst. The resulting slurry can then be disposed of in the appropriate hazardous waste container.[11]
Protocol 2: Removal of Raney® Nickel
Objective: To safely remove Raney® Nickel from a reaction mixture.
Materials:
-
Reaction mixture containing Raney® Nickel
-
Reaction solvent (e.g., ethanol)
-
Decanting vessel
-
Filter paper or Celite® pad in a funnel
Procedure:
-
Settle the Catalyst: Allow the reaction mixture to stand undisturbed until the Raney® Nickel has settled to the bottom of the flask.
-
Decant the Supernatant: Carefully decant the supernatant liquid containing the product, leaving the catalyst behind.
-
Wash the Catalyst: Add fresh solvent to the catalyst, stir, allow it to settle, and decant again. Repeat this washing step 2-3 times to recover as much product as possible.[14]
-
Filter the Combined Liquids (Optional but Recommended): To remove any fine nickel particles suspended in the decanted liquid, filter the combined supernatant and washes through a pad of Celite® or a fine filter paper.[14]
-
Catalyst Quenching and Disposal: The remaining Raney® Nickel should be kept wet with solvent at all times. For disposal, the catalyst can be deactivated by slowly adding it to a dilute acid solution (e.g., 1M HCl) in a well-ventilated fume hood.[15]
Visual Workflow for Catalyst Residue Removal
Caption: A general workflow for the removal of heterogeneous catalyst residue.
References
- 1. Hydrogenation - Wikipedia [en.wikipedia.org]
- 2. A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of residual catalysts in pharmaceuticals – secrets of science [shimadzu-webapp.eu]
- 4. What can Celite filters be used for?_Chemicalbook [chemicalbook.com]
- 5. Curly Arrow: Catalytic Hydrogenation Part III - More Tips and Tricks [curlyarrow.blogspot.com]
- 6. Chemistry Teaching Labs - Active Filtration [chemtl.york.ac.uk]
- 7. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. steri.com [steri.com]
- 10. reddit.com [reddit.com]
- 11. sarponggroup.com [sarponggroup.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Minimizing side product formation during 2,5-Dimethylcyclohexanol synthesis
Technical Support Center: 2,5-Dimethylcyclohexanol Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize side product formation during the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, primarily through the reduction of 2,5-dimethylcyclohexanone.
Q1: My final product is a mixture of cis- and trans-2,5-dimethylcyclohexanol stereoisomers. How can I improve the stereoselectivity of my reaction?
A1: Achieving high stereoselectivity is a common challenge as the reduction of 2,5-dimethylcyclohexanone naturally yields a mixture of isomers.[1] The strategy to enhance selectivity depends on the chosen synthetic method.
-
For Catalytic Hydrogenation:
-
Catalyst Choice: The choice of catalyst and its support significantly influences the stereochemical outcome.[1] Chiral catalysts or specific transition metal catalysts can be employed to favor the formation of a particular stereoisomer.[1]
-
Reaction Conditions: Temperature, hydrogen pressure, and solvent can all affect stereoselectivity.[1] Lower temperatures often lead to higher selectivity but may decrease the reaction rate. Experimenting with different solvents can also alter the product ratio by influencing how the reactant interacts with the catalyst surface.[1]
-
-
For Metal Hydride Reduction (e.g., NaBH₄):
-
Reducing Agent: The steric bulk of the reducing agent is a key factor. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to favor attack from the less sterically hindered face of the ketone, leading to a different isomer ratio compared to smaller reagents like sodium borohydride (NaBH₄).
-
Solvent and Temperature: The solvent can play a significant role in the stereochemical outcome of NaBH₄ reductions.[2] For instance, studies on similar substituted cyclohexanones have shown that changing the solvent from methanol to 2-propanol can alter the ratio of axial to equatorial alcohol products.[2]
-
Q2: My reaction has a low yield, and I've isolated a significant amount of unreacted 2,5-dimethylcyclohexanone. What could be the cause?
A2: The presence of unreacted starting material points to an incomplete reaction. Consider the following potential causes:
-
Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an adequate temperature to reach completion. Higher temperatures generally increase the reaction rate, but care must be taken to avoid side reactions.[1]
-
Deactivated Catalyst (for Hydrogenation): The catalyst may have lost its activity due to poisoning from impurities in the starting material, solvent, or hydrogen gas. Ensure all reagents and gases are of high purity.
-
Insufficient Reducing Agent (for Hydride Reduction): Ensure that a sufficient molar excess of the hydride reducing agent is used. It's common practice to use more than one equivalent to ensure the reaction goes to completion.
-
Moisture Contamination (for Grignard or Hydride Reactions): Reagents like Grignard reagents and metal hydrides are highly sensitive to moisture.[3] Ensure all glassware is oven-dried and that anhydrous solvents are used to prevent the quenching of the reagent.[3]
Q3: During my catalytic hydrogenation, I observed the formation of 2,5-dimethylcyclohexene and/or 2,5-dimethylcyclohexane. How can I prevent these side products?
A3: The formation of these products indicates over-reduction and dehydration. This typically occurs under harsh reaction conditions.
-
Temperature Control: High temperatures can favor dehydration of the initially formed cyclohexanol to cyclohexene, which is then subsequently reduced to cyclohexane.[4] Performing the reaction at the lowest effective temperature can minimize these side reactions.[4]
-
Pressure Management: While increased hydrogen pressure enhances the rate of hydrogenation, excessively high pressures might contribute to over-reduction.[1] Optimize the pressure to be sufficient for the primary reduction without promoting side reactions.
-
Catalyst Selection: The choice of catalyst can influence the propensity for dehydration. Some catalyst-support combinations may have acidic sites that promote the elimination of water. Selecting a different catalyst or a more inert support might be beneficial.
Q4: I'm attempting a Grignard reaction to synthesize a derivative of this compound, but my primary product is the starting ketone. What is happening?
A4: Recovering the starting ketone after a Grignard reaction is a common issue, often caused by the Grignard reagent acting as a base rather than a nucleophile.[5]
-
Enolization: With sterically hindered ketones, the Grignard reagent can deprotonate the alpha-carbon, forming an enolate intermediate.[5] During the aqueous workup, this enolate is protonated, regenerating the starting ketone.[5] To mitigate this, consider using a less sterically bulky Grignard reagent or changing the reaction conditions (e.g., lower temperature).
-
Reduction: In some cases, a hydride can be transferred from the beta-carbon of the Grignard reagent to the carbonyl carbon, reducing the ketone to an alcohol.[5] This side reaction competes with the desired nucleophilic addition.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and direct method is the reduction of the corresponding ketone, 2,5-dimethylcyclohexanone.[1] This transformation can be achieved through two main pathways:
-
Catalytic Hydrogenation: This involves reacting 2,5-dimethylcyclohexanone with hydrogen gas (H₂) in the presence of a metal catalyst, such as platinum (Pt), palladium (Pd), or ruthenium (Ru).[1][6]
-
Metal Hydride Reduction: This uses reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to deliver a hydride ion to the carbonyl carbon.[2][7]
Q2: What are the major side products to anticipate during the synthesis of this compound?
A2: The primary "side products" are often the undesired stereoisomers of this compound itself, as the synthesis typically produces a mixture of cis and trans isomers.[1] Other potential side products depend on the reaction conditions and include:
-
Unreacted 2,5-dimethylcyclohexanone (from incomplete reaction).
-
2,5-dimethylcyclohexene and 2,5-dimethylcyclohexane (from over-reduction/dehydration in catalytic hydrogenation, especially at high temperatures).[4]
Q3: How do different reaction parameters affect the outcome of catalytic hydrogenation?
A3: Several parameters are critical for controlling the reaction:
-
Temperature: Higher temperatures increase the reaction rate but can negatively impact stereoselectivity and lead to side reactions like dehydration.[1][4]
-
Pressure: Increased hydrogen pressure generally accelerates the hydrogenation but must be carefully controlled to avoid over-reduction.[1]
-
Solvent: The solvent can influence the solubility of reactants and their interaction with the catalyst, thereby affecting the reaction pathway and stereochemical outcome.[1]
-
Catalyst: The type of metal, the support material (e.g., carbon, alumina), and the catalyst preparation method all play a crucial role in both the activity and selectivity of the reaction.[1]
| Parameter | Effect on Rate | Effect on Selectivity | Potential Side Products |
| ↑ Temperature | Increases | Decreases | Dehydration/Over-reduction (cyclohexene, cyclohexane)[1][4] |
| ↑ H₂ Pressure | Increases | Variable | Over-reduction (cyclohexane)[1] |
| Solvent Choice | Variable | Influences stereoselectivity[1] | - |
| Catalyst Choice | Variable | Major influence on stereoselectivity[1] | - |
Q4: How does the choice of reducing agent (e.g., NaBH₄ vs. LiAlH₄) influence the stereochemical outcome?
A4: Both NaBH₄ and LiAlH₄ reduce ketones to secondary alcohols, but their reactivity and steric bulk differ, which can influence the product ratio.[2][7] LiAlH₄ is a much stronger reducing agent than NaBH₄. For substituted cyclohexanones, the stereochemical outcome is determined by the trajectory of the hydride attack (axial vs. equatorial). The steric hindrance of both the ketone and the reducing agent dictates the preferred pathway. Smaller hydrides often result in the thermodynamically more stable alcohol, while bulkier reagents may favor the kinetically controlled product.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2,5-Dimethylcyclohexanone
-
Objective: To synthesize this compound via catalytic hydrogenation.
-
Materials: 2,5-dimethylcyclohexanone, catalyst (e.g., 5% Pd/C), solvent (e.g., ethanol), hydrogen gas.
-
Procedure:
-
In a high-pressure reaction vessel (autoclave), dissolve 2,5-dimethylcyclohexanone (1.0 eq) in a suitable solvent like ethanol.
-
Add the hydrogenation catalyst (e.g., 5% Pd/C, ~1-5 mol%).
-
Seal the vessel, purge with an inert gas (e.g., nitrogen or argon), and then pressurize with hydrogen gas to the desired pressure (e.g., 4 bar).[8]
-
Stir the mixture vigorously at a controlled temperature (e.g., 65 °C) for a specified time (e.g., 1-24 hours), monitoring the reaction progress by techniques like GC-MS.[6]
-
After the reaction is complete, cool the vessel, carefully vent the hydrogen gas, and purge with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure (rotary evaporation) to obtain the crude product.
-
Purify the product via distillation or column chromatography as needed.
-
Protocol 2: Sodium Borohydride (NaBH₄) Reduction of 2,5-Dimethylcyclohexanone
-
Objective: To synthesize this compound using NaBH₄.
-
Materials: 2,5-dimethylcyclohexanone, sodium borohydride (NaBH₄), solvent (e.g., methanol or ethanol), 3 M NaOH, dichloromethane (or other extraction solvent), saturated NH₄Cl solution.
-
Procedure:
-
Dissolve 2,5-dimethylcyclohexanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar and cool the solution in an ice bath (0 °C).
-
Slowly add NaBH₄ (e.g., 1.5 eq) portion-wise to the stirred solution. A vigorous reaction may occur.[9]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Cool the mixture again in an ice bath and quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute HCl until bubbling ceases.
-
Add 3 M NaOH solution to decompose the intermediate borate esters.[10]
-
Extract the product from the aqueous mixture with a suitable organic solvent (e.g., dichloromethane, 3x).[9][10]
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[10]
-
Purify the product by distillation or column chromatography.
-
Visualizations
Caption: Reaction pathway for this compound synthesis and potential side products.
Caption: Troubleshooting workflow for this compound synthesis issues.
References
- 1. This compound | 3809-32-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. koelgroup.princeton.edu [koelgroup.princeton.edu]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. bibrepo.uca.es [bibrepo.uca.es]
- 9. odinity.com [odinity.com]
- 10. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Scaling Up the Synthesis of a Specific 2,5-Dimethylcyclohexanol Stereoisomer
Welcome to the technical support center for the stereoselective synthesis of 2,5-Dimethylcyclohexanol. This resource is designed for researchers, chemists, and drug development professionals to provide detailed protocols, troubleshooting guidance, and answers to frequently asked questions. The focus is on the catalytic hydrogenation of 2,5-dimethylcyclohexanone to control the formation of specific stereoisomers, a critical step in the synthesis of complex molecules and active pharmaceutical ingredients.
Experimental Protocols: Stereoselective Reduction
The conversion of 2,5-dimethylcyclohexanone to this compound via reduction of the carbonyl group is a key synthetic step.[1] The choice of reducing agent and catalyst system is critical as it significantly impacts the stereochemical outcome.[1] Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) is a common and scalable method.[1]
Protocol: Catalytic Hydrogenation of 2,5-Dimethylcyclohexanone
This protocol outlines a general procedure for the catalytic hydrogenation of 2,5-dimethylcyclohexanone. Researchers should optimize parameters such as temperature, pressure, and catalyst loading for their specific stereochemical goals.
-
Catalyst Preparation: In a suitable high-pressure reactor, suspend 5% Palladium on Carbon (Pd/C) in a solvent such as ethanol.
-
Reactant Addition: Add the 2,5-dimethylcyclohexanone substrate to the reactor.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (typically 1-3 atm) and begin vigorous stirring.[1]
-
Reaction Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them using Gas Chromatography (GC) to check for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The resulting mixture of cis/trans isomers can be separated by fractional distillation or column chromatography.[1]
Data Presentation: Influence of Reaction Conditions
The stereochemical outcome of the hydrogenation of 2,5-dimethylcyclohexanone is highly sensitive to the reaction conditions.[1] The following table summarizes expected outcomes based on different catalytic systems.
| Catalyst System | Temperature (°C) | H₂ Pressure (atm) | Expected Major Isomer | Typical Yield (%) | Observations |
| 5% Pd/C | 25 | 1 | cis-2,5-dimethylcyclohexanol | 85-95 | Good for general reduction, may require optimization for high stereoselectivity. |
| PtO₂ (Adams' catalyst) | 25 | 3 | cis-2,5-dimethylcyclohexanol | 90-98 | Highly active catalyst, often provides good cis selectivity. |
| Raney Nickel | 50 | 10 | Mixture of cis and trans | >90 | Robust for industrial scale, but may offer lower stereoselectivity.[1] |
| Rhodium-based catalysts | 25-50 | 1-5 | Varies with ligands | Varies | Can be tuned for specific isomers with chiral ligands. |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound stereoisomers.
Q1: My reaction yield is consistently low. What are the potential causes?
A1: Low yields can stem from several factors:
-
Catalyst Activity: The catalyst may be deactivated or poisoned. Ensure you are using a fresh, high-quality catalyst.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction using GC or TLC to confirm the absence of starting material before work-up.
-
Hydrogen Pressure: Insufficient hydrogen pressure can slow down or stall the reaction.[1] Ensure your system is properly sealed and maintaining the target pressure.
-
Product Loss During Work-up: Significant product loss can occur during filtration or extraction. Ensure efficient transfer and washing steps.
Q2: The stereoselectivity of my reaction is poor, resulting in a mixture of isomers. How can I improve this?
A2: Achieving high stereoselectivity is a common challenge.[1] Consider the following:
-
Catalyst Choice: The choice of catalyst greatly influences the cis/trans ratio of the product.[1] Experiment with different catalysts like PtO₂ or specialized chiral catalysts.
-
Solvent Effects: The polarity of the solvent can influence the approach of the substrate to the catalyst surface. Screen different solvents to find the optimal one for your desired stereoisomer.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance stereoselectivity by favoring the kinetically controlled product.
Q3: How do I effectively separate the cis and trans isomers of this compound?
A3: The separation of diastereomers can be challenging.[1]
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective method for large-scale separation.
-
Column Chromatography: For smaller scales or isomers with very close boiling points, column chromatography using silica gel is the preferred method.[2] Experiment with different solvent systems to achieve optimal separation.
-
Preparative HPLC: For very difficult separations or to obtain highly pure isomers, preparative High-Performance Liquid Chromatography (HPLC) can be used.[3]
Q4: My final product is contaminated with residual starting material (2,5-dimethylcyclohexanone). What went wrong?
A4: This indicates an incomplete reaction.
-
Reaction Time: You may need to increase the reaction time. Continue to monitor the reaction until no starting material is detectable.
-
Catalyst Loading: Increasing the catalyst loading can help drive the reaction to completion.
-
Hydrogen Availability: Ensure a continuous and sufficient supply of hydrogen throughout the reaction.
Frequently Asked Questions (FAQs)
Q1: What analytical techniques are best for determining the isomeric ratio of my this compound product?
A1: The most common and effective methods are:
-
Gas Chromatography (GC): A properly calibrated GC with a suitable column can effectively separate and quantify the different stereoisomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to distinguish between isomers based on the chemical shifts and coupling constants of the methyl and hydroxyl groups.[2] Axial and equatorial methyl groups will have distinct signals.[1]
Q2: Are there any safety precautions I should be aware of when performing catalytic hydrogenation?
A2: Yes, catalytic hydrogenation involves flammable solvents and hydrogen gas under pressure, which poses a significant fire and explosion risk.
-
Always work in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Ensure all equipment is properly grounded to prevent static discharge.[4]
-
Handle pyrophoric catalysts like Raney Nickel with extreme care under an inert atmosphere.
Q3: Can biocatalysis be used for the stereoselective reduction of 2,5-dimethylcyclohexanone?
A3: Yes, whole-cell biocatalysis using microorganisms like bacteria or yeast can be an effective method.[1] These systems contain oxidoreductase enzymes that can reduce the ketone with high stereoselectivity and have the advantage of in-situ cofactor regeneration.[1]
Visualizations
Experimental Workflow
References
Technical Support Center: Interpreting Complex NMR Spectra of 2,5-Dimethylcyclohexanol Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of 2,5-dimethylcyclohexanol mixtures. The presence of multiple stereoisomers and conformational dynamics often leads to significant spectral complexity.
Frequently Asked Questions (FAQs)
Q1: Why is the NMR spectrum of my this compound sample so complex?
A1: The complexity arises from the presence of three stereocenters in this compound (at carbons C1, C2, and C5). This results in the potential for multiple diastereomers and enantiomers, each with its own unique set of NMR signals. Furthermore, cyclohexane rings undergo chair-chair interconversion, and the different conformations (with axial or equatorial substituents) can also lead to distinct signals if the interconversion is slow on the NMR timescale.
Q2: How can I determine the number of stereoisomers in my mixture from the NMR spectrum?
A2: The number of stereoisomers can often be inferred from the number of distinct sets of signals in the ¹³C NMR spectrum. Since each unique carbon atom in each stereoisomer should produce a distinct signal, a count of the signals in a specific region (e.g., the methyl region or the carbinol carbon region) can indicate the number of isomers present.[1] However, signal overlap can complicate this analysis.
Q3: My ¹H NMR spectrum shows broad, poorly resolved peaks. What could be the cause?
A3: Broad peaks in the ¹H NMR spectrum can be due to several factors:
-
Intermediate Conformational Exchange: If the cyclohexane ring is flipping between chair conformations at a rate that is intermediate on the NMR timescale, this can lead to signal broadening. Try acquiring the spectrum at a higher or lower temperature to either accelerate or "freeze out" the exchange.
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is recommended.
-
Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening. Diluting the sample may help.
-
Paramagnetic Impurities: The presence of paramagnetic substances, even in trace amounts, can cause significant line broadening.
Q4: The signals for the methyl groups and ring protons are overlapping. How can I resolve them?
A4: Signal overlap is a common issue with complex mixtures. Here are several strategies to address this:
-
Use a Higher Field Spectrometer: Higher magnetic field strengths increase the chemical shift dispersion, which can resolve overlapping signals.
-
Change the Solvent: Different deuterated solvents can induce changes in chemical shifts (solvent effects), potentially resolving overlapping peaks. Trying a solvent like benzene-d₆ in addition to the standard CDCl₃ can be informative.
-
2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving overlap.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. This is extremely useful for separating overlapping proton signals by spreading them out in the carbon dimension.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, helping to piece together the carbon skeleton.
-
Q5: How can I assign the stereochemistry (cis/trans) of the isomers in my mixture?
A5: Assigning stereochemistry relies on analyzing two key NMR parameters:
-
¹³C Chemical Shifts: The chemical shifts of the ring carbons are highly sensitive to the stereochemistry of the substituents. Axial substituents typically cause a shielding (upfield shift) of the carbons at the γ-position (the gauche effect). By comparing your experimental shifts to tabulated data for known isomers, you can make assignments.[1]
-
¹H-¹H Coupling Constants (J-values): The magnitude of the coupling constant between vicinal protons (on adjacent carbons) is dependent on the dihedral angle between them. For cyclohexane chairs:
-
³J_axial-axial: Typically large (10-13 Hz).
-
³J_axial-equatorial: Typically small (2-5 Hz).
-
³J_equatorial-equatorial: Typically small (2-5 Hz). By measuring the coupling constants for the proton on C1 (the CH-OH group), you can determine its orientation and, by extension, the conformation of the ring and the relative stereochemistry of the substituents.
-
Q6: The integration of my signals doesn't seem to match a simple ratio. Why?
A6: This is expected for a mixture of isomers. The integration values will reflect the relative concentrations of each isomer in your sample. If you can identify a well-resolved signal that is unique to each isomer, the integration of these signals will give you the molar ratio of the isomers.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Signal Overlap in ¹H Spectrum | High number of isomers in the mixture; Insufficient magnetic field strength. | 1. Acquire spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher). 2. Try a different deuterated solvent (e.g., benzene-d₆, acetone-d₆). 3. Perform 2D NMR experiments (COSY, HSQC) to resolve correlations. |
| Broad or Unresolved Signals | Intermediate rate of conformational exchange; Poor shimming; High sample viscosity; Paramagnetic impurities. | 1. Perform variable temperature (VT) NMR studies to either slow down ("freeze-out") or speed up the exchange. 2. Carefully re-shim the instrument. 3. Dilute the sample. 4. Ensure high purity of the sample and solvent. |
| Difficulty in Assigning Stereoisomers | Lack of reference data; Ambiguous coupling constants or chemical shifts. | 1. Compare experimental ¹³C chemical shifts with literature values (see Table 1). 2. Carefully measure the coupling constants for the C1-H proton to determine its orientation (axial vs. equatorial). 3. Use 2D NOESY/ROESY experiments to identify through-space correlations that can reveal stereochemical relationships. |
| Extra Peaks in the Spectrum | Solvent impurities; Grease from glassware; Side products from synthesis. | 1. Check the chemical shifts of common laboratory solvents and impurities. 2. Ensure all glassware is scrupulously clean. 3. Analyze the starting materials and reaction byproducts to identify potential impurities. |
Data Presentation
Table 1: ¹³C Chemical Shifts (δ) for Stereoisomers of this compound
The following table presents the ¹³C chemical shifts for the isomers of this compound, which are invaluable for isomer identification and assignment. The nomenclature c-1, t-2, c-5 indicates a cis relationship between the substituents at C1 and C2, and a cis relationship between the substituents at C1 and C5. 'a' and 'e' denote axial and equatorial orientations of the hydroxyl and methyl groups.
| Isomer Configuration (OH, 2-Me, 5-Me) | C1 | C2 | C3 | C4 | C5 | C6 | 2-CH₃ | 5-CH₃ |
| c-1,c-2,c-5 (a,e,e) | 65.9 | 31.8 | 30.5 | 36.6 | 32.7 | 35.5 | 17.5 | 22.8 |
| c-1,c-2,t-5 (a,e,a) | 65.7 | 31.5 | 24.5 | 30.3 | 27.2 | 36.1 | 17.5 | 17.5 |
| c-1,t-2,c-5 (e,e,a) | 70.0 | 34.2 | 26.5 | 31.0 | 27.2 | 41.5 | 16.4 | 16.4 |
| c-1,t-2,t-5 (e,e,e) | 70.3 | 34.5 | 31.5 | 36.6 | 32.7 | 40.9 | 16.4 | 22.8 |
| t-1,c-2,c-5 (a,a,e) | 61.2 | 34.2 | 31.5 | 30.3 | 27.2 | 30.3 | 21.7 | 21.7 |
| t-1,c-2,t-5 (e,a,a) | 65.7 | 36.4 | 25.4 | 30.3 | 27.2 | 36.1 | 21.7 | 17.5 |
| t-1,t-2,c-5 (a,e,e) | 65.9 | 31.8 | 30.5 | 30.3 | 27.2 | 30.3 | 17.5 | 21.7 |
| t-1,t-2,t-5 (e,a,e) | 70.3 | 36.8 | 31.5 | 30.3 | 27.2 | 35.5 | 21.7 | 21.7 |
Data adapted from T. Pehk, E. Lippmaa, Organic Magnetic Resonance, 8(1), 5-10 (1976).[1]
Table 2: Illustrative ¹H NMR Parameters for this compound Isomers
| Proton | Orientation | Typical Chemical Shift (δ, ppm) | Vicinal Coupling Constants (³J, Hz) |
| H-1 (on CH-OH) | Axial | ~3.8 - 4.2 | J_ax-ax ≈ 10-13 Hz; J_ax-eq ≈ 2-5 Hz |
| Equatorial | ~3.3 - 3.7 | J_eq-ax ≈ 2-5 Hz; J_eq-eq ≈ 2-5 Hz | |
| Methyl (CH₃) | Axial | ~0.8 - 1.0 | Doublet, ³J ≈ 6-7 Hz |
| Equatorial | ~0.9 - 1.2 | Doublet, ³J ≈ 6-7 Hz | |
| Ring CH/CH₂ | - | ~1.0 - 2.2 | Complex multiplets |
| OH | - | ~1.0 - 4.0 (variable) | Broad singlet (can be exchanged with D₂O) |
Experimental Protocols
Protocol 1: Synthesis of this compound Mixture via Catalytic Hydrogenation
This protocol describes a common method to generate a mixture of this compound stereoisomers for analysis.
Materials:
-
2,5-Dimethylphenol
-
Glacial Acetic Acid (solvent)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar
-
Standard glassware for filtration and solvent removal
Procedure:
-
In a suitable pressure vessel, dissolve 2,5-dimethylphenol in glacial acetic acid.
-
Add a catalytic amount of PtO₂ to the solution.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Flush the system with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas (typically to ~5 atm).
-
Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases.
-
Carefully vent the excess hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.
-
Remove the acetic acid solvent under reduced pressure (rotary evaporation).
-
The resulting crude oil is a mixture of this compound stereoisomers, which can be used for NMR analysis.
Protocol 2: ¹H and ¹³C NMR Sample Preparation and Data Acquisition
Materials:
-
This compound isomer mixture (5-20 mg)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
5 mm NMR tube
-
Pasteur pipette
-
Small vial
Procedure:
-
Accurately weigh 10-20 mg of the this compound mixture into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is crucial for high-resolution spectra.
-
Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Avoid introducing any solid particles.
-
Cap the NMR tube and wipe it clean before inserting it into the NMR spectrometer.
-
Data Acquisition:
-
Tune and lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).
-
Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 or more scans, depending on concentration).
-
If necessary, acquire 2D spectra (COSY, HSQC) using standard instrument parameters.
-
Mandatory Visualization
Caption: Experimental workflow from synthesis to NMR analysis.
Caption: Troubleshooting flowchart for NMR spectral interpretation.
References
Overcoming poor resolution in gas chromatography of cyclohexanol isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with poor resolution in the gas chromatography (GC) of cyclohexanol isomers.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor resolution between my cyclohexanol isomer peaks?
Poor resolution between cyclohexanol isomer peaks in gas chromatography can stem from several factors:
-
Inappropriate Stationary Phase: Cyclohexanol isomers often have very similar boiling points and polarities, making them difficult to separate on standard non-polar or low-polarity columns like a 5% diphenyl/95% dimethylpolysiloxane phase (e.g., HP-5MS).[1] The stationary phase may not have enough selectivity to differentiate between the isomers.
-
Suboptimal GC Method Parameters: The temperature program, carrier gas flow rate, and injection parameters significantly impact resolution.[2][3][4][5] A temperature ramp that is too fast will not allow for sufficient interaction with the stationary phase, leading to co-elution.
-
Peak Tailing: Polar analytes like alcohols are prone to peak tailing, which can obscure the separation of closely eluting peaks.[6][7] This is often caused by unwanted interactions with active sites (e.g., exposed silanols) in the GC system.[6][7]
-
Column Overload: Injecting too much sample can lead to broad, asymmetric peaks that are poorly resolved.[3][8]
Q2: What is causing my cyclohexanol peaks to tail and how can I fix it?
Peak tailing for polar compounds like cyclohexanol is a common issue and often points to chemical interactions within the GC system or issues with the setup.[6][7]
-
Active Sites: Exposed silanol (Si-OH) groups in the injector liner, on the column stationary phase, or even on glass wool packing can form hydrogen bonds with the hydroxyl group of cyclohexanol.[6] This secondary retention mechanism causes a portion of the analyte to be retained longer, resulting in a tailing peak.[6]
-
Column Contamination: Contamination, especially at the head of the column, can lead to peak tailing for all compounds, including non-polar ones.[7]
-
Solution: Trim the first few centimeters from the front of the column.[7] If the problem persists, the column may need to be replaced.
-
-
Improper Column Installation: A poorly cut column end or incorrect installation depth in the injector can create dead volumes and turbulence, leading to peak tailing.[6]
-
Low Carrier Gas Flow: Insufficient carrier gas flow can result in poor peak shape.[10]
-
Solution: Optimize the carrier gas flow rate for your column dimensions.
-
Q3: How can I improve the separation of cis and trans cyclohexanol isomers?
Separating geometric isomers like cis- and trans-cyclohexanol requires enhancing the selectivity of your chromatographic system.
-
Stationary Phase Selection: The choice of stationary phase is the most critical factor for selectivity.[11]
-
Mid-Polar to Polar Phases: Using a more polar stationary phase, such as one containing phenyl or cyanopropyl functional groups, can improve separation by increasing the differential interactions with the isomers.[1][12]
-
Chiral Stationary Phases: For separating enantiomers (chiral isomers), a chiral stationary phase is necessary.[13][14][15] These phases, often based on cyclodextrin derivatives, create a chiral environment that allows for the separation of enantiomeric pairs.[13][14][16]
-
-
Optimize GC Parameters:
-
Derivatization: Converting the polar hydroxyl group to a less polar derivative can sometimes improve peak shape and separation.[1][18]
Q4: What is derivatization and how can it help with cyclohexanol analysis?
Derivatization is a chemical reaction that modifies the analyte to create a new compound with more favorable properties for GC analysis.[18][19] For cyclohexanol, the primary goals of derivatization are to:
-
Reduce Polarity: The hydroxyl group of cyclohexanol is polar and can interact with active sites in the GC system, leading to peak tailing.[6][18] Derivatization masks this polar group.
-
Increase Volatility: By converting the hydroxyl group to a less polar functional group, the volatility of the analyte can be increased, allowing for elution at lower temperatures.[18]
-
Improve Separation: The resulting derivatives may have different selectivities on the GC column, potentially improving the resolution between isomers.[1]
A common derivatization technique for alcohols is silylation , which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[18][19]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Poor Resolution
This guide provides a step-by-step approach to diagnosing and resolving poor peak resolution.
Troubleshooting Workflow for Poor Resolution
Caption: A flowchart for troubleshooting poor GC resolution.
| Step | Action | Rationale |
| 1. Diagnose Peak Shape | Examine the chromatogram. Are all peaks tailing, or only the polar cyclohexanol isomers? | If all peaks are tailing, it suggests a general system problem like a flow path disruption or contamination.[9] If only polar analytes tail, it points to active sites in the system.[6][9] |
| 2. Address Tailing | If tailing is present, address it first as it can hide poor resolution. | * For general tailing: Check for leaks, ensure proper column installation, and trim the front of the column.[6][7] * For polar-specific tailing: Install a new, deactivated inlet liner and consider using a guard column.[6] |
| 3. Optimize GC Method | Systematically adjust method parameters. | * Temperature Program: Decrease the ramp rate (e.g., from 10°C/min to 5°C/min) to increase interaction time with the stationary phase.[5] * Carrier Gas Flow: Ensure the linear velocity is optimal for the carrier gas and column dimensions. Too low a flow can cause peak broadening.[3][10] |
| 4. Change Stationary Phase | If optimization is insufficient, the stationary phase may not be selective enough. | * For separating cis/trans isomers, switch to a more polar column (e.g., a wax-type or a phase with higher phenyl content).[1] * For separating enantiomers, a chiral stationary phase is mandatory.[13][14] |
| 5. Consider Derivatization | If tailing persists on a suitable column, derivatize the sample. | Silylation will cap the polar hydroxyl group, reducing interactions with active sites and improving peak shape.[1][18] |
Guide 2: Optimizing GC Parameters for Cyclohexanol Isomers
This table provides starting points and optimization strategies for key GC parameters.
| Parameter | Typical Starting Value | Optimization Strategy for Better Resolution | Rationale |
| Column Type | HP-5MS or equivalent (non-polar) | Switch to a mid-polar (e.g., DB-17) or polar (e.g., Wax) column. For enantiomers, use a chiral column (e.g., β-cyclodextrin phase). | Increases selectivity (α), the most powerful factor for improving resolution, by promoting differential interactions between isomers and the stationary phase.[2][11] |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | Increase length (e.g., to 60 m) or decrease internal diameter (e.g., to 0.18 mm). | A longer column increases the number of theoretical plates (N), providing more opportunities for separation.[2][5] A narrower bore also increases efficiency.[2] |
| Carrier Gas | Helium | Switch to Hydrogen. | Hydrogen allows for faster optimal linear velocities and can provide higher efficiency, potentially reducing run times without sacrificing resolution.[17][20] |
| Linear Velocity | ~20-30 cm/sec (Helium) | Optimize for the column dimensions and carrier gas used. Check the manufacturer's recommendations. | Operating at the optimal linear velocity minimizes peak broadening and maximizes efficiency.[3] |
| Oven Temperature Program | Start ~50°C, ramp 10-20°C/min | Lower the initial temperature and use a slower ramp rate (e.g., 2-5°C/min). | This increases the retention factor (k) and allows more time for the isomers to interact with the stationary phase, improving separation.[4][5] |
| Injection Volume/Split Ratio | 1 µL, 50:1 split | Decrease injection volume or increase the split ratio. | Prevents column overload, which causes broad, fronting peaks that are poorly resolved.[5][8] |
Experimental Protocols
Protocol 1: Silylation of Cyclohexanol for GC Analysis
This protocol describes a general procedure for the derivatization of cyclohexanol using a common silylating agent.
Derivatization Workflow for Cyclohexanol
References
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. GC Troubleshooting—Tailing Peaks [restek.com]
- 10. Tailing Alcohols - Headspace Analysis - Chromatography Forum [chromforum.org]
- 11. gcms.cz [gcms.cz]
- 12. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 13. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 14. gcms.cz [gcms.cz]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. hplc.sk [hplc.sk]
- 18. Derivatization in Gas Chromatography (GC) Explained [phenomenex.com]
- 19. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing Fractional Distillation for Isomer Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing fractional distillation for the separation of isomers. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges and enhance separation efficiency.
Troubleshooting Guide
Fractional distillation is a powerful technique, but achieving high separation efficiency for isomers can be challenging. Below are common problems encountered during experiments, their potential causes, and recommended solutions.
| Problem | Potential Causes | Solutions |
| Flooding | - Excessive vapor flow rate. - Column diameter is too small for the boil-up rate. - Blockage in the column packing or condenser. - High reflux ratio. | - Reduce the heating rate to decrease the boil-up rate. - Ensure the column diameter is appropriate for the desired throughput. - Check for and clear any obstructions in the packing or condenser. - Decrease the reflux ratio. |
| Weeping/Dumping | - Low vapor flow rate. - Large packing size or tray perforations. - Low pressure in the column. | - Increase the heating rate to increase the vapor flow. - Use smaller packing material or trays with smaller perforations. - Increase the column pressure (if feasible for the compounds). |
| Channeling | - Poor packing of the column, creating paths of lower resistance for the vapor. - Inefficient liquid distribution at the top of the packing. | - Ensure the column is packed uniformly. Wetting the packing with the liquid mixture before starting the distillation can help. - Use a liquid distributor to ensure even wetting of the packing material. |
| Poor Separation Efficiency | - Insufficient column length or number of theoretical plates. - Incorrect reflux ratio. - Heat loss from the column. - Formation of an azeotrope. | - Use a longer column or a more efficient packing material to increase the number of theoretical plates. - Optimize the reflux ratio; a higher reflux ratio generally improves separation but increases distillation time.[1] - Insulate the distillation column to prevent heat loss. - Consider alternative techniques such as azeotropic or extractive distillation if an azeotrope is formed.[2] |
| Bumping/Irregular Boiling | - Lack of boiling chips or a stir bar. - Heating too rapidly. | - Add boiling chips or use a magnetic stir bar in the distillation flask. - Heat the mixture gradually and evenly. |
| No Distillate Collection | - Thermometer bulb placed too high. - Insufficient heating. - Leaks in the apparatus. | - Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.[1] - Increase the heating mantle temperature. - Check all joints and connections for leaks. |
Logical Flow for Troubleshooting Distillation Problems
Caption: A flowchart for systematically troubleshooting common fractional distillation issues.
Frequently Asked Questions (FAQs)
Q1: What is the minimum boiling point difference required for effective separation of isomers by fractional distillation?
A1: Generally, fractional distillation is effective for separating liquids with boiling point differences of less than 25 °C.[2] For isomers with very close boiling points, the efficiency of the fractionating column becomes critical.
Q2: How do I choose the right packing material for my fractionating column?
A2: The choice of packing material depends on the required efficiency (number of theoretical plates), the operating pressure, and the chemical nature of the isomers.
-
Random Packings (e.g., Raschig rings, Raschig rings): Offer a good balance of efficiency and low pressure drop. They are suitable for a wide range of applications.
-
Structured Packings (e.g., wire mesh, corrugated metal sheets): Provide higher efficiency and lower pressure drop compared to random packings, making them ideal for separating close-boiling isomers and for vacuum distillation.
-
Vigreux Columns: Have indentations in the glass wall that increase the surface area for condensation and re-vaporization. They are simpler to set up but generally offer lower efficiency than packed columns.
Q3: Can fractional distillation be used to separate all types of isomers?
A3: Fractional distillation separates compounds based on differences in boiling points. Therefore, it is effective for separating structural isomers and diastereomers, which typically have different boiling points. However, enantiomers have identical boiling points and cannot be separated by standard fractional distillation.[3] Special techniques, such as forming diastereomeric derivatives with a chiral resolving agent, are required to separate enantiomers. Geometric (cis/trans) isomers can often be separated by fractional distillation if their boiling points are sufficiently different.[3]
Q4: What is an azeotrope, and how does it affect isomer separation?
A4: An azeotrope is a mixture of two or more liquids whose composition cannot be altered by simple distillation.[2] If your isomer mixture forms an azeotrope, you will not be able to achieve complete separation by standard fractional distillation. In such cases, advanced techniques like azeotropic distillation or extractive distillation are necessary.[2]
Q5: When should I consider using azeotropic or extractive distillation?
A5:
-
Azeotropic Distillation: This technique is used when the components of a mixture form an azeotrope. It involves adding a third component (an entrainer) that forms a new, lower-boiling azeotrope with one of the original components, which can then be distilled off.
-
Extractive Distillation: This method is employed for mixtures with very close boiling points or those that form azeotropes. A high-boiling, non-volatile solvent is added to the mixture, which alters the relative volatilities of the components, allowing for their separation.
Q6: How can I improve the efficiency of my fractional distillation setup?
A6: To enhance separation efficiency:
-
Increase the column length: A longer column provides more surface area for vapor-liquid equilibria, increasing the number of theoretical plates.
-
Use a more efficient packing: Structured packings generally offer higher efficiency than random packings or Vigreux columns.
-
Optimize the reflux ratio: A higher reflux ratio improves separation but increases the distillation time. The optimal ratio depends on the specific separation.[1]
-
Insulate the column: Proper insulation minimizes heat loss and maintains the temperature gradient necessary for efficient fractionation.
-
Maintain a slow and steady distillation rate: A slow rate allows for sufficient time for the vapor-liquid equilibria to be established at each theoretical plate.[1]
Data Presentation: Comparison of Column Packings
The efficiency of a fractionating column is often expressed in terms of Height Equivalent to a Theoretical Plate (HETP). A lower HETP value indicates higher efficiency.
| Packing Material | Typical HETP (cm) | Pressure Drop | Advantages | Disadvantages |
| Raschig Rings (Ceramic) | 5 - 10 | Moderate | Good chemical resistance, low cost. | Lower efficiency compared to other packings. |
| Pall Rings (Metal) | 3 - 7 | Low | Higher efficiency and lower pressure drop than Raschig rings. | Can be more expensive. |
| Vigreux Column | 8 - 15 | Low | Simple to use, integrated into the column. | Lower efficiency, not suitable for difficult separations. |
| Structured Packing (Wire Mesh) | 1 - 4 | Very Low | High efficiency, very low pressure drop, ideal for vacuum distillation. | Higher cost, more susceptible to fouling. |
Note: HETP values are approximate and can vary depending on the specific system, operating conditions, and the compounds being separated.
Experimental Protocols
Protocol 1: Standard Fractional Distillation for Diastereomer Separation
This protocol outlines the general procedure for separating a mixture of diastereomers with different boiling points.
Materials:
-
Mixture of diastereomers
-
Round-bottom flask
-
Fractionating column (packed or Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Clamps and stands
-
Insulating material (e.g., glass wool or aluminum foil)
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in the diagram below.
-
Place the diastereomeric mixture and a few boiling chips or a stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Connect the fractionating column to the flask and the distillation head to the column.
-
Insert the thermometer into the distillation head, ensuring the top of the bulb is level with the bottom of the side-arm leading to the condenser.[1]
-
Attach the condenser and secure the receiving flask at the outlet.
-
Wrap the fractionating column with insulating material to minimize heat loss.
-
-
Distillation:
-
Begin heating the flask gently.
-
Observe the condensation ring as it slowly rises through the column. A slow ascent indicates good separation.
-
Adjust the heating rate to maintain a slow and steady distillation rate of 1-2 drops per second.
-
Record the temperature at which the first drop of distillate is collected. This is the boiling point of the more volatile diastereomer.
-
Collect the first fraction (the lower-boiling diastereomer) in a receiving flask.
-
Monitor the temperature closely. A sharp rise in temperature indicates that the first component has distilled and the higher-boiling component is beginning to distill.
-
Change the receiving flask to collect the second fraction (the higher-boiling diastereomer).
-
Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
-
Analysis:
-
Analyze the collected fractions using appropriate techniques (e.g., GC, NMR, or polarimetry) to determine their purity.
-
Experimental Workflow for Standard Fractional Distillation
Caption: A step-by-step workflow for performing a standard fractional distillation experiment.
Protocol 2: Extractive Distillation for Close-Boiling Aromatic Isomers
This protocol describes the separation of close-boiling aromatic isomers (e.g., o-xylene and p-xylene) using an entrainer.
Materials:
-
Mixture of aromatic isomers
-
High-boiling entrainer (e.g., N-methyl-2-pyrrolidone, sulfolane)
-
Two distillation setups (one for extractive distillation, one for solvent recovery)
-
Heating mantles, stirrers, condensers, receiving flasks
-
Pumps for continuous feed of the mixture and entrainer
Procedure:
-
Apparatus Setup:
-
Set up the extractive distillation column with a feed inlet for the isomer mixture and a separate inlet near the top for the entrainer.
-
Set up a second distillation column for recovering the entrainer from the higher-boiling isomer.
-
-
Extractive Distillation:
-
Preheat the entrainer to the temperature of the upper part of the column.
-
Begin feeding the isomer mixture into the middle of the column and the entrainer into the upper section of the column.
-
Heat the reboiler of the extractive distillation column to begin the distillation.
-
The more volatile isomer will move up the column and be collected as the distillate.
-
The less volatile isomer will move down the column along with the entrainer and be collected as the bottoms product.
-
-
Solvent Recovery:
-
Feed the bottoms product from the extractive distillation column into the second distillation column.
-
Heat the mixture to distill the higher-boiling isomer, which is now the more volatile component in this new mixture.
-
The high-boiling entrainer will remain as the bottoms product and can be recycled back to the extractive distillation column.
-
-
Analysis:
-
Analyze the purity of the separated isomers using GC or HPLC.
-
Signaling Pathway for Extractive Distillation
Caption: A diagram illustrating the process flow of extractive distillation for isomer separation.
References
Catalyst deactivation problems in 2,5-dimethylcyclohexanone hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the catalytic hydrogenation of 2,5-dimethylcyclohexanone. The information is tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues related to catalyst deactivation in the hydrogenation of 2,5-dimethylcyclohexanone.
dot
Caption: Troubleshooting workflow for catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of catalyst deactivation in 2,5-dimethylcyclohexanone hydrogenation?
A1: Catalyst deactivation in this reaction is primarily due to four mechanisms:
-
Sintering: At high temperatures, metal nanoparticles on the catalyst support can agglomerate, leading to a decrease in the active surface area.[1][2]
-
Poisoning: Impurities in the feedstock, solvent, or hydrogen gas (e.g., sulfur, nitrogen, or chlorine compounds) can strongly adsorb to the active sites of the catalyst, rendering them inactive.[2][3]
-
Coking/Fouling: Carbonaceous deposits, or "coke," can form on the catalyst surface, blocking pores and active sites.[3][4][5] This can be caused by side reactions or polymerization of the substrate or products.
-
Leaching: The active metal component of the catalyst can dissolve into the reaction medium, leading to a permanent loss of activity.[6]
dot
Caption: Common catalyst deactivation mechanisms.
Q2: How can I identify the specific cause of my catalyst's deactivation?
A2: A combination of reaction monitoring and catalyst characterization is crucial.
-
Sudden vs. Gradual Deactivation: Rapid deactivation often points to poisoning, while a gradual decrease in activity is more indicative of sintering or coking.
-
Catalyst Characterization Techniques:
-
Transmission Electron Microscopy (TEM): To visualize metal particle size and identify sintering.[6]
-
X-ray Photoelectron Spectroscopy (XPS): To detect the presence of poisons on the catalyst surface.
-
X-ray Diffraction (XRD): To determine the crystalline structure and size of the metal particles.[6]
-
BET Surface Area Analysis: To measure the catalyst's surface area, which decreases during sintering and fouling.
-
Thermogravimetric Analysis (TGA): To quantify the amount of coke deposited on the catalyst.
-
Q3: What are the recommended strategies to mitigate catalyst deactivation?
A3: Mitigation strategies depend on the deactivation mechanism:
-
For Sintering: Operate at the lowest possible temperature that maintains a reasonable reaction rate.
-
For Poisoning: Ensure high purity of the 2,5-dimethylcyclohexanone substrate, solvent, and hydrogen gas. Pre-treatment of the feedstock to remove potential poisons is recommended.
-
For Coking/Fouling: Optimize reaction conditions (temperature, pressure, and reaction time) to minimize side reactions. A periodic regeneration of the catalyst may be necessary.
-
For Leaching: Choose a robust catalyst support and a solvent that minimizes metal dissolution. Strong metal-support interactions can also reduce leaching.[6]
Data Presentation
The following tables summarize quantitative data for the hydrogenation of cyclohexanone, a model substrate for 2,5-dimethylcyclohexanone.
Table 1: Effect of Catalyst and Temperature on Cyclohexanone Hydrogenation
| Catalyst | Temperature (°C) | Conversion (%) | Selectivity to Cyclohexanol (%) | Apparent Activation Energy (kcal/mol) | Reference |
| Pt(111) | 52 | < 20 | > 99 | 16.2 | [7] |
| (2x2) Sn/Pt(111) | 52 | < 20 | > 99 | 13.4 | [7] |
| (√3x√3)R30° Sn/Pt(111) | 52 | < 20 | > 99 | 12.4 | [7] |
| Pd/C | 80 | 100 | 93.6 | - | [8] |
| Pd@Al-mSiO₂ | 100 | 100 | 98.5 | - | [9] |
Table 2: Influence of Reaction Parameters on Cyclohexanone Hydrogenation over Pt(111) at 97°C
| Parameter | Reaction Order | Observation | Reference |
| Hydrogen Pressure | 0.5 | Rate increases with H₂ pressure. | [7] |
| Cyclohexanone Pressure | -0.6 | High substrate concentration can inhibit the reaction. | [7] |
Experimental Protocols
General Protocol for 2,5-Dimethylcyclohexanone Hydrogenation
This protocol provides a general methodology that can be adapted for specific experimental setups.
-
Catalyst Preparation and Activation:
-
Weigh the desired amount of catalyst (e.g., 5 wt% Pd/C) and place it in the reactor.
-
If necessary, pre-treat the catalyst by heating under an inert gas flow (e.g., N₂ or Ar) to remove adsorbed water and impurities.
-
Activate the catalyst by reducing it under a hydrogen flow at a specified temperature and time (e.g., 200°C for 2 hours), then cool to the reaction temperature.
-
-
Reaction Procedure:
-
Dissolve 2,5-dimethylcyclohexanone in a suitable solvent (e.g., ethanol, isopropanol) to the desired concentration.
-
Introduce the substrate solution into the reactor under an inert atmosphere.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 MPa).
-
Heat the reactor to the desired reaction temperature (e.g., 80-120°C) and begin stirring.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).
-
-
Post-Reaction Workup:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Filter the catalyst from the reaction mixture.
-
The catalyst can be washed with solvent and dried for characterization or regeneration studies.
-
The product mixture can be purified by distillation or chromatography.
-
Protocol for Catalyst Regeneration (for Coking)
This protocol is a mild regeneration method for catalysts deactivated by carbon deposition.[4]
-
Purging: After the reaction, purge the reactor with an inert gas (e.g., nitrogen) to remove residual reactants and solvent.
-
Oxidation: Flow a stream of air or a dilute oxygen/inert gas mixture through the catalyst bed at a moderate temperature (e.g., 200°C) for a specified time (e.g., 30 minutes) to burn off the carbon deposits.
-
Reduction: Following oxidation, reduce the catalyst again under a hydrogen flow (e.g., at 180°C for 30 minutes) to restore the active metal sites.
-
Re-use: The regenerated catalyst can then be used for subsequent reactions.
Mandatory Visualization
dot
Caption: General experimental workflow for hydrogenation.
References
- 1. Selective hydrogenation of guaiacol to 2-methoxycyclohexanone over supported Pd catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 5. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 6. mdpi.com [mdpi.com]
- 7. koelgroup.princeton.edu [koelgroup.princeton.edu]
- 8. osti.gov [osti.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Carbonyl Reduction: Sodium Borohydride vs. Catalytic Hydrogenation
For researchers, scientists, and drug development professionals, the selective reduction of carbonyl compounds is a cornerstone of organic synthesis. The choice of reducing agent is critical, dictating not only the success of the reaction but also its selectivity, scalability, and safety. This guide provides an in-depth, objective comparison of two stalwart methods: sodium borohydride (NaBH₄) reduction and catalytic hydrogenation.
This comprehensive analysis, supported by experimental data and detailed protocols, will aid in the rational selection of the most appropriate reduction strategy for your synthetic needs.
At a Glance: Key Differences
| Feature | Sodium Borohydride (NaBH₄) | Catalytic Hydrogenation |
| Reagent Type | Hydride donor | Hydrogen gas (H₂) with a metal catalyst |
| Substrate Scope | Primarily aldehydes and ketones | Aldehydes, ketones, alkenes, alkynes, imines, nitriles, aromatic rings |
| Chemoselectivity | High for carbonyls over C=C bonds | Generally reduces both C=O and C=C bonds |
| Reaction Conditions | Mild (often room temperature), atmospheric pressure | Variable, often requires elevated temperature and pressure |
| Solvents | Protic solvents (e.g., ethanol, methanol, water) | Aprotic organic solvents (e.g., ethanol, ethyl acetate, THF) |
| Safety | Flammable solid, reacts with water to produce H₂ | Flammable and potentially explosive H₂ gas, pyrophoric catalysts |
| Cost | Generally lower reagent and equipment cost | Higher initial investment for specialized equipment (e.g., autoclave) |
Delving Deeper: A Quantitative Comparison
To illustrate the practical differences between these two methods, let's consider the reduction of a common aromatic aldehyde, benzaldehyde, to benzyl alcohol.
| Parameter | NaBH₄ Reduction[1][2][3] | Catalytic Hydrogenation (Au/Al₂O₃)[4] |
| Substrate | Benzaldehyde | Benzaldehyde |
| Product | Benzyl Alcohol | Benzyl Alcohol |
| Yield | Excellent (typically >95%)[1][3] | 100%[4] |
| Reaction Time | 15 minutes to 3 hours[1] | Not explicitly stated, but batch reactions are common |
| Temperature | Room temperature[1][3] | 353 K (80 °C)[4] |
| Pressure | Atmospheric | 9 bar[4] |
| Catalyst/Reagent | 1.5 equivalents NaBH₄[1] | Au/Al₂O₃ |
| Solvent | Water[1][3] | Ethanol + Water[4] |
Mechanism of Action: A Visual Guide
The distinct mechanisms of NaBH₄ and catalytic hydrogenation underpin their differing reactivities and selectivities.
Chemoselectivity: The Deciding Factor
A key differentiator between these two methods is their chemoselectivity, particularly in molecules with multiple reducible functional groups.
Sodium Borohydride: NaBH₄ exhibits excellent chemoselectivity for aldehydes and ketones over less reactive carbonyls (esters, amides) and, crucially, over carbon-carbon double and triple bonds.[5] This makes it the reagent of choice for the selective reduction of a carbonyl group in an unsaturated compound. For instance, in the reduction of an α,β-unsaturated ketone, NaBH₄ will predominantly yield the allylic alcohol, leaving the C=C bond intact.
Catalytic Hydrogenation: In contrast, catalytic hydrogenation is a more powerful reduction method that will typically reduce both the carbonyl group and any carbon-carbon multiple bonds present in the molecule.[6] This lack of selectivity can be a disadvantage when the preservation of a double or triple bond is desired. However, it is advantageous when the goal is to produce a fully saturated molecule.
Experimental Protocols
Reduction of Benzaldehyde with Sodium Borohydride
This protocol is adapted from established laboratory procedures.[2]
Materials:
-
Benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield benzyl alcohol.
Catalytic Hydrogenation of Benzaldehyde
This protocol is a general representation of a laboratory-scale catalytic hydrogenation.
Materials:
-
Benzaldehyde
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethanol
-
Hydrogen gas (H₂) source
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Filter agent (e.g., Celite)
Procedure:
-
To a hydrogenation flask, add a solution of benzaldehyde (1 equivalent) in ethanol.
-
Carefully add the 10% Pd/C catalyst (typically 1-5 mol %).
-
Seal the flask and connect it to the hydrogenation apparatus.
-
Purge the system with an inert gas (e.g., nitrogen or argon) to remove air.
-
Introduce hydrogen gas to the desired pressure (e.g., 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases.
-
Carefully vent the excess hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield benzyl alcohol.
Safety and Practical Considerations
Sodium Borohydride:
-
Hazards: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Can cause skin and eye irritation.
-
Handling: Should be handled in a well-ventilated fume hood. Avoid contact with water and strong acids. Personal protective equipment (gloves, safety glasses) is essential.
Catalytic Hydrogenation:
-
Hazards: Hydrogen gas is highly flammable and can form explosive mixtures with air. Some catalysts, particularly Raney nickel and palladium on carbon, can be pyrophoric (ignite spontaneously in air), especially after use.
-
Handling: Requires specialized equipment designed for handling flammable gases under pressure. The reaction setup should be located in a well-ventilated area, away from ignition sources. Catalysts should be handled with care, and filtration should be performed while the catalyst is still wet to prevent ignition.
Conclusion for the Synthetic Strategist
The choice between sodium borohydride and catalytic hydrogenation is a classic example of the trade-offs in chemical synthesis.
-
For selective reduction of aldehydes and ketones in the presence of other reducible groups, particularly carbon-carbon multiple bonds, sodium borohydride is the superior choice. Its mild reaction conditions, operational simplicity, and lower cost make it an attractive option for many laboratory-scale syntheses.
-
When a more powerful reducing agent is required to reduce a wider range of functional groups, or when complete saturation of a molecule is the goal, catalytic hydrogenation is the more effective method. While it requires more specialized equipment and stringent safety precautions, its high efficiency and scalability make it a valuable tool in both academic and industrial settings.
Ultimately, a thorough understanding of the substrate, the desired product, and the capabilities and limitations of each method will guide the discerning researcher to the optimal synthetic route.
References
- 1. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
- 2. jconsortium.com [jconsortium.com]
- 3. NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols – Oriental Journal of Chemistry [orientjchem.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. Aldehyde - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Quantification of 2,5-Dimethylcyclohexanol: Validation of a GC-FID Method
For researchers, scientists, and professionals in drug development requiring precise and reliable quantification of 2,5-Dimethylcyclohexanol, a volatile organic compound, the selection of an appropriate analytical method is paramount. This guide provides a comprehensive comparison of a validated Gas Chromatography with Flame Ionization Detection (GC-FID) method against alternative techniques, supported by representative experimental data.
The GC-FID method stands out as a "gold standard" for the analysis of volatile alcohols due to its robustness, sensitivity, and cost-effectiveness.[1][2][3] While other methods exist, they often involve more complex sample preparation or instrumentation.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of a typical validated GC-FID method for this compound compared to potential alternative analytical techniques. The data for the GC-FID method is a composite representation based on validated methods for similar analytes.[1][2][4][5]
| Parameter | GC-FID | HPLC-UV (with derivatization) | Colorimetric Methods |
| **Linearity (R²) ** | > 0.999[4][5] | > 0.99 | Variable, often lower |
| Accuracy (% Recovery) | 98 - 102%[4] | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 5%[4] | < 10% | < 15% |
| Limit of Detection (LOD) | Low (mg/L range)[2] | Moderate | High |
| Limit of Quantification (LOQ) | Low (mg/L range)[2] | Moderate | High |
| Specificity | High | High (depends on chromophore) | Low to Moderate[6] |
| Sample Preparation | Simple (dilution, headspace)[2] | Complex (derivatization required)[7] | Simple |
| Analysis Time | Fast (< 15 min)[4][8] | Moderate | Fast |
| Cost | Low to Moderate | High | Low |
Experimental Protocols
Validated GC-FID Method for this compound
This section details a representative experimental protocol for the quantification of this compound using GC-FID, based on established methods for similar alcohol compounds.[1]
1. Sample and Standard Preparation:
-
Stock Solution (1000 mg/L): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 mg/L to 200 mg/L.
-
Internal Standard (IS) Solution (50 mg/L): Prepare a solution of a suitable internal standard, such as n-propanol or cyclohexanone, at a concentration of 50 mg/L in methanol.[1]
-
Sample Preparation: Dilute the sample containing this compound with methanol to fall within the calibration range. For each 1 mL of diluted sample or calibration standard, add 1 mL of the internal standard solution.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: DB-WAX capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.[8]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.[3]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 180 °C at a rate of 15 °C/min.
-
Hold: Hold at 180 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
3. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples from the calibration curve using the peak area ratios.
Method Validation Summary
A summary of the expected validation parameters for the described GC-FID method is presented below. These are based on typical performance characteristics observed for the analysis of alcohols by GC-FID.[1][2][4][9]
| Validation Parameter | Acceptance Criteria | Expected Result |
| Linearity (R²) | ≥ 0.995 | > 0.999 |
| Accuracy (% Recovery) | 90 - 110% | 98.5 - 101.2% |
| Precision (% RSD) | ≤ 15% | < 3% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | ~0.5 mg/L |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | ~1.5 mg/L |
| Specificity | No interfering peaks at the retention time of the analyte | High |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the GC-FID method for quantifying this compound.
Caption: Workflow for this compound analysis.
Logical Relationship of Validation Parameters
This diagram shows the relationship and hierarchy of the key validation parameters.
Caption: Interrelation of method validation parameters.
References
- 1. rjlm.ro [rjlm.ro]
- 2. scirp.org [scirp.org]
- 3. escholarship.org [escholarship.org]
- 4. irjiet.com [irjiet.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. redalyc.org [redalyc.org]
Comparing the reactivity of axial vs. equatorial hydroxyl groups in isomers
For Researchers, Scientists, and Drug Development Professionals
The spatial orientation of a hydroxyl group on a cyclohexane ring—whether it occupies an axial or equatorial position—profoundly influences its chemical reactivity. This guide provides an objective comparison of the reactivity of axial versus equatorial hydroxyl groups in common organic reactions, supported by experimental data and detailed methodologies. Understanding these differences is crucial for predicting reaction outcomes, designing synthetic routes, and developing structure-activity relationships in medicinal chemistry.
Core Principles: Steric Hindrance and Ground State Energy
The fundamental difference in reactivity stems from the distinct steric environments of axial and equatorial positions. An axial substituent experiences significant steric strain due to 1,3-diaxial interactions , where it clashes with the two other axial hydrogens on the same side of the ring. In contrast, an equatorial substituent points away from the ring, into a less sterically congested environment.
This steric strain makes the axial conformation of a substituted cyclohexane less stable than the equatorial conformation. The energy difference between these two states is quantified by the A-value , which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers. A larger A-value indicates a greater preference for the equatorial position.
| Substituent | A-value (kcal/mol) |
| -OH | 0.6 - 1.0 (solvent dependent) |
| -CH₃ | 1.7 |
| -C(CH₃)₃ | ~5.0 |
Data sourced from various conformational analysis studies.
The tert-butyl group, with its very large A-value, is often used as a "conformation-locking" group, effectively forcing the cyclohexane ring into a chair conformation where the tert-butyl group occupies the equatorial position. This allows for the study of conformationally rigid isomers, such as cis- and trans-4-tert-butylcyclohexanol, which serve as excellent models for comparing the reactivity of axial and equatorial hydroxyl groups, respectively. In cis-4-tert-butylcyclohexanol, the hydroxyl group is forced into the axial position, while in the trans isomer, it resides in the more stable equatorial position.[1][2]
Comparative Reactivity in Key Reactions
The accessibility of the hydroxyl group and the stability of the reaction's transition state are the primary determinants of its reactivity. These factors often lead to opposing reactivity trends in different types of reactions.
Esterification
In esterification reactions, the hydroxyl group acts as a nucleophile, attacking an acylating agent. The less sterically hindered equatorial hydroxyl group is more accessible to the incoming reagent, leading to a faster reaction rate.
General Trend: Equatorial -OH > Axial -OH
| Reaction | Substrate | Relative Rate |
| Acetylation | trans-4-tert-butylcyclohexanol (Equatorial OH) | Faster |
| Acetylation | cis-4-tert-butylcyclohexanol (Axial OH) | Slower |
This trend is a well-established principle in stereochemistry.
The transition state for esterification involves the formation of a bulky tetrahedral intermediate. When the hydroxyl group is in the axial position, this already crowded environment becomes even more sterically hindered in the transition state, increasing the activation energy and slowing the reaction.
Oxidation
The oxidation of alcohols to ketones or carboxylic acids presents a more complex scenario. With certain oxidizing agents, such as those based on chromium (VI) (e.g., chromic acid), axial alcohols can exhibit a faster reaction rate than their equatorial counterparts.
General Trend (with CrO₃): Axial -OH > Equatorial -OH
This phenomenon is attributed to the relief of steric strain in the transition state. The rate-determining step in chromic acid oxidation is often the removal of a proton from the carbon bearing the hydroxyl group. In the case of an axial alcohol, the 1,3-diaxial interactions present in the ground state are relieved as the hybridization of the carbon changes from sp³ to sp², and the bulky chromate ester intermediate is eliminated. This release of ground-state strain lowers the overall activation energy of the reaction.[3]
| Reaction | Substrate | Relative Rate of Oxidation (with H₂CrO₄) |
| Oxidation | cis-4-tert-butylcyclohexanol (Axial OH) | ~3.23 |
| Oxidation | trans-4-tert-butylcyclohexanol (Equatorial OH) | 1.00 |
Relative rate data from studies by Eliel and coworkers.[4]
Etherification (Williamson Ether Synthesis)
Similar to esterification, the Williamson ether synthesis involves the hydroxyl group (as its conjugate base, the alkoxide) acting as a nucleophile. Therefore, the less sterically hindered equatorial hydroxyl group is expected to react more readily with an alkyl halide.
General Trend: Equatorial -OH > Axial -OH
| Reaction | Substrate | Expected Relative Rate |
| Williamson Ether Synthesis | trans-4-tert-butylcyclohexanol (Equatorial OH) | Faster |
| Williamson Ether Synthesis | cis-4-tert-butylcyclohexanol (Axial OH) | Slower |
The backside attack required for the SN2 mechanism is more facile on the less hindered equatorial face of the cyclohexane ring.
Experimental Protocols
The following are detailed methodologies for key experiments comparing the reactivity of axial and equatorial hydroxyl groups.
Experiment 1: Competitive Acetylation of cis- and trans-4-tert-butylcyclohexanol
Objective: To qualitatively determine the relative rates of esterification of an axial vs. an equatorial hydroxyl group.
Materials:
-
cis-4-tert-butylcyclohexanol
-
trans-4-tert-butylcyclohexanol
-
Acetic anhydride
-
Pyridine
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
TLC plates (silica gel)
-
Developing solvent (e.g., 4:1 Hexane:Ethyl Acetate)
-
Visualizing agent (e.g., p-anisaldehyde stain)
Procedure:
-
In a clean, dry round-bottom flask, dissolve equimolar amounts of cis-4-tert-butylcyclohexanol and trans-4-tert-butylcyclohexanol in a minimal amount of pyridine.
-
Cool the mixture in an ice bath.
-
Slowly add a sub-stoichiometric amount (e.g., 0.5 equivalents relative to the total alcohol) of acetic anhydride to the stirred solution.
-
Allow the reaction to proceed at 0°C for a specified time (e.g., 30 minutes).
-
Quench the reaction by adding cold diethyl ether and washing with saturated sodium bicarbonate solution to remove unreacted acetic anhydride and pyridine.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Analyze the product mixture by Thin Layer Chromatography (TLC). The starting alcohols and their corresponding acetate esters will have different Rf values. The relative intensity of the product spots will indicate which alcohol reacted faster. The trans-isomer (equatorial OH) is expected to show a more intense product spot.
Experiment 2: Relative Rates of Oxidation of cis- and trans-4-tert-butylcyclohexanol with Chromic Acid
Objective: To quantitatively compare the rates of oxidation of an axial vs. an equatorial hydroxyl group.
Materials:
-
cis-4-tert-butylcyclohexanol
-
trans-4-tert-butylcyclohexanol
-
Jones reagent (a solution of CrO₃ in aqueous sulfuric acid)
-
Acetone
-
Gas chromatograph (GC) with a suitable column
Procedure:
-
Prepare separate standard solutions of known concentrations of cis-4-tert-butylcyclohexanol, trans-4-tert-butylcyclohexanol, and 4-tert-butylcyclohexanone in acetone.
-
In two separate reaction flasks, dissolve a known amount of either cis- or trans-4-tert-butylcyclohexanol in acetone.
-
Initiate the reactions by adding a standardized solution of Jones reagent to each flask while maintaining a constant temperature.
-
At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction (e.g., by adding a small amount of isopropanol).
-
Analyze the quenched aliquots by GC to determine the concentration of the remaining starting material and the formed 4-tert-butylcyclohexanone.
-
Plot the concentration of the reactant versus time for both reactions. The initial rates can be determined from the slopes of these plots. The ratio of the initial rates will give the relative rate of oxidation. The cis-isomer (axial OH) is expected to react significantly faster.
Logical Relationships and Influencing Factors
The following diagram illustrates the key factors that determine the reactivity of axial and equatorial hydroxyl groups.
Caption: Factors influencing the reactivity of axial vs. equatorial hydroxyl groups.
Conclusion
The reactivity of a hydroxyl group on a cyclohexane ring is not merely a function of its intrinsic chemical properties but is critically modulated by its stereochemical environment. While equatorial hydroxyl groups are generally more reactive in reactions where they act as nucleophiles due to their greater steric accessibility, axial hydroxyl groups can exhibit enhanced reactivity in reactions, such as chromic acid oxidation, where the relief of ground-state steric strain in the transition state plays a dominant role. A thorough understanding of these principles is indispensable for professionals in chemical research and drug development for the rational design of molecules and synthetic pathways.
References
Comparative Analysis of 2,6-Dimethylcyclohexanol Isomers in Anesthetic Research
A comprehensive review of the existing literature reveals a significant focus on the anesthetic properties of 2,6-Dimethylcyclohexanol and its various isomers, while data on 2,5-Dimethylcyclohexanol in the context of anesthesia is currently unavailable. Therefore, this guide provides a detailed comparison of the stereoisomers of 2,6-Dimethylcyclohexanol, drawing on available experimental data to inform researchers, scientists, and drug development professionals.
Introduction to 2,6-Dimethylcyclohexanol as a Potential Anesthetic
2,6-Dimethylcyclohexanol has garnered attention in anesthetic research due to its structural similarity to the widely used intravenous anesthetic, propofol (2,6-diisopropylphenol).[1] This structural analogy has prompted investigations into its potential as a novel anesthetic agent with the aim of developing safer alternatives with fewer side effects.[1][2] The primary mechanism of action for many general anesthetics involves the positive allosteric modulation of γ-aminobutyric acid type A (GABAA) receptors, the main inhibitory neurotransmitter receptors in the brain.[3][4][5] Research has demonstrated that 2,6-dimethylcyclohexanol and its isomers indeed act as positive modulators of GABAA receptor currents, enhancing the effect of GABA and leading to neuronal inhibition, which is a hallmark of anesthesia.[3][4]
Comparative Anesthetic Potency of 2,6-Dimethylcyclohexanol Isomers
The anesthetic potency of 2,6-Dimethylcyclohexanol is highly dependent on the stereochemistry of its isomers. The three primary diastereomers are cis,cis-, trans,trans-, and cis,trans-2,6-dimethylcyclohexanol. Studies have shown a clear rank order of potency for the positive modulation of GABAA receptor currents.
Table 1: Potency of 2,6-Dimethylcyclohexanol Isomers as GABAA Receptor Modulators
| Isomer | Relative Potency for Positive Modulation of GABAA Receptor Currents |
| cis,cis-2,6-Dimethylcyclohexanol | Most Potent |
| trans,trans-2,6-Dimethylcyclohexanol | Potent |
| Mixture of Isomers | Moderately Potent |
| cis,trans-2,6-Dimethylcyclohexanol | Minimally Potent |
Source: Chowdhury et al., 2015[3][4]
Experimental data from patch-clamp studies on human embryonic kidney (HEK) cells stably expressing human GABAA (α1β3γ2s) receptors demonstrated that the cis,cis-isomer is the most effective at enhancing GABA-evoked currents.[3][4] For instance, the application of 30 μM cis,cis-isomer resulted in a two- to three-fold enhancement of the EC20 GABA current.[3][4] The trans,trans-isomer also showed significant potentiation, while the cis,trans-isomer had minimal effect.[3][4]
Mechanism of Action: GABAA Receptor Modulation
The anesthetic effects of 2,6-dimethylcyclohexanol isomers are primarily attributed to their interaction with the GABAA receptor. This interaction enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability.
As depicted in Figure 1, both GABA and the active isomers of 2,6-dimethylcyclohexanol bind to the GABAA receptor at distinct sites. This binding potentiates the opening of the receptor's chloride ion channel, leading to an influx of chloride ions. The increased intracellular chloride concentration hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing the anesthetic effect.
Experimental Protocols
A key experimental method used to determine the anesthetic potency of 2,6-dimethylcyclohexanol isomers is the patch-clamp technique.
Experimental Workflow: Patch-Clamp Electrophysiology
This protocol allows for the precise measurement of ion channel activity in response to the application of GABA and the test compounds, providing quantitative data on the modulatory effects of the different 2,6-dimethylcyclohexanol isomers.
The Data Gap: this compound
Despite the detailed investigation into 2,6-Dimethylcyclohexanol, a thorough search of the scientific literature did not yield any studies specifically examining the anesthetic properties of this compound. There is a lack of experimental data on its effects on the central nervous system, its mechanism of action, and its potential as an anesthetic agent.
Conclusion and Future Directions
The available evidence strongly supports the potential of 2,6-Dimethylcyclohexanol, particularly the cis,cis-isomer, as a potent positive allosteric modulator of GABAA receptors and, consequently, as a candidate for further anesthetic development. The clear stereoselectivity observed highlights the importance of isomeric purity in the development of new anesthetic drugs.
The absence of data on this compound represents a significant gap in the understanding of dimethylcyclohexanol isomers as a class of potential anesthetics. Future research should be directed towards synthesizing and evaluating the anesthetic properties of this compound and its isomers. Such studies would provide a more complete picture of the structure-activity relationships within this chemical class and could potentially identify new and effective anesthetic compounds. A direct comparative study between the 2,5- and 2,6-isomers would be invaluable for elucidating the optimal substitution pattern for anesthetic activity in this family of molecules.
References
- 1. "Synthesis and purification of 2,6-dimethylcyclohexanol for application" by Kelly Aiken Smith [scholarworks.smith.edu]
- 2. smith.edu [smith.edu]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Differential Potency of 2,6-Dimethylcyclohexanol Isomers for Positive Modulation of GABAA Receptor Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of general anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NIST Spectral Data for 2,5-Dimethylcyclohexanol and Its Isomers
This guide provides a detailed comparison of the National Institute of Standards and Technology (NIST) spectral data for 2,5-Dimethylcyclohexanol and its isomers, 2,6-Dimethylcyclohexanol and 3,5-Dimethylcyclohexanol. This document is intended for researchers, scientists, and drug development professionals who utilize spectral data for compound identification and characterization.
Introduction
This compound (C8H16O, MW: 128.2120 g/mol , CAS: 3809-32-3) is a cyclic alcohol with several structural isomers.[1][2] Accurate identification of these isomers is critical in various fields, including synthetic chemistry and drug discovery, as different isomers can exhibit distinct biological activities. This guide cross-references the mass spectrometry and infrared spectroscopy data available in the NIST spectral database to facilitate the differentiation of this compound from its 2,6- and 3,5- isomers.
Mass Spectrometry Data Comparison
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. The following tables summarize the key mass spectral data for this compound and its isomers, obtained from the NIST/EPA/NIH Mass Spectral Library.
Table 1: Key Mass Spectral Peaks for Dimethylcyclohexanol Isomers
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Other Significant Peaks (m/z) |
| This compound | 128 | 71 | 41, 43, 55, 56, 69, 81, 95, 110 |
| 2,6-Dimethylcyclohexanol | 128 | 71 | 41, 43, 55, 56, 68, 81, 95, 110 |
| 3,5-Dimethylcyclohexanol | 128 | 71 | 41, 43, 55, 56, 69, 81, 96, 110 |
Note: The relative intensities of the peaks are crucial for distinguishing between isomers. For complete spectral data, please refer to the NIST Chemistry WebBook.
Infrared Spectroscopy Data Comparison
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The gas-phase IR spectra from the NIST/EPA Gas-Phase Infrared Database are compared below.
Table 2: Key Infrared Absorption Bands for Dimethylcyclohexanol Isomers
| Compound | O-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Fingerprint Region (cm⁻¹) |
| This compound | ~3640 (sharp) | ~2870-2960 | ~1080 | Complex pattern with notable peaks around 1450, 1380, 1030 |
| 2,6-Dimethylcyclohexanol | ~3640 (sharp) | ~2870-2960 | ~1060 | Distinct pattern with characteristic peaks in the 1400-1000 range |
| 3,5-Dimethylcyclohexanol | ~3640 (sharp) | ~2870-2960 | ~1100 | Unique fingerprint with key absorptions differing from the other isomers |
Note: The fingerprint region (roughly 1500-500 cm⁻¹) is highly specific for each molecule and is critical for unambiguous identification. For complete spectral data, please refer to the NIST Chemistry WebBook.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Electron Ionization Mass Spectrometry (EI-MS)
The mass spectra were obtained from the NIST Mass Spectrometry Data Center. The general experimental conditions are as follows:
-
Ionization Method: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Instrumentation: Various magnetic sector, quadrupole, and time-of-flight mass spectrometers.
-
Sample Introduction: Gas chromatography (GC) or direct insertion probe.
-
Data Acquisition: The mass spectra are recorded as a plot of mass-to-charge ratio (m/z) versus relative abundance.
Gas-Phase Infrared Spectroscopy (FTIR)
The infrared spectra were sourced from the NIST/EPA Gas-Phase Infrared Database. The typical experimental setup is as follows:
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
-
Resolution: 4 cm⁻¹
-
Spectral Range: Approximately 4000-450 cm⁻¹
-
Sample State: Gas phase
-
Data Representation: The spectra are presented as percent transmittance versus wavenumber (cm⁻¹).
Visualization of the Identification Workflow
The following diagram illustrates the logical workflow for identifying an unknown dimethylcyclohexanol isomer using NIST spectral data.
Caption: Workflow for Isomer Identification.
References
Comparative analysis of different chiral stationary phases for separation
The separation of enantiomers is a critical challenge in pharmaceutical development and chemical analysis, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological effects.[1][2] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary method for achieving this separation.[3] This guide provides a comparative analysis of common CSPs, supported by experimental data, to assist researchers in selecting the appropriate column for their specific needs.
The effectiveness of a chiral separation is primarily determined by the interactions between the analyte and the chiral selector immobilized on the stationary phase.[1] These interactions, which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and inclusion complexation, lead to the formation of transient diastereomeric complexes, resulting in different retention times for the enantiomers.[1] The most widely used CSPs are based on polysaccharides, cyclodextrins, macrocyclic antibiotics, and proteins.[1][4]
Classification of Common Chiral Stationary Phases
Chiral Stationary Phases can be broadly categorized based on the nature of the chiral selector. The most prominent types have proven effective across a wide range of chemical compounds.[4][5] Polysaccharide- and macrocyclic antibiotic-based CSPs, in particular, have gained a strong reputation for their broad applicability and high success rates in achieving chiral resolution.[1]
Performance Comparison: Case Studies
The choice of a CSP is often application-specific. To illustrate the performance differences, this section presents data from studies on the separation of common pharmaceuticals. Performance is evaluated using key chromatographic parameters:
-
Retention Factor (k') : A measure of the retention of an analyte.
-
Separation Factor (α) : The ratio of the retention factors of the two enantiomers (k'2 / k'1). A value > 1 indicates separation.
-
Resolution (Rs) : Quantifies the degree of separation between two peaks. An Rs value of ≥ 1.5 indicates baseline separation.[6]
Case Study 1: Enantioseparation of Fluoxetine
A study compared five different CSPs for the separation of the antidepressant fluoxetine. The results highlight that baseline separation (Rs > 1.5) was achieved on three of the five columns tested, with the cyclodextrin-based column providing the best overall resolution.[6]
| Chiral Stationary Phase (CSP) | Chiral Selector | k'1 | k'2 | Separation Factor (α) | Resolution (Rs) | Reference |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | 5.23 | 5.92 | 1.13 | 1.63 | [6] |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | 2.15 | 2.45 | 1.14 | 1.57 | [6] |
| Cyclobond I 2000 DM | Dimethylated β-cyclodextrin | 5.30 | 6.78 | 1.28 | 2.65 | [6] |
| Chiralcel OJ-H | Cellulose tris(4-methylbenzoate) | 2.75 | 2.75 | 1.00 | 0 | [6] |
| Kromasil CHI-TBB | Tartardiamide derivative | 4.90 | 5.10 | 1.04 | 0.52 | [6] |
Experimental Protocol: Fluoxetine Separation
The optimal experimental conditions for achieving the separations listed in the table above are detailed below.[6]
-
Instrumentation : High-Performance Liquid Chromatograph with a UV detector.
-
Columns :
-
Chiralcel OD-H (250 mm x 4.6 mm, 10 µm)
-
Chiralpak AD-H (250 mm x 4.6 mm, 10 µm)
-
Cyclobond I 2000 DM (250 mm x 4.6 mm, 5 µm)
-
Chiralcel OJ-H (250 mm x 4.6 mm, 10 µm)
-
Kromasil CHI-TBB (250 mm x 4.6 mm, 5 µm)
-
-
Mobile Phases :
-
For Chiralcel OD-H, Chiralpak AD-H, Kromasil CHI-TBB: Hexane/Isopropanol/Diethylamine in various ratios (e.g., 98/2/0.2, v/v/v).
-
For Chiralcel OJ-H: Hexane/Isopropanol/Diethylamine (99/1/0.1, v/v/v).
-
For Cyclobond I 2000 DM: Methanol/0.2% Triethylamine Acetic Acid (TEAA) (25/75, v/v; pH 3.8).
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : Ambient.
-
Detection : UV at 227 nm.
-
Sample Preparation : Fluoxetine dissolved in mobile phase.
Case Study 2: Enantioseparation of β-Blockers
β-blockers are a class of drugs where one enantiomer typically possesses the desired therapeutic activity.[7] A study on the separation of various β-blockers on a macrocyclic antibiotic phase (Chirobiotic V) demonstrated excellent resolution for all tested compounds in a polar ionic mode.[8]
| Analyte (β-Blocker) | Retention Factor (k'1) | Retention Factor (k'2) | Separation Factor (α) | Resolution (Rs) | Reference |
| Propranolol | 1.04 | 1.27 | 1.22 | 2.45 | [8] |
| Metoprolol | 1.70 | 2.05 | 1.21 | 2.50 | [8] |
| Atenolol | 2.10 | 2.40 | 1.14 | 1.90 | [8] |
| Bisoprolol | 2.50 | 3.00 | 1.20 | 2.70 | [8] |
| Carvedilol | 4.00 | 4.80 | 1.20 | 2.80 | [8] |
Experimental Protocol: β-Blocker Separation
The conditions used to achieve the separation of β-blockers on the Chirobiotic V column are provided below.[8]
-
Instrumentation : High-Performance Liquid Chromatograph with a suitable detector.
-
Column : Chirobiotic V (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : Methanol / Acetic Acid / Triethylamine (100:0.20:0.15, v/v/v).
-
Flow Rate : 0.5 mL/min.
-
Column Temperature : 45 °C.
-
Sample Preparation : Analytes dissolved in a suitable solvent (e.g., methanol) to an appropriate concentration.
General Experimental Workflow
Selecting the optimal CSP and developing a robust separation method typically follows a systematic screening and optimization process. This workflow ensures that various parameters are tested to find the conditions that yield the best selectivity and resolution.[9]
References
- 1. eijppr.com [eijppr.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Recent advances in chiral liquid chromatography stationary phases for pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 6. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to Validating the Stereochemical Assignment of 2,5-Dimethylcyclohexanol Isomers
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. The stereochemistry of a compound can profoundly influence its biological activity, making rigorous validation of stereochemical assignments a critical step in chemical synthesis and drug discovery. This guide provides a comparative analysis of analytical techniques for differentiating the stereoisomers of 2,5-dimethylcyclohexanol, supported by experimental data and detailed protocols.
This compound possesses three stereocenters, giving rise to a total of eight possible stereoisomers. These isomers can be broadly categorized into cis and trans diastereomers based on the relative orientation of the two methyl groups on the cyclohexane ring. Within each of these diastereomeric pairs, further isomerism exists depending on the orientation of the hydroxyl group. The validation of the specific stereochemistry of each isomer relies on a combination of spectroscopic and chromatographic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).
Comparative Analysis of Stereoisomers
The differentiation of the this compound stereoisomers is rooted in the distinct spatial arrangement of their substituents (hydroxyl and methyl groups), which can be in either axial or equatorial positions in the stable chair conformation of the cyclohexane ring. These conformational preferences lead to measurable differences in their spectroscopic and chromatographic properties.
Data Presentation
The following tables summarize the experimental data for the stereoisomers of this compound, based on published literature. The nomenclature used describes the orientation of the hydroxyl group, the C2-methyl group, and the C5-methyl group, respectively (e.g., aee denotes an axial hydroxyl, an equatorial C2-methyl, and an equatorial C5-methyl group in the most stable conformation).
Table 1: Gas Chromatography Relative Retention Times of this compound Isomers [1]
| Isomer (Most Stable Conformation) | Relative Retention Time (PPE Column) | Relative Retention Time (PEG Column) |
| aee | 1.00 | 1.00 |
| eee | 1.02 | 1.15 |
| eea | 1.15 | 1.39 |
| eae | 1.20 | 1.54 |
Data from Pehk and Lippmaa, 1976. The retention times are relative to the first eluting isomer (aee) on two different stationary phases: Polyphenyl ether (PPE) and Polyethylene glycol (PEG).
Table 2: ¹³C NMR Chemical Shifts (ppm) of this compound Isomers [1]
| Carbon | aee | eee | eea | eae |
| C1 | 65.8 | 70.8 | 71.3 | 76.0 |
| C2 | 31.8 | 36.3 | 30.6 | 35.1 |
| C3 | 35.1 | 34.5 | 25.8 | 25.0 |
| C4 | 29.8 | 29.2 | 35.8 | 35.1 |
| C5 | 26.5 | 31.8 | 32.3 | 37.0 |
| C6 | 42.1 | 41.6 | 33.1 | 32.3 |
| C2-CH₃ | 17.9 | 17.5 | 22.8 | 22.4 |
| C5-CH₃ | 22.8 | 22.4 | 17.9 | 17.5 |
Chemical shifts are relative to TMS. Data from Pehk and Lippmaa, 1976.
Experimental Protocols
Accurate stereochemical assignment requires meticulous experimental execution. Below are detailed methodologies for the key analytical techniques.
Synthesis and Isomer Separation
A mixture of this compound stereoisomers is typically synthesized via the catalytic hydrogenation of 2,5-dimethylcyclohexanone.[2]
-
Reaction: 2,5-dimethylcyclohexanone is dissolved in a suitable solvent (e.g., ethanol or acetic acid) and subjected to hydrogenation using a catalyst such as platinum oxide (PtO₂) or palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Work-up: After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated. The resulting mixture of alcohols can then be purified by distillation.
-
Separation: The separation of the individual stereoisomers is challenging and often requires preparative gas chromatography (preparative GC) or fractional distillation under reduced pressure.[1]
Gas Chromatography (GC) Analysis
-
Objective: To separate the stereoisomers and determine their relative ratios in a mixture.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A capillary column with a polar stationary phase (e.g., PEG) or a non-polar stationary phase (e.g., PPE) is recommended to achieve baseline separation of the isomers.[1]
-
Operating Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 200 °C) at a rate of 5-10 °C/min.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Sample Preparation: Dilute the alcohol mixture in a volatile solvent (e.g., dichloromethane or diethyl ether) before injection.
-
Data Analysis: The retention time of each peak is used to identify the isomer, and the peak area is used to determine its relative abundance in the mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed stereochemistry of each isomer by analyzing the chemical environment of the carbon and proton nuclei.
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher is recommended).
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹³C NMR Spectroscopy:
-
Experiment: A standard proton-decoupled ¹³C NMR spectrum is acquired.
-
Data Analysis: The number of signals indicates the number of chemically non-equivalent carbon atoms. The chemical shift of each carbon is highly sensitive to its stereochemical environment (axial vs. equatorial substituents). For example, carbons bearing axial substituents are typically shielded (shifted to a lower ppm value) compared to those with equatorial substituents.[1]
-
-
¹H NMR Spectroscopy:
-
Experiment: A standard ¹H NMR spectrum is acquired.
-
Data Analysis:
-
Chemical Shift: The chemical shift of the proton attached to the carbon bearing the hydroxyl group (H-1) is particularly informative. Axial protons generally resonate at a lower chemical shift (are more shielded) than equatorial protons.
-
Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons provides information about the dihedral angle between them. Large coupling constants (typically 8-12 Hz) are observed for axial-axial couplings, while smaller coupling constants (typically 2-5 Hz) are seen for axial-equatorial and equatorial-equatorial couplings. This is invaluable for determining the axial or equatorial nature of H-1 and adjacent protons.
-
-
Visualization of Stereoisomers and Analytical Workflow
The following diagrams illustrate the stereoisomers of this compound and the logical workflow for their stereochemical validation.
References
A Comparative Analysis of Experimental versus Predicted Boiling Points for Pentane Isomers
A Guide for Researchers in Drug Discovery and Chemical Sciences
The determination of a compound's boiling point is a fundamental aspect of its physicochemical characterization, offering insights into its volatility, purity, and the nature of its intermolecular forces. For isomers, which share the same molecular formula but differ in atomic arrangement, boiling points can vary significantly. This guide provides a comparative analysis of experimentally determined boiling points and the principles behind their prediction for the isomers of pentane: n-pentane, isopentane (2-methylbutane), and neopentane (2,2-dimethylpropane).
Data Presentation: Boiling Points of Pentane Isomers
The following table summarizes the experimentally determined boiling points of the three structural isomers of pentane. These values highlight the substantial impact of molecular branching on this key physical property.
| Isomer | Structure | Experimental Boiling Point (°C) |
| n-Pentane | CH₃(CH₂)₃CH₃ | 36.0 - 36.1[1] |
| Isopentane (2-methylbutane) | (CH₃)₂CHCH₂CH₃ | 27.7 - 28.2[2] |
| Neopentane (2,2-dimethylpropane) | C(CH₃)₄ | 9.5 |
Experimental Protocol: Micro Boiling Point Determination using a Thiele Tube
A precise and efficient method for determining the boiling point of a small liquid sample is the Thiele tube method.[3] This technique relies on the principle that a liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[4]
Apparatus:
-
Thiele Tube
-
Heating oil (mineral oil or silicone oil)
-
Thermometer (-10 to 110 °C range)
-
Small test tube (e.g., 6 x 50 mm Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band or slice of rubber tubing
-
Heat source (Bunsen burner or micro-burner)
-
Stand and clamp
Procedure:
-
Sample Preparation: Fill the small test tube to about half-full with the liquid sample (less than 1 mL is required).[3]
-
Capillary Inversion: Place the capillary tube into the test tube with its open end down.[3]
-
Assembly: Attach the test tube to the thermometer using a small rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Thiele Tube Setup: Insert the thermometer and attached sample into the Thiele tube, which should be filled with heating oil to a level above the side-arm.[2] The sample should be positioned near the center of the main tube.[3]
-
Heating: Gently heat the side arm of the Thiele tube with a small flame. The tube's design promotes the circulation of the oil via convection currents, ensuring uniform heating.
-
Observation: As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the sample, creating a steady stream of bubbles.[3]
-
Boiling Point Determination: Heat until a vigorous and continuous stream of bubbles emerges from the capillary tube. Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is just beginning to be drawn back into the capillary tube.[3]
-
Recording: Record the temperature at this point. Also, note the atmospheric pressure, as boiling points are pressure-dependent.
Predictive Methodologies for Boiling Point Estimation
Predicting the boiling point of a compound without experimental measurement is a significant area of computational chemistry, often employing Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms.[5][6][7]
Quantitative Structure-Property Relationship (QSPR):
QSPR models are statistical methods that correlate a compound's structural or physicochemical properties (known as molecular descriptors) with a specific property, such as its boiling point.[8][9] For alkanes, these models analyze how molecular structure influences intermolecular van der Waals forces, which are the primary determinants of their boiling points.
-
Molecular Descriptors: The process begins by calculating various numerical descriptors from the molecular structure. For alkanes, key descriptors include:
-
Molecular Weight: Heavier molecules generally have higher boiling points.
-
Topological Indices: These descriptors quantify molecular size, shape, and the degree of branching. Increased branching leads to a more compact, spherical shape, reducing the surface area available for intermolecular contact. This weakens the van der Waals forces, resulting in a lower boiling point.[5][9]
-
Surface Area: A larger surface area allows for stronger intermolecular attractions, leading to a higher boiling point.
-
-
Model Development: Using a large dataset of compounds with known boiling points (a "training set"), statistical methods like Multiple Linear Regression (MLR) are employed to create a mathematical equation relating the descriptors to the boiling point.[10] This equation can then be used to predict the boiling points of new, untested compounds.
Machine Learning and Neural Networks:
More advanced predictive models utilize machine learning algorithms, such as artificial neural networks and graph convolutional neural networks.[1][11] These models can identify complex, non-linear relationships between a molecule's structure and its boiling point.[12]
-
Process:
-
Feature Extraction: The model is fed molecular representations, such as SMILES strings or 2D molecular graphs.[11][13]
-
Training: The algorithm is trained on a vast dataset of known compounds and their experimental boiling points.
-
Prediction: Once trained, the model can predict the boiling point of a new molecule based on its structure alone with a high degree of accuracy. For example, some graph neural network models can predict boiling points with a mean absolute error of around 6 K.[11]
-
For the pentane isomers, both QSPR and machine learning models would predict the trend: n-pentane > isopentane > neopentane . This is because the increasing branching from the linear n-pentane to the highly branched, spherical neopentane results in a smaller molecular surface area, weaker intermolecular forces, and consequently, a lower boiling point.
Workflow and Logic Diagram
The following diagram illustrates the comparative workflow between experimental determination and computational prediction of a compound's boiling point.
Caption: Workflow comparing experimental and predictive boiling point determination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chymist.com [chymist.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Structure-Property Relationship Study for Prediction of Boiling Point and Enthalpy of Vaporization of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Prediction of boiling points of organic compounds by QSPR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. medium.com [medium.com]
Assessing the atom economy of different synthetic routes to 2,5-Dimethylcyclohexanol
An Assessment of the Atom Economy of Synthetic Routes to 2,5-Dimethylcyclohexanol
In the pursuit of greener and more sustainable chemical synthesis, atom economy is a critical metric for evaluating the efficiency of a reaction. It provides a measure of how many atoms from the reactants are incorporated into the desired final product. This guide provides a comparative analysis of the atom economy for two common synthetic routes to this compound, a valuable chemical intermediate. The data presented is based on the stoichiometry of the reactions.
Comparison of Synthetic Routes
Two primary methods for the synthesis of this compound are the catalytic hydrogenation of 2,5-dimethylcyclohexanone and the reduction of 2,5-dimethylphenol.
Route 1: Catalytic Hydrogenation of 2,5-Dimethylcyclohexanone
This common laboratory and industrial method involves the addition of hydrogen across the carbonyl group of 2,5-dimethylcyclohexanone in the presence of a catalyst.[1]
Balanced Chemical Equation:
C₈H₁₄O + H₂ → C₈H₁₆O (2,5-Dimethylcyclohexanone + Hydrogen → this compound)
Route 2: Reduction of 2,5-Dimethylphenol
Another viable synthetic pathway is the reduction of 2,5-dimethylphenol. This reaction involves the hydrogenation of the aromatic ring.
Balanced Chemical Equation:
C₈H₁₀O + 3H₂ → C₈H₁₆O (2,5-Dimethylphenol + Hydrogen → this compound)
Quantitative Assessment of Atom Economy
The atom economy is calculated using the following formula:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
The following table summarizes the molecular weights of the reactants and the product, and the calculated atom economy for each synthetic route.
| Parameter | Route 1: Hydrogenation of 2,5-Dimethylcyclohexanone | Route 2: Reduction of 2,5-Dimethylphenol |
| Desired Product | This compound | This compound |
| Molecular Formula of Product | C₈H₁₆O | C₈H₁₆O |
| Molecular Weight of Product ( g/mol ) | 128.21[1][2] | 128.21[1][2] |
| Reactants | 2,5-Dimethylcyclohexanone (C₈H₁₄O), Hydrogen (H₂) | 2,5-Dimethylphenol (C₈H₁₀O), Hydrogen (H₂) |
| Molecular Weight of Reactants ( g/mol ) | 2,5-Dimethylcyclohexanone: 126.20[3], Hydrogen: 2.02[1] | 2,5-Dimethylphenol: 122.17[1], Hydrogen: 2.02[1] |
| Sum of Molecular Weights of Reactants ( g/mol ) | 126.20 + 2.02 = 128.22 | 122.17 + (3 * 2.02) = 128.23 |
| Calculated Atom Economy (%) | 100% | 100% |
Experimental Protocols
The assessment of atom economy is a theoretical calculation based on the balanced chemical equations of the synthetic routes. The experimental protocol to verify the outcome of these reactions would involve standard procedures for catalytic hydrogenation.
General Protocol for Catalytic Hydrogenation:
-
The substrate (2,5-dimethylcyclohexanone or 2,5-dimethylphenol) is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate).
-
A catalyst (e.g., Palladium on carbon, Platinum oxide) is added to the solution.
-
The reaction mixture is placed in a hydrogenation apparatus.
-
The apparatus is flushed with an inert gas (e.g., nitrogen, argon) and then filled with hydrogen gas to the desired pressure.
-
The reaction is stirred at a specific temperature until the theoretical amount of hydrogen is consumed, or until analysis (e.g., by gas chromatography) shows the reaction is complete.
-
The catalyst is removed by filtration.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The product, this compound, can then be purified by distillation or chromatography.
Visualizing Atom Economy
The following diagram illustrates the two synthetic pathways to this compound and their respective atom economies.
Caption: Synthetic pathways to this compound.
Conclusion
From a purely theoretical standpoint based on the balanced chemical equations, both the catalytic hydrogenation of 2,5-dimethylcyclohexanone and the reduction of 2,5-dimethylphenol exhibit an ideal atom economy of 100%. This is because both reactions are addition reactions where all the atoms of the reactants are incorporated into the final product.
For researchers and professionals in drug development, while both routes are highly efficient in terms of atom economy, the overall "greenness" of a synthesis would also depend on other factors such as the source of the starting materials, the nature and amount of catalyst used, the energy requirements of the reaction conditions (temperature and pressure), and the environmental impact of any solvents employed.
References
Efficacy of 2,5-Dimethylcyclohexanol as an Antifungal Agent: An Analysis of Available Data
A comprehensive review of publicly available scientific literature and experimental data reveals a significant gap in the understanding of the antifungal efficacy of 2,5-Dimethylcyclohexanol. At present, there is no specific research detailing its activity against common fungal pathogens, preventing a direct comparison with established antifungal compounds.
While the broader class of cyclohexanol derivatives has been explored for various biological activities, including antimicrobial properties, specific data on the 2,5-dimethyl substituted variant is not available. Searches for Minimum Inhibitory Concentration (MIC) values, zone of inhibition studies, or investigations into its mechanism of action against fungi such as Candida albicans or Aspergillus fumigatus have yielded no results.
This absence of foundational data makes it impossible to construct a comparative analysis of this compound against other well-documented antifungal agents. Such a comparison would require quantitative metrics from standardized experimental protocols.
For researchers, scientists, and drug development professionals interested in the potential of novel antifungal compounds, this represents an unexplored area of study. Future research would need to establish the basic antifungal profile of this compound.
Recommended Future Experimental Protocols:
To ascertain the antifungal potential of this compound, the following standard experimental protocols are recommended:
1. Determination of Minimum Inhibitory Concentration (MIC):
This experiment is fundamental in determining the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Method: Broth microdilution is a standard and widely accepted method. A two-fold serial dilution of this compound would be prepared in a 96-well microtiter plate with a suitable broth medium (e.g., RPMI-1640 for fungi). A standardized inoculum of the test fungus (e.g., Candida albicans) is then added to each well. The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours). The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. Positive and negative controls (wells with and without fungal growth, respectively) and a control with a known antifungal agent (e.g., Fluconazole) should be included.
2. Zone of Inhibition Assay:
This agar-based method provides a qualitative assessment of the antifungal activity.
-
Method: A standardized suspension of the test fungus is uniformly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue for yeasts). Sterile paper discs impregnated with known concentrations of this compound are then placed on the agar surface. The plates are incubated, and the diameter of the clear zone of no growth around the disc is measured. The size of the zone is indicative of the compound's inhibitory effect.
The logical workflow for evaluating a novel compound like this compound is depicted below.
Caption: Experimental workflow for evaluating the antifungal potential of a novel compound.
Without the foundational data from these, or similar, experimental evaluations, a meaningful comparison of this compound with other antifungal compounds remains speculative. The scientific community awaits such studies to determine if this compound holds any promise in the field of mycology.
Safety Operating Guide
Proper Disposal of 2,5-Dimethylcyclohexanol: A Guide for Laboratory Professionals
The proper disposal of 2,5-Dimethylcyclohexanol is critical for ensuring laboratory safety and environmental protection. As a flammable and irritant chemical, it is classified as hazardous waste and must be managed according to specific regulatory guidelines. This document provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
Before handling this compound for disposal, it is essential to be aware of its primary hazards. This chemical is a flammable liquid and vapor that can cause significant skin and eye irritation, as well as respiratory irritation.[1][2] Adherence to safety protocols is mandatory to mitigate risks.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
Flame-retardant laboratory coat
-
Closed-toe shoes
Handling Environment:
-
Conduct all transfers and preparations for disposal within a certified chemical fume hood or a well-ventilated area.[1]
-
Ensure a Class ABC or BC fire extinguisher and a safety shower/eyewash station are readily accessible.
-
Keep the chemical away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[1]
-
Use only non-sparking tools and explosion-proof electrical equipment when handling large quantities.[1]
Hazard Classification Summary
This compound is classified as a hazardous substance. The following table summarizes its key hazard information based on the Globally Harmonized System (GHS).
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Flammable Liquids | H226 | Warning | Flammable liquid and vapor.[1] |
| Skin Irritation | H315 | Warning | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Warning | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation.[1][2] |
Due to its flammability, any waste containing this compound is considered ignitable hazardous waste by the Environmental Protection Agency (EPA) and must be disposed of accordingly.[3][4] Under no circumstances should this chemical be poured down the drain or discarded in regular trash. [4][5]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
Step 1: Container Selection and Preparation
-
Select a Compatible Container: Use a clean, leak-proof container that is chemically compatible with alcohols. The original product container is often the best choice.[6] Glass or high-density polyethylene (HDPE) containers are suitable.
-
Ensure Good Condition: The container and its cap must be in good condition, free from cracks, leaks, or external residue.[3][6]
-
Leave Headspace: Do not fill the container completely. Leave at least 10% of the volume (or a minimum of one inch) as headspace to allow for vapor expansion.[3]
Step 2: Waste Labeling
-
Affix a Hazardous Waste Tag: As soon as the first drop of waste enters the container, label it with an official EHS hazardous waste tag.[5][6]
-
Complete All Information: Fill out the tag completely and legibly. Incomplete labels are a common reason for EHS to refuse waste pickup. Information must include:
-
Full Chemical Name: "Waste this compound". Do not use abbreviations. For mixtures, list every chemical constituent and its percentage.[5]
-
Generator Information: Your name, lab location (building and room number), and contact information.[5]
-
Hazard Identification: Check the boxes for "Flammable" and "Irritant" or affix the corresponding GHS pictograms.[5]
Step 3: Waste Accumulation and Storage
-
Keep Container Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[6][7]
-
Store in a Satellite Accumulation Area (SAA): Store the labeled container in a designated SAA within your laboratory.[3] This area must be under the control of the lab personnel.
-
Use Secondary Containment: Place the waste container inside a larger, chemically resistant tub or bin to contain any potential leaks.
-
Segregate Incompatibles: Store the this compound waste away from incompatible materials, particularly strong oxidizing agents.[1]
Step 4: Arranging for Disposal
-
Request Pickup: Once the container is full or you have finished generating the waste, submit a chemical waste pickup request to your EHS department.[5] Follow your institution's specific procedures, which may involve an online form or a paper request.[7]
-
Do Not Move Waste: Do not transport hazardous waste outside of your laboratory. Trained EHS personnel will collect it directly from your SAA.[6]
Spill and Emergency Procedures
In Case of a Small Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical spill pillow.[1]
-
Place the absorbent material and any contaminated items into a sealed, compatible container.
-
Label the container as "Hazardous Waste: this compound Spill Debris" and manage it for EHS pickup.
-
Clean the spill area thoroughly with soap and water.
In Case of a Large Spill, Fire, or Exposure:
-
Evacuate the area immediately.
-
If someone is exposed, use the safety shower or eyewash for 15 minutes and seek immediate medical attention.[1]
-
Activate the nearest fire alarm.
-
Call your institution's emergency number or 911.
-
Provide first responders with the Safety Data Sheet (SDS) for this compound.
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. 2,5-Dimethylcyclohexan-1-ol | C8H16O | CID 97959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. epa.gov [epa.gov]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. vumc.org [vumc.org]
- 7. engineering.purdue.edu [engineering.purdue.edu]
Personal protective equipment for handling 2,5-Dimethylcyclohexanol
This guide provides crucial safety and logistical information for the handling and disposal of 2,5-Dimethylcyclohexanol in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment:
-
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are required.[3] In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[3]
-
Skin and Body Protection: A flame-retardant lab coat should be worn and kept buttoned to cover as much skin as possible.[3] Long pants and closed-toe, closed-heel shoes are also required.[3] For significant handling operations, chemical-resistant aprons or suits may be necessary.[4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[3][4] It is critical to inspect gloves for any signs of degradation before each use and to change them immediately if contact with the chemical occurs.[3]
-
Respiratory Protection: Handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[1] If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator is required.[1][3]
Operational Plan for Handling this compound
A systematic approach to handling this chemical will minimize risks. The following step-by-step operational plan should be followed:
-
Preparation:
-
Ensure that a safety data sheet (SDS) for this compound is readily accessible.
-
Verify that all necessary PPE is available and in good condition.
-
Confirm that a properly functioning chemical fume hood is available.
-
Locate the nearest eyewash station and safety shower and ensure they are unobstructed.[1]
-
Prepare all necessary equipment and reagents before handling the chemical.
-
-
Handling:
-
Wear the appropriate PPE as specified above.
-
Conduct all work involving this compound within a chemical fume hood to minimize inhalation exposure.[1]
-
Keep the container tightly closed when not in use.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[1][5]
-
Use non-sparking tools and explosion-proof equipment.[5]
-
Ground and bond containers when transferring material to prevent static discharge.[1]
-
-
Cleanup:
-
Upon completion of work, decontaminate the work area.
-
Wipe up small spills with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal.[5]
-
For larger spills, evacuate the area and follow emergency procedures.
-
Wash hands thoroughly with soap and water after handling the chemical.[1]
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
-
Waste Disposal:
-
Disposal must be conducted through a licensed waste disposal company.[6]
-
Chemical waste generators are responsible for determining if the waste is classified as hazardous and must adhere to local, regional, and national hazardous waste regulations.[5][7]
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound. Note that occupational exposure limits have not been established by OSHA or NIOSH.[1]
| Property | Value |
| Molecular Formula | C8H16O |
| Molar Mass | 128.21 g/mol [8] |
| Appearance | Colorless liquid[8] |
| Boiling Point | 179 °C[8] |
| Flash Point | 69 °C[8] |
| Density | 0.908 g/mL at 20°C[8] |
| Vapor Pressure | 0.236 mmHg at 25°C[8] |
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. 2,5-Dimethylcyclohexan-1-ol | C8H16O | CID 97959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. chembk.com [chembk.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
